molecular formula C21H16ClFN2O4 B1664279 AAT-008 CAS No. 847727-81-5

AAT-008

货号: B1664279
CAS 编号: 847727-81-5
分子量: 414.8 g/mol
InChI 键: FKXDPPYCCKCVCW-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

AAT-008 is an orally bioavailable and potent antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4;  IC50 = 16.3 nM in a human EP4 functional assay). It is selective for EP4 with IC50 values of 2.4, 1,890, >20,000, and >20,000 nM for binding to human recombinant EP4, EP2, EP1, and EP3, respectively. This compound has potent binding affinity for human, rat, and dog EP4 (Kis = 0.97, 6.1, and 38 nM, respectively) and suppresses PGE2-induced elevation of intracellular cAMP with an antagonistic potency (pA2) of 1.1 nM in vitro. Oral administration of this compound reduces carrageenan-induced mechanical hyperalgesia in rats in a dose-dependent manner.>This compound is an antagonist for the PGE2 receptor EP4.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-[(1S)-1-[[5-chloro-2-(3-fluorophenoxy)pyridine-3-carbonyl]amino]ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O4/c1-12(13-5-7-14(8-6-13)21(27)28)25-19(26)18-9-15(22)11-24-20(18)29-17-4-2-3-16(23)10-17/h2-12H,1H3,(H,25,26)(H,27,28)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXDPPYCCKCVCW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N=CC(=C2)Cl)OC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N=CC(=C2)Cl)OC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AAT-008: A Technical Guide to its Mechanism of Action as a Selective EP4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of AAT-008, a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). This compound is under investigation for its potential therapeutic applications in oncology and inflammatory disorders. This guide details its interaction with the EP4 signaling pathway, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for the methodologies cited.

Core Mechanism of Action: Selective EP4 Receptor Blockade

This compound functions as a competitive antagonist at the EP4 receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway of the EP4 receptor involves its coupling to the Gs alpha subunit (Gαs), which upon activation by its endogenous ligand PGE2, stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This elevation in cAMP, in turn, activates Protein Kinase A (PKA) and other downstream effectors, leading to a variety of cellular responses. In pathological contexts, such as cancer and inflammation, the PGE2-EP4 signaling axis is often dysregulated, promoting tumor growth, immunosuppression, and pain.

This compound selectively binds to the EP4 receptor, preventing PGE2 from binding and thereby inhibiting the downstream signaling cascade. This blockade of PGE2-mediated signaling is the fundamental mechanism through which this compound exerts its therapeutic effects.

EP4 Receptor Signaling Pathways

The signaling network downstream of the EP4 receptor is multifaceted. While the canonical pathway proceeds through Gαs and cAMP, evidence also suggests coupling to Gαi and β-arrestin, leading to the activation of alternative signaling cascades. The following diagram illustrates these known pathways and the inhibitory action of this compound.

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_Gs Gs Pathway (Canonical) cluster_Gi Gi Pathway cluster_arrestin β-Arrestin Pathway PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 binds & activates AAT008 This compound AAT008->EP4 binds & blocks Gs Gαs EP4->Gs Gi Gαi EP4->Gi B_arrestin β-Arrestin EP4->B_arrestin AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB (Transcription Factor) PKA->CREB phosphorylates Gene Gene Expression (e.g., Pro-tumorigenic, Pro-inflammatory) CREB->Gene PI3K PI3K Gi->PI3K activates Akt Akt PI3K->Akt activates ERK ERK B_arrestin->ERK activates Colon_Cancer_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis start Start cell_culture Culture CT26WT Colon Cancer Cells start->cell_culture animal_model Implant Cells into BALB/c Mice cell_culture->animal_model tumor_growth Monitor Tumor Growth animal_model->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization aat008_admin Administer this compound (p.o.) (e.g., 30 mg/kg/day) randomization->aat008_admin radiotherapy Administer Radiotherapy (9 Gy) (Day 3) randomization->radiotherapy vehicle_admin Administer Vehicle (p.o.) randomization->vehicle_admin tumor_monitoring Monitor Tumor Volume and Body Weight aat008_admin->tumor_monitoring radiotherapy->tumor_monitoring vehicle_admin->tumor_monitoring tumor_excision Excise Tumors at Study End tumor_monitoring->tumor_excision flow_cytometry Flow Cytometry of Tumor-Infiltrating Lymphocytes tumor_excision->flow_cytometry data_analysis Data Analysis and Statistical Evaluation flow_cytometry->data_analysis end End data_analysis->end

AAT-008: A Technical Overview of a Novel EP4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AAT-008 is a potent, selective, and orally active antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols. The antagonism of the EP4 receptor by this compound presents a promising therapeutic strategy in oncology and inflammatory conditions by modulating the tumor microenvironment and immune responses.

Introduction to this compound and the EP4 Receptor

Prostaglandin E2 is a principal mediator of inflammation and plays a significant role in cancer progression.[1][2] It exerts its diverse biological effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[3] The EP4 receptor, in particular, has been identified as a key player in promoting tumor growth, metastasis, and immunosuppression.[1][2]

This compound is a novel, orally bioavailable small molecule designed to selectively inhibit the EP4 receptor. Its high affinity and selectivity for the EP4 receptor make it a valuable tool for investigating the role of this receptor in various pathological processes and a potential therapeutic agent. Preclinical studies have demonstrated its efficacy in delaying tumor growth, particularly when used in combination with radiotherapy, by enhancing anti-tumor immune responses.

Mechanism of Action

This compound functions as a competitive antagonist at the EP4 receptor, blocking the binding of its natural ligand, PGE2. The binding of PGE2 to the EP4 receptor primarily activates a Gs-alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade can promote cell proliferation, survival, and immunosuppression.

By blocking this interaction, this compound prevents the downstream signaling events mediated by the EP4 receptor. A key consequence of this blockade is the modulation of the tumor microenvironment. Specifically, this compound has been shown to decrease the population of regulatory T cells (Tregs), which are immunosuppressive, and increase the proportion of effector T cells (Teff), which are crucial for anti-tumor immunity. This shift in the balance of immune cells within the tumor microenvironment is believed to be a primary driver of its anti-cancer activity, especially in combination with therapies like radiation that release tumor antigens.

Signaling Pathway Diagram

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds & Activates AAT008 This compound AAT008->EP4 Blocks Binding Gs Gs EP4->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Gene Gene Transcription (Proliferation, Survival, Immunosuppression) CREB->Gene Promotes

Caption: EP4 receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Binding Affinity and Potency
ParameterSpeciesValueReference
Ki (EP4 Receptor) Human0.97 nM
Rat6.1 nM
Table 2: In Vivo Efficacy in CT26WT Colon Cancer Mouse Model (Combination with Radiotherapy)
Treatment GroupDosing ScheduleMean Tumor Doubling Time (days)P-value vs. RT aloneReference
Vehicle-5.9-
This compound (30 mg/kg)Once daily6.9-
Radiotherapy (9 Gy)Single dose8.8-
This compound (30 mg/kg) + RTOnce daily18.2<0.05
Vehicle + RT-6.1-
This compound (3 mg/kg) + RTTwice daily7.7-
This compound (10 mg/kg) + RTTwice daily16.5<0.05
This compound (30 mg/kg) + RTTwice daily21.1<0.05
Table 3: In Vivo Pharmacodynamic Effects on Tumor-Infiltrating Lymphocytes
Treatment GroupMean Proportion of Teff (CD45+CD8+CD69+) in TumorP-value vs. 0 mg + RTMean Proportion of Treg in TumorP-value vs. 0 mg + RTTeff/Treg RatioP-value vs. 0 mg + RTReference
0 mg + RT31%-4.0%-10-
10 mg this compound + RT43%Not StatedNot StatedNot StatedNot StatedNot Stated
30 mg this compound + RTNot StatedNot Stated1.5%0.04220.04

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound.

Radioligand Binding Assay for EP4 Receptor Affinity

This assay determines the binding affinity (Ki) of this compound for the EP4 receptor.

Objective: To quantify the affinity of this compound for the human and rat EP4 receptors.

Materials:

  • Membrane preparations from cells expressing recombinant human or rat EP4 receptor.

  • [3H]-PGE2 (radioligand).

  • This compound (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, combine the membrane preparation, [3H]-PGE2 at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound or vehicle.

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled PGE2.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of [3H]-PGE2).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay start Start prep_reagents Prepare Reagents: - EP4 Receptor Membranes - [3H]-PGE2 - this compound Dilutions start->prep_reagents incubation Incubate: Membranes + [3H]-PGE2 + this compound prep_reagents->incubation filtration Rapid Filtration (Separates Bound from Free) incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting (Quantify Radioactivity) washing->scintillation analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation->analysis end End analysis->end

Caption: Workflow for determining EP4 receptor binding affinity of this compound.

In Vivo Tumor Growth Delay Study

This protocol describes the in vivo evaluation of this compound's anti-tumor efficacy in a syngeneic mouse model.

Objective: To assess the effect of this compound, alone and in combination with radiotherapy, on the growth of colon tumors in mice.

Materials:

  • Balb/c mice.

  • CT26WT colon cancer cells.

  • This compound.

  • Vehicle for oral administration (e.g., 0.5% methylcellulose).

  • Calipers for tumor measurement.

  • X-ray irradiator.

Protocol:

  • Inject CT26WT cells subcutaneously into the flank of Balb/c mice.

  • Allow tumors to grow to a palpable size (e.g., ~100 mm³).

  • Randomize mice into treatment groups (e.g., vehicle, this compound alone, radiotherapy alone, this compound + radiotherapy).

  • Administer this compound orally at the specified doses and schedule (e.g., once or twice daily).

  • For the radiotherapy groups, deliver a single dose of radiation (e.g., 9 Gy) to the tumor on a specified day of the study.

  • Measure tumor dimensions with calipers every other day and calculate tumor volume (e.g., Volume = 0.5 x length x width²).

  • Monitor animal body weight and general health throughout the study.

  • Continue treatment and monitoring until tumors reach a predetermined endpoint size or for a specified duration.

  • Calculate the tumor doubling time for each group to assess treatment efficacy.

Experimental Workflow: In Vivo Tumor Growth Study

In_Vivo_Tumor_Study start Start implant Implant CT26WT Cells in Balb/c Mice start->implant tumor_growth Allow Tumors to Grow implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer this compound and/or Radiotherapy randomize->treat measure Measure Tumor Volume (Every Other Day) treat->measure Repeatedly monitor Monitor Animal Health measure->monitor data_analysis Analyze Data: - Tumor Growth Curves - Tumor Doubling Time measure->data_analysis monitor->treat end End data_analysis->end

Caption: Workflow for the in vivo evaluation of this compound in a mouse cancer model.

Conclusion

This compound is a potent and selective EP4 receptor antagonist with promising preclinical anti-tumor activity, particularly in combination with radiotherapy. Its mechanism of action, which involves the modulation of the immune landscape within the tumor microenvironment, highlights the therapeutic potential of targeting the PGE2-EP4 signaling axis in cancer. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other EP4 receptor antagonists.

References

AAT-008: A Technical Guide to its Biological Targets and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AAT-008 is a potent, selective, and orally active antagonist of the Prostaglandin (B15479496) E2 (PGE2) E-type prostanoid receptor 4 (EP4). By targeting the EP4 receptor, this compound disrupts the immunosuppressive tumor microenvironment and shows promise as a therapeutic agent, particularly in combination with radiotherapy. This technical guide provides a comprehensive overview of the biological targets and signaling pathways of this compound, supported by quantitative data and detailed experimental methodologies.

Core Biological Target: Prostaglandin E2 Receptor 4 (EP4)

The primary biological target of this compound is the EP4 receptor, a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, prostaglandin E2 (PGE2).[1] PGE2 is a lipid signaling molecule that plays a significant role in various physiological and pathological processes, including inflammation, pain, and cancer.[2] In the context of oncology, elevated PGE2 levels in the tumor microenvironment are associated with tumor growth, metastasis, and immune evasion.[2]

This compound acts as a competitive antagonist at the EP4 receptor, blocking the binding of PGE2 and thereby inhibiting its downstream signaling cascades.[3] This antagonism is highly selective for the EP4 receptor subtype, minimizing off-target effects.[1]

Signaling Pathways Modulated by this compound

The canonical signaling pathway initiated by PGE2 binding to the EP4 receptor involves the activation of adenylyl cyclase through a Gs alpha subunit (Gαs), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA) and other downstream effectors that promote cell survival and proliferation and suppress anti-tumor immune responses.

By blocking the EP4 receptor, this compound effectively inhibits this Gs-cAMP signaling pathway. The primary consequence of this inhibition within the tumor microenvironment is the reversal of PGE2-mediated immunosuppression. Specifically, this compound has been shown to:

  • Enhance Anti-Tumor Immune Responses: this compound promotes the activity of the immune system against cancer cells.

  • Stimulate Dendritic Cells (DCs): By blocking EP4 signaling, this compound can enhance the function of dendritic cells, which are crucial for initiating an anti-tumor immune response.

  • Increase Effector T Cell (Teff) Infiltration: this compound treatment leads to an increased number of CD8+ effector T cells within the tumor.

  • Reduce Regulatory T Cell (Treg) Population: The compound decreases the proportion of immunosuppressive regulatory T cells in the tumor microenvironment.

This shift in the balance from an immunosuppressive to an immunostimulatory environment is a key mechanism behind the anti-cancer effects of this compound, particularly its ability to sensitize tumors to radiotherapy.

PGE2_EP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds to Gs Gs Protein EP4->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Immune_Suppression Immune Suppression (e.g., Treg activation) CREB->Immune_Suppression Promotes Transcription Tumor_Growth Tumor Growth & Proliferation CREB->Tumor_Growth Promotes Transcription AAT008 This compound AAT008->EP4 Blocks

PGE2-EP4 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

ParameterSpeciesValueCell Line/SystemReference
Ki Human0.97 nMRecombinant EP4
Rat6.1 nMRecombinant EP4
IC50 Human16.3 nMHEK293 (cAMP inhibition)
Human2.4 nMHEK293 ([3H]PGE2 displacement)

Table 2: In Vivo Efficacy of this compound in a Murine Colon Cancer Model (CT26WT)

Treatment GroupTumor Doubling Time (days)
Unirradiated
Vehicle4.0
This compound (3 mg/kg/day)4.4
This compound (10 mg/kg/day)4.6
This compound (30 mg/kg/day)5.5
Irradiated (9 Gy)
Vehicle + RT6.1
This compound (3 mg/kg/day) + RT7.7
This compound (10 mg/kg/day) + RT16.5
This compound (30 mg/kg/day) + RT21.1

Table 3: Immunomodulatory Effects of this compound in the Tumor Microenvironment

Treatment GroupMean Teff Proportion (%)Mean Treg Proportion (%)Teff/Treg Ratio
Vehicle + RT314.010
This compound (10 mg/kg) + RT43--
This compound (30 mg/kg) + RT-1.522

Detailed Experimental Protocols

In Vitro EP4 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the EP4 receptor.

  • Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human EP4 receptor.

  • Assay Buffer: A suitable binding buffer is used, for example, 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Reaction Mixture: The assay is performed in a 96-well plate with a final volume of 200 µL containing:

    • Cell membranes (typically 10-20 µg of protein).

    • [3H]-PGE2 (radioligand) at a concentration near its Kd (e.g., 1-5 nM).

    • Varying concentrations of this compound or a reference compound.

  • Incubation: The plate is incubated for 60-120 minutes at room temperature with gentle agitation.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled PGE2) from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-PGE2) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro cAMP Functional Assay

This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit PGE2-induced cAMP production.

  • Cell Culture: HEK293 cells expressing the human EP4 receptor are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: The cells are pre-incubated with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of PGE2 (typically at its EC80 concentration) for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The concentration-response curves for this compound are plotted, and the IC50 value, representing the concentration that causes 50% inhibition of the PGE2-induced cAMP response, is calculated using non-linear regression.

In Vivo Tumor Growth Delay Study

This protocol describes the in vivo evaluation of this compound's efficacy as a radiosensitizer in a murine colon cancer model.

  • Animal Model: Female Balb/c mice (6-8 weeks old) are used.

  • Tumor Cell Implantation: 5 x 10^5 CT26WT colon carcinoma cells are injected subcutaneously into the right hind limb of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³), and tumor volume is measured regularly (e.g., every other day) using calipers.

  • Treatment Groups: Mice are randomized into different treatment groups, including:

    • Vehicle control

    • This compound alone (e.g., 3, 10, 30 mg/kg, administered orally once or twice daily)

    • Radiotherapy (RT) alone (e.g., a single dose of 9 Gy to the tumor-bearing limb)

    • Combination of this compound and RT

  • Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage.

  • Radiotherapy: Tumors are locally irradiated using an X-ray source.

  • Efficacy Endpoint: The primary endpoint is tumor growth delay, often quantified as the time for tumors to reach a predetermined size (e.g., 1000 mm³). Tumor doubling time is also calculated.

  • Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to compare the different treatment arms.

Tumor_Growth_Delay_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint start Start: Balb/c Mice implant Tumor Implantation (CT26WT cells) start->implant growth Tumor Growth to ~100-150 mm³ implant->growth randomize Randomization growth->randomize group1 Group 1: Vehicle randomize->group1 group2 Group 2: This compound randomize->group2 group3 Group 3: Radiotherapy (RT) randomize->group3 group4 Group 4: This compound + RT randomize->group4 measure Tumor Volume Measurement (every 2 days) group1->measure group2->measure group3->measure group4->measure endpoint Endpoint: Tumor Growth Delay measure->endpoint Data Collection analysis Data Analysis endpoint->analysis

Experimental Workflow for In Vivo Tumor Growth Delay Study.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

This protocol details the method for analyzing the immune cell populations within the tumor microenvironment following treatment.

  • Tumor Dissociation: At the end of the in vivo study, tumors are harvested and mechanically and enzymatically dissociated to obtain a single-cell suspension.

  • Cell Staining: The cells are stained with a cocktail of fluorescently-labeled antibodies targeting specific cell surface and intracellular markers.

    • For Effector T cells (Teff): Anti-CD45, Anti-CD8, Anti-CD69.

    • For Regulatory T cells (Treg): Anti-CD4, Anti-CD25, and intracellular staining for Anti-FoxP3 after fixation and permeabilization.

  • Flow Cytometry Acquisition: The stained cells are acquired on a flow cytometer.

  • Gating Strategy and Data Analysis: A sequential gating strategy is applied to identify the cell populations of interest. For example:

    • Gate on live, single cells based on forward and side scatter properties.

    • Gate on CD45+ hematopoietic cells.

    • From the CD45+ population, identify Teff as CD8+CD69+ and Treg as CD4+FoxP3+.

    • The percentage of each population within the total CD45+ cells is quantified.

Flow_Cytometry_Gating_Strategy cluster_gating Gating Strategy cluster_teff Effector T Cell Analysis cluster_treg Regulatory T Cell Analysis total_cells Total Tumor Cells live_singlets Live, Single Cells (FSC/SSC Gating) total_cells->live_singlets cd45_pos CD45+ Cells (Hematopoietic) live_singlets->cd45_pos cd8_pos CD8+ Cells cd45_pos->cd8_pos cd4_pos CD4+ Cells cd45_pos->cd4_pos teff Teff (CD8+CD69+) cd8_pos->teff treg Treg (CD4+FoxP3+) cd4_pos->treg

Flow Cytometry Gating Strategy for Teff and Treg Identification.

Conclusion

This compound is a highly selective and potent EP4 receptor antagonist with a clear mechanism of action centered on the disruption of the immunosuppressive PGE2-EP4-cAMP signaling axis. The preclinical data strongly support its potential as an immunomodulatory agent for cancer therapy, particularly in combination with radiotherapy. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this compound and other molecules targeting this critical pathway.

References

The Discovery and Synthesis of AAT-008: A Selective EP4 Receptor Antagonist for Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AAT-008 is a potent, selective, and orally active antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). This document provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound. Initially identified through a high-throughput screening campaign and subsequent lead optimization, this compound has demonstrated significant potential in oncological applications, particularly as a radiosensitizer in colon cancer models. This guide details the mechanism of action, key quantitative data, experimental protocols, and the synthetic route of this compound, offering a valuable resource for researchers in the field of cancer biology and drug development.

Introduction

Prostaglandin E2 (PGE2) is a key inflammatory mediator that plays a crucial role in tumor progression and metastasis through its interaction with four receptor subtypes: EP1, EP2, EP3, and EP4.[1][2] The EP4 receptor, a G-protein-coupled receptor (GPCR), is often overexpressed in various cancers and its activation stimulates cyclic adenosine (B11128) monophosphate (cAMP) production, leading to downstream signaling that promotes tumor growth and suppresses anti-tumor immunity.[2] Selective blockade of the PGE2-EP4 signaling pathway represents a promising therapeutic strategy for cancer.

This compound emerged from a drug discovery program aimed at identifying potent and selective EP4 receptor antagonists with favorable pharmacokinetic properties.[2] Developed by AskAt, Inc., this compound has shown promise in preclinical studies, particularly in enhancing the efficacy of radiotherapy.[1] This technical guide provides an in-depth look at the discovery and synthesis of this clinical candidate.

Discovery of this compound

The discovery of this compound began with a high-throughput screening (HTS) campaign that identified an acylsulfonamide derivative as a hit compound. Through structural modifications of this initial hit, a series of para-N-acylaminomethylbenzoic acids was developed. This optimization process focused on improving potency, selectivity, and pharmacokinetic properties, leading to the identification of this compound as a clinical candidate with a significantly improved pharmacological profile compared to the first-generation EP4 antagonist, grapiprant.

Mechanism of Action

This compound functions as a selective antagonist of the EP4 receptor. By binding to the EP4 receptor, it blocks the downstream signaling cascade initiated by PGE2. In the context of cancer, this inhibition is believed to counteract the immunosuppressive tumor microenvironment. The PGE2-EP4 signaling pathway is known to inhibit the recruitment and function of dendritic cells (DCs) and effector T cells (Teff) while promoting the activity of regulatory T cells (Tregs). By blocking this pathway, this compound is hypothesized to enhance the anti-tumor immune response, making it a promising candidate for combination therapies, such as with radiotherapy.

cluster_0 PGE2 Signaling Pathway PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds to AC Adenylate Cyclase EP4->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., immunosuppression) CREB->Gene Promotes AAT008 This compound AAT008->EP4 Blocks

Figure 1: Simplified signaling pathway of PGE2 via the EP4 receptor and the inhibitory action of this compound.

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process starting from commercially available materials. While the full, detailed experimental protocol from the primary literature is not publicly available, the general synthetic scheme can be inferred from the discovery paper by Okumura et al. (2017). The synthesis culminates in the formation of the final benzoic acid derivative. A plausible synthetic workflow is outlined below.

cluster_1 This compound Synthesis Workflow Start Starting Materials (e.g., substituted phenols and benzylamines) Step1 Coupling Reaction Start->Step1 Intermediate1 Bi-aryl Ether Intermediate Step1->Intermediate1 Step2 Amide Bond Formation Intermediate1->Step2 Intermediate2 Amide Intermediate Step2->Intermediate2 Step3 Final Modification (e.g., ester hydrolysis) Intermediate2->Step3 AAT008 This compound Step3->AAT008

Figure 2: A high-level logical workflow for the synthesis of this compound.

Quantitative Data

This compound has been characterized by its high affinity and selectivity for the EP4 receptor. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Binding Affinity and Potency of this compound

TargetSpeciesAssayValueReference
EP4 ReceptorHumanKi0.97 nM
EP4 ReceptorRatKi6.1 nM
HT-29 (colon cancer cells)HumanIC5037 µM
HCT-116 (colon cancer cells)HumanCytotoxicityModerately significant
MDA-MB-231 (breast cancer cells)HumanCytotoxicityWeak activity at 500µM

Table 2: In Vivo Efficacy of this compound in a Murine Colon Cancer Model (CT26WT)

Treatment GroupDose (mg/kg/day)AdministrationOutcomeReference
This compound alone3-30p.o.Minimal tumor growth delay
This compound + Radiotherapy (9 Gy)3-30p.o.Prolonged tumor doubling time
This compound + Radiotherapy (9 Gy)30p.o. (twice daily)Supra-additive tumor growth delay

Experimental Protocols

In Vivo Tumor Growth Delay Assay

The following protocol is a summary of the methods described by Manabe et al. (2023).

  • Cell Line and Animal Model: CT26WT mouse colon cancer cells are used. Balb/c mice are used as the animal model.

  • Tumor Implantation: CT26WT cells are subcutaneously injected into the hind legs of the mice.

  • Treatment Groups: Mice are randomized into groups including vehicle control, this compound alone, radiotherapy alone, and this compound in combination with radiotherapy.

  • This compound Administration: this compound is administered orally (p.o.) at doses ranging from 3 to 30 mg/kg/day, either once or twice daily.

  • Radiotherapy: On day 3 post-treatment initiation, tumors in the radiotherapy groups are irradiated with a single dose of 9 Gy.

  • Tumor Measurement: Tumor size is measured every other day using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Data Analysis: Tumor growth delay is determined by comparing the time it takes for tumors in each group to reach a predetermined size.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

The following protocol is a summary of the methods described by Manabe et al. (2023).

  • Tumor Excision and Digestion: Tumors are excised from treated mice, minced, and digested with a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.

  • Cell Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies against cell surface markers to identify different lymphocyte populations. A typical panel might include antibodies against CD45, CD8, CD4, and CD69 to identify effector T cells (Teff).

  • Flow Cytometry Acquisition: Stained cells are acquired on a flow cytometer.

  • Data Analysis: The acquired data is analyzed using flow cytometry software to quantify the proportions of different immune cell populations within the tumor microenvironment.

cluster_2 In Vivo Experimental Workflow TumorImplant Tumor Cell Implantation Treatment Treatment Initiation (this compound and/or RT) TumorImplant->Treatment TumorMeasurement Tumor Growth Measurement Treatment->TumorMeasurement TumorExcision Tumor Excision Treatment->TumorExcision DataAnalysis Data Analysis TumorMeasurement->DataAnalysis Growth Delay FlowCytometry Flow Cytometry Analysis TumorExcision->FlowCytometry FlowCytometry->DataAnalysis Immune Cell Populations

Figure 3: A logical workflow of the in vivo experiments to evaluate the efficacy of this compound.

Conclusion

This compound is a promising, orally active, and selective EP4 receptor antagonist with demonstrated preclinical efficacy, particularly in combination with radiotherapy for colon cancer. Its mechanism of action, involving the modulation of the tumor immune microenvironment, makes it an attractive candidate for further development in immuno-oncology. The data and protocols summarized in this technical guide provide a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of this compound and the broader field of EP4 receptor antagonism in cancer therapy. Further investigation into its synthesis and evaluation in other cancer models is warranted.

References

AAT-008: A Comprehensive Technical Guide to a Potent and Selective EP4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AAT-008 is a potent, selective, and orally active antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). This document provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It serves as an in-depth technical guide, summarizing key quantitative data, outlining detailed experimental methodologies for its characterization, and visualizing its mechanism of action through the EP4 signaling pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of EP4 receptor antagonism in areas such as inflammation, pain, and immuno-oncology.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C21H16ClFN2O4, is chemically known as 4-[(1S)-1-[[[5-Chloro-2-(3-fluorophenoxy)-3-pyridinyl]carbonyl]amino]ethyl]-benzoic acid[1]. Its development stemmed from a series of para-N-acylaminomethylbenzoic acids, optimized for improved potency, physicochemical properties, and a pharmacokinetic profile suitable for once-daily dosing in humans[2][3].

PropertyValueReference
IUPAC Name 4-[(1S)-1-[[[5-Chloro-2-(3-fluorophenoxy)-3-pyridinyl]carbonyl]amino]ethyl]-benzoic acid[1]
CAS Number 847727-81-5[1]
Molecular Formula C21H16ClFN2O4
Molecular Weight 414.81 g/mol
Appearance Crystalline solid
SMILES Code O=C(O)C1=CC=C(--INVALID-LINK--C)C=C1
Purity ≥98%
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.5 mg/ml

Pharmacological Properties and Mechanism of Action

This compound is a highly potent and selective antagonist of the EP4 receptor, a G-protein coupled receptor (GPCR) for the pro-inflammatory mediator prostaglandin E2 (PGE2). The EP4 receptor is primarily coupled to the Gs alpha subunit (Gαs), which upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By competitively binding to the EP4 receptor, this compound blocks this signaling cascade.

Binding Affinity and Selectivity

This compound demonstrates high binding affinity for the human EP4 receptor and exhibits significant selectivity over other prostanoid receptor subtypes.

TargetAssay TypeValueReference
Human EP4 Receptor Ki0.97 nM
Rat EP4 Receptor Ki6.1 nM
Human Recombinant EP4 IC502.4 nM
Human Recombinant EP2 IC501,890 nM
Human Recombinant EP1 IC50>20,000 nM
Human Recombinant EP3 IC50>20,000 nM
Human EP4 Functional Assay IC5016.3 nM
PGE2-induced cAMP elevation (human EP4 transfectant) pA28.97
Signaling Pathway

The primary signaling pathway inhibited by this compound is the PGE2-EP4-cAMP pathway. Prostaglandin E2 (PGE2) binding to the EP4 receptor activates the associated Gs protein. The alpha subunit of the Gs protein (Gsα) then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression. This compound acts as a competitive antagonist at the EP4 receptor, preventing the initiation of this signaling cascade. There is also evidence suggesting that the EP4 receptor can couple to other pathways, such as those involving Gαi and PI3K.

PGE2_EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds AAT008 This compound AAT008->EP4 Blocks Gs Gs Protein EP4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

PGE2-EP4 Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for the EP4 receptor.

Objective: To determine the IC50 and subsequently the Ki of this compound for the EP4 receptor.

Materials:

  • Cell membranes expressing the human EP4 receptor.

  • Radiolabeled ligand for the EP4 receptor (e.g., [3H]-PGE2).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well filter plates (e.g., glass fiber filters pre-soaked in polyethyleneimine).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the EP4 receptor-expressing cell membranes on ice and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • This compound at various concentrations (serially diluted).

    • Radiolabeled ligand at a fixed concentration (typically at or below its Kd).

    • Cell membrane preparation.

    • For total binding, omit this compound.

    • For non-specific binding, add a high concentration of a known non-radiolabeled EP4 ligand.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit PGE2-induced cAMP production.

Objective: To determine the functional potency of this compound in blocking EP4 receptor signaling.

Materials:

  • Cells expressing the human EP4 receptor (e.g., HEK293 or CHO cells).

  • This compound.

  • PGE2 (agonist).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • Cell lysis buffer.

  • cAMP detection kit (e.g., ELISA-based).

Procedure:

  • Cell Culture: Plate the EP4-expressing cells in a 96-well plate and grow to confluence.

  • Pre-treatment: Wash the cells and pre-incubate with a PDE inhibitor in serum-free media for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.

  • Antagonist Incubation: Add this compound at various concentrations to the wells and incubate for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

  • Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Stop the reaction and lyse the cells according to the cAMP kit manufacturer's instructions.

  • cAMP Measurement: Determine the intracellular cAMP concentration in each well using the cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 for the inhibition of PGE2-stimulated cAMP production.

In Vivo Tumor Growth Delay Study

This protocol outlines a representative in vivo study to evaluate the efficacy of this compound in combination with radiotherapy in a murine colon cancer model.

Objective: To assess the anti-tumor effect of this compound alone and in combination with radiotherapy.

Materials:

  • BALB/c mice.

  • CT26.WT murine colon carcinoma cells.

  • This compound.

  • Vehicle control (e.g., methylcellulose).

  • X-ray irradiator.

Procedure:

  • Tumor Implantation: Subcutaneously inject CT26.WT cells into the flank of BALB/c mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Radiotherapy alone, this compound + Radiotherapy).

  • Treatment Administration:

    • Administer this compound orally at desired doses (e.g., 3, 10, 30 mg/kg) daily or twice daily.

    • Administer the vehicle to the control groups.

    • On a specified day post-randomization, irradiate the tumors with a single dose of radiation (e.g., 9 Gy).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • Endpoint: Continue monitoring until tumors reach a predetermined endpoint size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth delay and other relevant statistical parameters.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis start Implant CT26.WT cells in BALB/c mice monitor Monitor tumor growth start->monitor randomize Randomize mice (tumor size ~100-150 mm³) monitor->randomize group1 Group 1: Vehicle randomize->group1 group2 Group 2: This compound randomize->group2 group3 Group 3: Vehicle + RT randomize->group3 group4 Group 4: This compound + RT randomize->group4 measure Measure tumor volume and body weight group1->measure group2->measure rt Radiotherapy (RT) (e.g., 9 Gy) group3->rt group4->rt rt->measure endpoint Endpoint analysis: Tumor growth delay, Immune cell profiling measure->endpoint

Workflow for an in vivo tumor growth delay study.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

This protocol provides a general workflow for the analysis of effector T cells (Teff) and regulatory T cells (Treg) from tumor tissue.

Objective: To quantify the populations of Teff and Treg cells within the tumor microenvironment following treatment.

Materials:

  • Excised tumor tissue.

  • Digestion buffer (e.g., collagenase, DNase).

  • FACS buffer (e.g., PBS with BSA and sodium azide).

  • Red blood cell lysis buffer.

  • Fluorescently conjugated antibodies against mouse CD45, CD8, CD4, CD69, and Foxp3.

  • Fixation/Permeabilization buffer (for intracellular Foxp3 staining).

  • Flow cytometer.

Procedure:

  • Tumor Dissociation: Mince the tumor tissue and digest it into a single-cell suspension using a suitable digestion buffer.

  • Cell Filtration and Lysis: Pass the cell suspension through a cell strainer to remove debris. Lyse red blood cells if necessary.

  • Cell Counting and Staining: Count the viable cells. Stain the cells with a cocktail of antibodies for surface markers (CD45, CD8, CD4, CD69) in FACS buffer on ice.

  • Fixation and Permeabilization: For Treg analysis, fix and permeabilize the cells using a commercial kit.

  • Intracellular Staining: Stain for the intracellular marker Foxp3.

  • Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.

  • Data Analysis:

    • Gate on live, single cells.

    • Gate on CD45+ hematopoietic cells.

    • From the CD45+ population, identify CD8+ T cells and CD4+ T cells.

    • Define effector T cells (Teff) as CD8+CD69+.

    • Define regulatory T cells (Treg) as CD4+Foxp3+.

    • Quantify the percentage and absolute number of these populations.

Therapeutic Potential and Applications

This compound's ability to selectively block the EP4 receptor makes it a promising therapeutic candidate for a variety of conditions. The EP4 receptor is implicated in inflammation, pain, and the suppression of anti-tumor immunity.

  • Inflammatory Pain: By blocking PGE2-mediated signaling, this compound has the potential to alleviate both acute and chronic inflammatory pain.

  • Immuno-oncology: PGE2 in the tumor microenvironment can suppress the activity of anti-tumor immune cells. By antagonizing the EP4 receptor, this compound can enhance the anti-tumor immune response. Studies have shown that this compound, particularly in combination with radiotherapy, can delay tumor growth and increase the proportion of intratumoral effector T cells. This suggests a role for this compound as a radiosensitizer and an immunomodulatory agent in cancer therapy.

Conclusion

This compound is a well-characterized, potent, and selective EP4 receptor antagonist with significant therapeutic potential. Its robust preclinical data, particularly in the context of immuno-oncology, highlight its promise as a novel agent for the treatment of cancer and inflammatory diseases. This technical guide provides a comprehensive summary of its properties and the methodologies used for its evaluation, serving as a valuable resource for the scientific and drug development communities.

References

AAT-008: A Preclinical In-Depth Technical Guide on Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AAT-008 is a novel, potent, and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1][2] Developed by AskAt Inc., this orally active small molecule has demonstrated significant potential in preclinical models of inflammation, pain, and oncology.[1][2] The therapeutic rationale for targeting the EP4 receptor stems from its role in mediating PGE2-induced biological events such as inflammation, pain signaling, and cancer progression.[1] Selective blockade of the PGE2-EP4 signaling pathway represents an attractive therapeutic strategy that may offer efficacy comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors but with an improved safety profile. This document provides a comprehensive overview of the publicly available preclinical data on the pharmacokinetics and pharmacodynamics of this compound.

Pharmacodynamics: The Study of Drug Effect

The pharmacodynamic profile of this compound is characterized by its high affinity and selective antagonism of the EP4 receptor, leading to functional inhibition of the downstream signaling cascade and demonstrable efficacy in in vivo models.

In Vitro Activity

This compound has been shown to be a potent antagonist of the human EP4 receptor. In vitro studies have quantified its binding affinity and functional inhibition of the PGE2-induced cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. The key in vitro pharmacodynamic parameters are summarized in the table below.

ParameterSpecies/SystemValue (nM)Reference
Ki Human EP4 Receptor0.97
Ki Rat EP4 Receptor6.1
IC50 (cAMP Inhibition)HEK293 cells (human EP4)16.3
IC50 ([3H]PGE2 Displacement)HEK293 cells (human EP4)2.4
EP4 Receptor Signaling Pathway

The EP4 receptor is a G-protein-coupled receptor (GPCR) that, upon binding its ligand PGE2, stimulates the production of intracellular cAMP via adenylyl cyclase. This compound acts by competitively inhibiting this interaction.

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds & Activates AAT008 This compound AAT008->EP4 Blocks G_protein Gs Protein EP4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Effectors (PKA, EPAC) cAMP->Downstream Activates

EP4 receptor signaling and antagonism by this compound.
In Vivo Efficacy

The in vivo pharmacodynamic effects of this compound have been evaluated in established preclinical models of inflammatory pain and cancer.

Inflammatory Pain: In a rat model of carrageenan-induced mechanical hyperalgesia, a single oral dose of this compound at 1 mg/kg was shown to significantly reduce inflammatory pain. This demonstrates the ability of this compound to engage the EP4 target in vivo and produce a functional analgesic effect.

Oncology - Radiosensitization: this compound has been investigated for its potential to enhance the efficacy of radiotherapy in a murine colon cancer model. The tables below summarize the tumor growth delay experiments in Balb/c mice bearing CT26WT colon tumors.

Tumor Growth Delay - Experiment 1 (Once Daily Dosing)

Treatment GroupThis compound Dose (mg/kg/day)RadiotherapyMean Tumor Doubling Time (days)
Vehicle0No5.9
This compound10No6.3
This compound30No6.9
Vehicle + RT09 Gy8.8
This compound + RT109 Gy11.0
This compound + RT309 Gy18.2

Tumor Growth Delay - Experiment 2 (Twice Daily Dosing)

Treatment GroupThis compound Dose (mg/kg/day)RadiotherapyMean Tumor Doubling Time (days)
Vehicle0No4.0
This compound3No4.4
This compound10No4.6
This compound30No5.5
Vehicle + RT09 Gy6.1
This compound + RT39 Gy7.7
This compound + RT109 Gy16.5
This compound + RT309 Gy21.1

In these studies, this compound alone showed minimal to mild tumor growth delay. However, when combined with radiotherapy, particularly at higher doses and with twice-daily administration, this compound demonstrated an additive to supra-additive effect on delaying tumor growth. This was accompanied by an increase in the proportion of intratumoral effector T cells (Teff) and an increased Teff/Treg (regulatory T cell) ratio, suggesting an immune-modulatory mechanism of action.

Pharmacokinetics: The Study of Drug Disposition

While published literature states that this compound possesses a pharmacokinetic profile in animals that is predictive of a once-daily dosing regimen in humans, specific quantitative data from these preclinical studies are not publicly available. Parameters such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t1/2), and oral bioavailability have not been disclosed in the reviewed publications.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the described protocols for the key experiments cited.

In Vitro cAMP Functional Assay
  • Cell Line: HEK-293 cells expressing the recombinant human EP4 receptor.

  • Method: A functional assay measuring the inhibition of PGE2-induced cAMP formation.

  • Procedure: Cells were stimulated with PGE2 in the presence of varying concentrations of this compound. The resulting intracellular cAMP levels were quantified to determine the IC50 value of this compound.

Tumor Growth Delay and Radiotherapy In Vivo Model
  • Animal Model: Balb/c mice.

  • Tumor Cell Line: CT26WT murine colon carcinoma cells (5x105 cells) were injected into the right hind legs of the mice.

  • Drug Administration: this compound was dissolved in 0.5% methylcellulose (B11928114) and administered orally via gavage at doses of 3, 10, or 30 mg/kg/day. Dosing was performed either once or twice daily.

  • Radiotherapy: On day 3 post-tumor cell injection, tumors in the radiotherapy groups were locally irradiated with a single 9 Gy dose.

  • Endpoint: Tumor sizes were measured every other day to calculate tumor doubling times.

  • Workflow Diagram:

Tumor_Growth_Workflow start Start implant Implant CT26WT cells into Balb/c mice start->implant randomize Randomize mice into treatment groups implant->randomize dosing Begin daily oral dosing: - Vehicle - this compound (3, 10, 30 mg/kg) randomize->dosing radiotherapy Day 3: Irradiate tumors with 9 Gy (RT groups) dosing->radiotherapy measure Measure tumor volume every other day dosing->measure radiotherapy->measure analysis Calculate tumor doubling times measure->analysis end End analysis->end

Workflow for the in vivo tumor growth delay study.
Carrageenan-Induced Hyperalgesia Model

While the specific protocol for the this compound study is not detailed, a general methodology for this model is as follows:

  • Animal Model: Typically rats.

  • Induction of Inflammation: A subcutaneous injection of carrageenan into the plantar surface of a hind paw induces an acute inflammatory response.

  • Drug Administration: this compound (1 mg/kg) was administered orally.

  • Endpoint: Mechanical hyperalgesia is assessed by measuring the paw withdrawal threshold to a calibrated mechanical stimulus (e.g., von Frey filaments) at various time points after carrageenan injection.

Conclusion

This compound is a potent and selective EP4 receptor antagonist with demonstrated in vitro activity and in vivo efficacy in preclinical models of inflammatory pain and cancer. Its ability to enhance the effects of radiotherapy by modulating the tumor immune microenvironment is a particularly promising finding. While the publicly available data strongly support its pharmacodynamic profile, a detailed quantitative understanding of its pharmacokinetics, including absorption, distribution, metabolism, and excretion, is limited as specific data have not been published. Further disclosure of these pharmacokinetic parameters and results from human clinical trials will be essential for a complete assessment of the therapeutic potential of this compound.

References

AAT-008 for Prostaglandin E2 Signaling Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AAT-008, a potent and selective antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). This document details the mechanism of action of this compound, its application in PGE2 signaling research, and comprehensive protocols for its evaluation.

Introduction to this compound and PGE2-EP4 Signaling

Prostaglandin E2 is a principal mediator in a myriad of physiological and pathological processes, including inflammation, pain, and cancer.[1] It exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has garnered significant interest as a therapeutic target due to its role in promoting tumor growth, metastasis, and immunosuppression.[1][2]

This compound is a novel, orally active small molecule that functions as a selective antagonist of the EP4 receptor.[3] By blocking the binding of PGE2 to the EP4 receptor, this compound effectively inhibits downstream signaling cascades, most notably the production of cyclic AMP (cAMP).[1] This targeted approach offers a promising strategy for investigating the role of EP4 signaling in various disease models and for the development of novel therapeutics.

Mechanism of Action

The binding of PGE2 to the EP4 receptor primarily activates the Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase to increase intracellular cAMP levels. This compound competitively inhibits this interaction, thereby preventing the downstream signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds & Activates AAT008 This compound AAT008->EP4 Binds & Blocks Gs Gs Protein EP4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Promotes

Caption: PGE2-EP4 Signaling and this compound Inhibition.

Quantitative Data for this compound

The following tables summarize the key quantitative parameters for this compound from in vitro assays.

Parameter Species Value Assay Type Reference
Ki Human0.97 nMRadioligand Binding Assay
Ki Rat6.1 nMRadioligand Binding Assay
Parameter Cell Line Value Assay Type Reference
IC50 HEK29316.3 nMPGE2-induced cAMP Functional Assay
IC50 HEK2932.4 nM[3H]-PGE2 Displacement Assay

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below. These protocols are based on established methods for evaluating EP4 receptor antagonists.

EP4 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the EP4 receptor.

Materials:

  • HEK293 cells stably expressing the human EP4 receptor

  • Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand: [3H]-PGE2

  • Non-specific binding control: Unlabeled PGE2 (high concentration)

  • Test compound: this compound

  • Scintillation cocktail

  • Glass fiber filters

Protocol:

  • Membrane Preparation:

    • Culture HEK293-hEP4 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation.

    • Add increasing concentrations of this compound.

    • Add a fixed concentration of [3H]-PGE2.

    • For non-specific binding wells, add a high concentration of unlabeled PGE2.

    • Incubate at room temperature for 1-2 hours.

  • Filtration and Scintillation Counting:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound from the competition binding curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes incubation Incubate Membranes, [3H]-PGE2 & this compound prep_membranes->incubation prep_reagents Prepare Reagents ([3H]-PGE2, this compound) prep_reagents->incubation filtration Filter to Separate Bound & Free Ligand incubation->filtration counting Scintillation Counting filtration->counting calc_binding Calculate Specific Binding counting->calc_binding determine_ic50 Determine IC50 calc_binding->determine_ic50 calc_ki Calculate Ki determine_ic50->calc_ki

Caption: Radioligand Binding Assay Workflow.
PGE2-Induced cAMP Functional Assay

This assay measures the ability of this compound to inhibit PGE2-induced cAMP production in cells. This can be performed using various detection methods such as ELISA or HTRF.

Materials:

  • HEK293 cells stably expressing the human EP4 receptor

  • Cell culture medium

  • PGE2

  • Test compound: this compound

  • cAMP detection kit (ELISA or HTRF)

  • Lysis buffer (if required by the kit)

Protocol:

  • Cell Seeding:

    • Seed HEK293-hEP4 cells in a 96-well plate and culture overnight.

  • Compound Treatment:

    • Wash the cells with assay buffer.

    • Add serial dilutions of this compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • PGE2 Stimulation:

    • Add a fixed concentration of PGE2 (e.g., EC80) to the wells (except for negative controls).

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells (if necessary).

    • Measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit (ELISA or HTRF).

  • Data Analysis:

    • Generate a dose-response curve for this compound's inhibition of PGE2-induced cAMP production.

    • Calculate the IC50 value.

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed HEK293-hEP4 Cells add_aat008 Add this compound (Serial Dilutions) seed_cells->add_aat008 add_pge2 Add PGE2 (EC80) add_aat008->add_pge2 lyse_cells Lyse Cells (Optional) add_pge2->lyse_cells measure_camp Measure cAMP (ELISA/HTRF) lyse_cells->measure_camp generate_curve Generate Dose- Response Curve measure_camp->generate_curve calc_ic50 Calculate IC50 generate_curve->calc_ic50

References

AAT-008: A Technical Overview of a Novel EP4 Receptor Antagonist for the Treatment of Inflammation and Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AAT-008 is a potent, selective, and orally bioavailable antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor is a key mediator in the inflammatory cascade and plays a significant role in the sensitization of nociceptive pathways. By selectively targeting the EP4 receptor, this compound offers a promising therapeutic approach for the management of both acute and chronic inflammatory pain, potentially avoiding the adverse effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors. This technical guide provides a comprehensive overview of the preclinical data supporting the role of this compound in inflammation and pain, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental protocols and visual representations of key pathways and workflows are provided to facilitate further research and development.

Introduction

Prostaglandin E2 (PGE2) is a principal mediator of inflammation and pain, synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. Its diverse physiological and pathological effects are mediated through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1] The EP4 receptor, coupled to the Gs protein, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This signaling pathway is critically involved in processes such as vasodilation, increased vascular permeability, and the sensitization of sensory neurons to painful stimuli.[2][3]

Selective blockade of the EP4 receptor presents an attractive therapeutic strategy to mitigate inflammation and pain without interfering with the homeostatic functions of other prostanoid receptors.[1] this compound has emerged as a promising clinical candidate, demonstrating significant improvements in pharmacological profiles compared to earlier EP4 antagonists. This document summarizes the key technical data and methodologies used to characterize the anti-inflammatory and analgesic properties of this compound.

Mechanism of Action: The PGE2-EP4 Signaling Pathway

This compound exerts its pharmacological effects by competitively antagonizing the EP4 receptor, thereby inhibiting the downstream signaling cascade initiated by PGE2. In the context of inflammation and pain, this action is particularly relevant in nociceptive neurons of the dorsal root ganglion (DRG).

Upon tissue injury or inflammation, the localized production of PGE2 increases. PGE2 then binds to EP4 receptors on the peripheral terminals of nociceptive neurons. This binding activates the Gαs subunit of the associated G-protein, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. The elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates and sensitizes various ion channels, including transient receptor potential (TRP) channels and voltage-gated sodium channels. This sensitization lowers the activation threshold of the neuron, leading to a state of peripheral sensitization where stimuli that would normally be non-painful are perceived as painful (allodynia) and painful stimuli are perceived as more intense (hyperalgesia). This compound blocks the initial binding of PGE2 to the EP4 receptor, thus preventing this entire cascade.

PGE2_EP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGE2 Prostaglandin E2 (PGE2) EP4_receptor EP4 Receptor PGE2->EP4_receptor Binds to Gs Gαs EP4_receptor->Gs Activates AAT008 This compound AAT008->EP4_receptor Blocks AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates IonChannels Ion Channels (e.g., TRPV1, Nav1.8) PKA->IonChannels Phosphorylates & Sensitizes Sensitization Neuronal Sensitization (Hyperalgesia/Allodynia) IonChannels->Sensitization Leads to

PGE2-EP4 Signaling Pathway in Nociceptive Neurons

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and favorable pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of this compound

TargetSpeciesAssay TypeValueReference
EP4 Receptor HumanBinding Affinity (Ki)0.97 nM
RatBinding Affinity (Ki)6.1 nM
HumanFunctional Antagonism (IC50)575 nM (for lead compound 4a)
Selectivity HumanEP1, EP2, EP3 Receptors>1000-fold selectivity over EP4

Table 2: Pharmacokinetic Profile of this compound

SpeciesRouteDose (mg/kg)Tmax (h)T½ (h)CL (mL/h/kg)Vd (L/kg)Oral Bioavailability (%)
Rat IV1-4.59---
PO-0.438---73.6
Dog IV1-8.43---
PO-----80.6
Monkey IV1-14.5---
PO-8.00---73.3

Table 3: In Vivo Efficacy of this compound in Rat Models of Inflammatory Pain

ModelEndpointThis compound Dose (mg/kg, PO)Efficacy
Carrageenan-induced Mechanical HyperalgesiaReversal of hyperalgesia1Minimum Effective Dose (MED)
Complete Freund's Adjuvant (CFA)-induced Weight Bearing DeficitReversal of weight bearing deficit1Minimum Effective Dose (MED)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro cAMP Functional Assay for EP4 Receptor Antagonism

This protocol describes a cell-based assay to determine the antagonist activity of this compound on the human EP4 receptor.

Objective: To measure the ability of this compound to inhibit PGE2-induced cAMP production in cells expressing the human EP4 receptor.

Materials:

  • HEK-293 cells stably expressing the human EP4 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., HBSS).

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).

  • PGE2 (agonist).

  • This compound (test antagonist).

  • cAMP detection kit (e.g., HTRF-based or luminescence-based).

  • White, opaque 96- or 384-well microplates.

  • Plate reader compatible with the chosen detection technology.

Procedure:

  • Cell Culture and Plating: Culture HEK-293-hEP4 cells to ~80% confluency. Harvest the cells and resuspend them in assay buffer containing the PDE inhibitor. Dispense the cell suspension into the wells of the microplate.

  • Antagonist Incubation: Add serial dilutions of this compound to the wells. Include wells with vehicle control. Incubate the plate for 15-30 minutes at room temperature to allow for antagonist binding.

  • Agonist Stimulation: Add PGE2 to all wells (except for the negative control) at a concentration that elicits approximately 80% of the maximal response (EC80), as predetermined in agonist dose-response experiments.

  • cAMP Production: Incubate the plate for 30 minutes at room temperature to allow for cAMP accumulation.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Generate a dose-response curve by plotting the inhibition of the PGE2 response against the concentration of this compound. Calculate the IC50 value from this curve.

cAMP_Assay_Workflow start Start cell_culture Culture HEK-293 cells expressing hEP4 receptor start->cell_culture plating Plate cells in microplate (with PDE inhibitor) cell_culture->plating add_antagonist Add serial dilutions of this compound plating->add_antagonist incubate_antagonist Incubate for 15-30 min add_antagonist->incubate_antagonist add_agonist Add PGE2 (EC80 concentration) incubate_antagonist->add_agonist incubate_agonist Incubate for 30 min add_agonist->incubate_agonist detect_cAMP Lyse cells and detect cAMP incubate_agonist->detect_cAMP analyze Analyze data and calculate IC50 detect_cAMP->analyze end End analyze->end

Workflow for EP4 Antagonist cAMP Assay
Carrageenan-Induced Mechanical Hyperalgesia in Rats

This in vivo model assesses the ability of this compound to reverse acute inflammatory pain.

Objective: To evaluate the analgesic efficacy of orally administered this compound in a rat model of carrageenan-induced mechanical hyperalgesia.

Materials:

  • Male Sprague-Dawley rats (150-200 g).

  • Carrageenan solution (e.g., 1% w/v in sterile saline).

  • This compound formulated for oral administration.

  • Vehicle control.

  • Electronic von Frey anesthesiometer or calibrated von Frey filaments.

  • Testing chambers with a wire mesh floor.

Procedure:

  • Acclimation: Acclimate the rats to the testing environment and procedure for several days prior to the experiment.

  • Baseline Measurement: Measure the baseline paw withdrawal threshold (PWT) for both hind paws using the von Frey apparatus.

  • Induction of Inflammation: Inject 100 µL of carrageenan solution into the plantar surface of one hind paw.

  • Drug Administration: At a specified time post-carrageenan injection (e.g., 2 hours), orally administer this compound or vehicle to the rats.

  • Post-treatment Measurement: Measure the PWT of both hind paws at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).

  • Data Analysis: Calculate the change in PWT from baseline for each animal and compare the this compound treated groups to the vehicle-treated group.

Carrageenan_Model_Workflow start Start acclimation Acclimate rats to testing environment start->acclimation baseline Measure baseline paw withdrawal threshold (PWT) acclimation->baseline carrageenan Inject carrageenan into one hind paw baseline->carrageenan drug_admin Orally administer this compound or vehicle carrageenan->drug_admin post_treatment Measure PWT at multiple time points post-dosing drug_admin->post_treatment analysis Analyze change in PWT and compare groups post_treatment->analysis end End analysis->end

Workflow for Carrageenan-Induced Hyperalgesia Model
Complete Freund's Adjuvant (CFA)-Induced Weight Bearing Deficit in Rats

This in vivo model is used to assess the efficacy of this compound in a model of chronic inflammatory pain.

Objective: To determine the effect of orally administered this compound on the weight-bearing deficit in a rat model of CFA-induced arthritis.

Materials:

  • Male Lewis or Sprague-Dawley rats (175-225 g).

  • Complete Freund's Adjuvant (CFA).

  • This compound formulated for oral administration.

  • Vehicle control.

  • Incapacitance tester to measure weight distribution on each hind limb.

Procedure:

  • Acclimation: Acclimate the rats to the incapacitance tester for several days.

  • Baseline Measurement: Measure the baseline weight distribution on both hind limbs.

  • Induction of Arthritis: Inject 100 µL of CFA into the plantar surface or intra-articularly into the tibio-tarsal joint of one hind paw.

  • Development of Arthritis: Allow several days for the arthritis to develop, as evidenced by a significant shift in weight-bearing off the inflamed paw.

  • Drug Administration: Orally administer this compound or vehicle daily for a specified duration.

  • Weight Bearing Measurement: Measure the weight distribution on both hind limbs at various time points during the treatment period.

  • Data Analysis: Calculate the difference in weight-bearing between the inflamed and non-inflamed paw for each animal. Compare the this compound treated groups to the vehicle-treated group over time.

Conclusion

This compound is a potent and selective EP4 receptor antagonist with a promising preclinical profile for the treatment of inflammation and pain. Its high oral bioavailability and efficacy in both acute and chronic models of inflammatory pain underscore its potential as a novel therapeutic agent. The detailed data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound and other selective EP4 receptor antagonists. By targeting a key pathway in the inflammatory and pain process, this compound represents a significant advancement in the search for safer and more effective analgesics and anti-inflammatory drugs.

References

AAT-008: A Novel EP4 Receptor Antagonist for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AAT-008 is a potent and selective, orally active antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor EP4. Preclinical evidence, primarily in a murine colon cancer model, demonstrates its potential as a cancer therapeutic, particularly as a radiosensitizer. By blocking the immunosuppressive effects of PGE2 within the tumor microenvironment, this compound has been shown to enhance anti-tumor immune responses, leading to delayed tumor growth when combined with radiotherapy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and the broader context of the PGE2-EP4 signaling pathway in oncology. While this compound has received Investigational New Drug (IND) approval, information on active clinical trials is not yet publicly available.

Introduction: The Prostaglandin E2-EP4 Signaling Axis in Cancer

Prostaglandin E2 (PGE2) is a key inflammatory mediator that plays a significant role in cancer progression.[1][2] Elevated levels of PGE2 are found in various tumor types and are associated with increased cell proliferation, migration, invasion, and metastasis.[1][2] PGE2 exerts its effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has emerged as a critical mediator of PGE2's pro-tumorigenic and immunosuppressive functions.[1]

Activation of the EP4 receptor by PGE2 triggers downstream signaling cascades, including the cyclic AMP-protein kinase A (cAMP-PKA), phosphoinositide 3-kinase-Akt (PI3K-Akt), and extracellular signal-regulated kinase (ERK) pathways. These pathways collectively promote cancer cell survival and proliferation. Furthermore, PGE2-EP4 signaling profoundly impacts the tumor microenvironment by suppressing the activity of anti-tumor immune cells, such as natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), while promoting the function of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs). This creates an immune-evasive environment that allows tumors to grow unchecked.

Given its central role in fostering a pro-tumorigenic and immunosuppressive milieu, the PGE2-EP4 signaling axis represents a compelling target for cancer therapy.

PGE2_EP4_Signaling_in_Cancer PGE2-EP4 Signaling in Cancer cluster_TME Tumor Microenvironment cluster_CancerCell Cancer Cell cluster_ImmuneCell Immune Cells PGE2 Prostaglandin E2 (PGE2) EP4_Cancer EP4 Receptor PGE2->EP4_Cancer EP4_Immune EP4 Receptor PGE2->EP4_Immune Metastasis Metastasis EP4_Cancer->Metastasis Angiogenesis Angiogenesis EP4_Cancer->Angiogenesis PI3K_AKT PI3K/AKT Pathway EP4_Cancer->PI3K_AKT ERK ERK Pathway EP4_Cancer->ERK cAMP_PKA cAMP/PKA Pathway EP4_Cancer->cAMP_PKA Proliferation Proliferation Survival Survival PI3K_AKT->Survival ERK->Proliferation cAMP_PKA->Proliferation Teff Effector T-cell (Teff) Inhibition EP4_Immune->Teff Treg Regulatory T-cell (Treg) Activation EP4_Immune->Treg MDSC MDSC Activation EP4_Immune->MDSC NK_Cell NK Cell Inhibition EP4_Immune->NK_Cell AAT008 This compound AAT008->EP4_Cancer Blocks AAT008->EP4_Immune Blocks

Figure 1: this compound blocks the pro-tumorigenic and immunosuppressive signaling of the PGE2-EP4 axis.

This compound: Preclinical Profile

Discovery and Selectivity

This compound was developed as a novel, potent, and selective prostaglandin EP4 receptor antagonist. It emerged from a lead optimization program aimed at improving upon earlier EP4 antagonists.

Table 1: In Vitro Binding Affinity of this compound

TargetSpeciesBinding Affinity (Ki)
EP4 ReceptorHuman0.97 nM
EP4 ReceptorRat6.1 nM
Data from MedchemExpress.

This compound demonstrates high selectivity for the EP4 receptor, with over 1,000-fold greater affinity for EP4 compared to other prostaglandin receptors.

Preclinical Efficacy in a Murine Colon Cancer Model

The primary preclinical evaluation of this compound in an oncology setting was conducted in a syngeneic CT26WT colon cancer model in Balb/c mice.

When administered as a monotherapy, this compound showed minimal tumor growth delay. However, when combined with radiotherapy (RT), a significant enhancement of the anti-tumor effect was observed.

Table 2: Tumor Growth Delay in CT26WT Colon Cancer Model (Second Experiment)

Treatment GroupMean Tumor Doubling Time (days)
Vehicle (Unirradiated)4.0
3 mg/kg this compound (Unirradiated)4.4
10 mg/kg this compound (Unirradiated)4.6
30 mg/kg this compound (Unirradiated)5.5
Vehicle + RT (9 Gy)6.1
3 mg/kg this compound + RT (9 Gy)7.7
10 mg/kg this compound + RT (9 Gy)16.5
30 mg/kg this compound + RT (9 Gy)21.1
Data from Manabe Y, et al. Transl Cancer Res. 2023.

The combination of 30 mg/kg/day of this compound administered twice daily with radiotherapy demonstrated a supra-additive effect on tumor growth delay.

Flow cytometry analysis of the tumor microenvironment revealed that this compound in combination with radiotherapy significantly altered the immune cell landscape.

Table 3: Immune Cell Populations in CT26WT Tumors

Treatment GroupMean Teff Proportion (%)Mean Treg Proportion (%)Teff/Treg Ratio
0 mg + RT314.010
10 mg + RT43N/AN/A
30 mg + RTN/A1.522
Teff: Effector T-cells; Treg: Regulatory T-cells. Data from Manabe Y, et al. Transl Cancer Res. 2023.

The combination of this compound and radiotherapy led to an increase in the proportion of effector T-cells (Teff) and a decrease in the proportion of regulatory T-cells (Treg), resulting in a more favorable Teff/Treg ratio for an anti-tumor immune response.

Rationale for Broader Application in Oncology

While the in vivo efficacy data for this compound is currently limited to a colon cancer model, the central role of the PGE2-EP4 signaling pathway in a wide range of malignancies suggests its potential applicability in other cancers. The EP4 receptor is commonly upregulated in breast, prostate, lung, and ovarian cancers, where it promotes proliferation, metastasis, and immune evasion. Therefore, targeting this pathway with this compound could be a viable therapeutic strategy in these and other cancer types.

Experimental Protocols

The following protocols are based on the key preclinical study by Manabe et al. (2023).

In Vivo Tumor Growth Delay Assay
  • Animal Model: 7-week-old female Balb/c mice.

  • Tumor Cell Line: CT26WT murine colon carcinoma cells.

  • Tumor Implantation: 5 x 10^5 CT26WT cells were injected into the right hind legs of the mice.

  • Treatment Initiation: Treatment began when the mean tumor diameter reached approximately 10 mm.

  • This compound Administration: this compound was administered orally twice daily at doses of 3, 10, and 30 mg/kg/day.

  • Radiotherapy: Tumors were irradiated with a single dose of 9 Gy on day 3 of treatment.

  • Tumor Measurement: Tumor sizes were measured every other day.

  • Endpoint: Tumor doubling time was calculated for each treatment group.

Experimental_Workflow_Tumor_Growth Experimental Workflow: Tumor Growth Delay Assay cluster_setup Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring start Start implant Implant CT26WT cells in Balb/c mice start->implant growth Tumor growth to ~10 mm diameter implant->growth randomize Randomize mice into treatment groups growth->randomize aat008_admin Oral this compound (twice daily) randomize->aat008_admin rt Radiotherapy (9 Gy) on Day 3 randomize->rt measure Measure tumor size every other day aat008_admin->measure rt->measure calculate Calculate tumor doubling time measure->calculate end End calculate->end

References

Preclinical Profile of AAT-008: A Selective EP4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for AAT-008, a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the compound's mechanism of action, pharmacological effects, and potential therapeutic applications.

This compound has been investigated for its potential in oncology, particularly as a radiosensitizer, and in the management of inflammatory pain.[1][2] The preclinical studies summarized below highlight its biological activity and provide a foundation for its clinical development.

Pharmacological Profile

This compound is an orally active antagonist of the EP4 receptor, a G-protein-coupled receptor that mediates the effects of PGE2.[1][3] PGE2 is known to promote tumor growth and metastasis, making its receptor a target for cancer therapy.[4]

The compound has demonstrated high affinity and potency for the EP4 receptor in various assays.

Parameter Species Value Reference
KᵢHuman (recombinant)0.97 nM
KᵢRat (recombinant)6.1 nM
IC₅₀HT-29 cells4.5 µM
IC₅₀HCT-116 cellsModerately significant activity
IC₅₀MDA-MB-231 cellsWeak activity at 500 µM

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

  • Animal Model: Balb/c mice bearing CT26WT colon tumors.

  • Drug Administration: this compound was administered orally at doses of 3, 10, and 30 mg/kg/day, either once or twice daily for up to 19 days.

  • Radiotherapy: On day 3 of the study, tumors in the radiotherapy group were irradiated with a single 9 Gy dose.

  • Tumor Measurement: Tumor sizes were measured every other day to assess growth delay.

  • Objective: To investigate the mechanism of action of this compound, particularly its effects on the tumor microenvironment.

  • Procedure: Tumors from treated and control mice were excised and processed to isolate immune cells. Flow cytometry was used to quantify the populations of effector T cells (Teff) and regulatory T cells (Treg).

  • This compound Administration for FCM: In the first series, this compound (10 mg/kg/day) was administered from day 0 to 18 with radiotherapy on day 3. In the second series, this compound was administered at 30 mg/kg/day.

Signaling Pathway and Mechanism of Action

This compound exerts its effects by blocking the PGE2-EP4 signaling pathway. This pathway is implicated in suppressing anti-tumor immune responses. By inhibiting this pathway, this compound is hypothesized to enhance the immune response against cancer cells, particularly in combination with radiotherapy.

PGE2_EP4_Signaling_Pathway cluster_cell Tumor/Immune Cell cluster_drug Pharmacological Intervention PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds to AC Adenylate Cyclase EP4->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Treg activation, immunosuppression) CREB->Gene_Expression Regulates AAT008 This compound AAT008->EP4 Antagonizes

Caption: PGE2-EP4 Signaling Pathway and this compound Inhibition.

In Vivo Efficacy

The combination of this compound with radiotherapy has shown promising results in preclinical models.

  • Tumor Growth Delay: When administered alone, this compound showed minimal tumor growth delay. However, when combined with radiotherapy, it led to a prolonged tumor doubling time. The combined effect appeared to be supra-additive at a dose of 30 mg/kg/day administered twice daily.

  • Immune Response Modulation: this compound in combination with radiotherapy increased the mean proportion of intratumoral effector T cells (CD45+CD8+CD69+). In one study, the mean Teff proportions in tumors were 43% in the 10 mg/kg this compound + RT group compared to 31% in the control + RT group. Furthermore, the ratio of effector T cells to regulatory T cells (Teff/Treg) was significantly increased in the group receiving 30 mg/kg this compound with radiotherapy.

Experimental Workflow

The general workflow for the in vivo preclinical studies is depicted below.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis cluster_outcome Outcome Assessment Animal_Model Balb/c mice implanted with CT26WT colon cancer cells Grouping Randomization into treatment groups Animal_Model->Grouping AAT008_Admin Oral administration of this compound (once or twice daily) Grouping->AAT008_Admin Radiotherapy Single 9 Gy irradiation on Day 3 Grouping->Radiotherapy Tumor_Measurement Tumor size measurement every other day AAT008_Admin->Tumor_Measurement FCM_Analysis Flow cytometry of tumor-infiltrating lymphocytes AAT008_Admin->FCM_Analysis Radiotherapy->Tumor_Measurement Radiotherapy->FCM_Analysis Data_Analysis Analysis of tumor growth delay and immune cell populations Tumor_Measurement->Data_Analysis FCM_Analysis->Data_Analysis

Caption: In Vivo Preclinical Study Workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for AAT-008, a Selective EP4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

AAT-008 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor EP4.[1][2] The EP4 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[2] Upon binding of its ligand, PGE2, the EP4 receptor primarily couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, which in turn catalyzes the production of cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated intracellular cAMP levels then activate downstream signaling pathways, such as the Protein Kinase A (PKA) pathway. This compound competitively binds to the EP4 receptor, thereby blocking PGE2-mediated signaling. This application note provides detailed protocols for in vitro assays to characterize the activity of this compound.

Data Presentation

The following table summarizes the in vitro activity of this compound.

ParameterValueSpeciesAssay SystemReference
Ki 0.97 nMHumanRecombinant EP4 Receptor[1]
Ki 6.1 nMRatRecombinant EP4 Receptor
IC50 575 nMHumanPGE2-induced cAMP formation in HEK-293 cells expressing human EP4 receptor

Signaling Pathway

The diagram below illustrates the canonical signaling pathway of the EP4 receptor and the mechanism of action of this compound.

PGE2_EP4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds and Activates AAT008 This compound AAT008->EP4 Binds and Inhibits AC Adenylyl Cyclase EP4->AC Activates (via Gs) ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

Caption: PGE2-EP4 Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols

EP4 Receptor Antagonist Assay: Measurement of cAMP Levels

This protocol describes a method to determine the potency of this compound in inhibiting PGE2-induced cAMP production in cells expressing the human EP4 receptor. A homogenous time-resolved fluorescence (HTRF) assay is a common method for this purpose.

Materials:

  • HEK-293 cells stably expressing the human EP4 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Prostaglandin E2 (PGE2)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF-based kit)

  • White, opaque 384-well microplates

  • Multichannel pipette

  • Plate reader capable of HTRF detection

Experimental Workflow:

cAMP_Assay_Workflow A 1. Seed EP4-expressing cells in 384-well plate B 2. Incubate overnight A->B C 3. Add this compound (serial dilutions) and PDE inhibitor B->C D 4. Pre-incubate C->D E 5. Add PGE2 (agonist) D->E F 6. Incubate for stimulation E->F G 7. Add HTRF lysis buffer and reagents F->G H 8. Incubate G->H I 9. Read plate (HTRF) H->I J 10. Data analysis (IC50 determination) I->J

Caption: Workflow for the EP4 Receptor Antagonist cAMP Assay.

Procedure:

  • Cell Seeding:

    • Culture HEK-293 cells expressing the human EP4 receptor in appropriate cell culture medium.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into a white, opaque 384-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a working solution of a PDE inhibitor (e.g., IBMX) in the assay buffer.

    • Carefully remove the culture medium from the wells.

    • Add the this compound dilutions and the PDE inhibitor to the respective wells. Include wells with vehicle control.

  • Pre-incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow this compound to bind to the receptors.

  • Agonist Stimulation:

    • Prepare a solution of PGE2 in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Add the PGE2 solution to all wells except the negative control wells.

  • Incubation:

    • Incubate the plate at room temperature for a specific time (e.g., 30 minutes) to allow for cAMP production.

  • cAMP Detection:

    • Following the manufacturer's instructions for the cAMP assay kit, add the lysis buffer and HTRF reagents to each well.

  • Final Incubation:

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.

  • Data Acquisition:

    • Read the plate using an HTRF-compatible plate reader at the appropriate wavelengths.

  • Data Analysis:

    • Calculate the ratio of the fluorescence signals.

    • Plot the HTRF ratio against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, HT-29)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom microplates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Experimental Workflow:

MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Incubate for cell attachment A->B C 3. Treat with this compound (serial dilutions) B->C D 4. Incubate for desired time (e.g., 72h) C->D E 5. Add MTT solution to each well D->E F 6. Incubate for formazan (B1609692) formation E->F G 7. Add solubilization solution F->G H 8. Incubate to dissolve formazan G->H I 9. Read absorbance at 570 nm H->I J 10. Data analysis (% viability) I->J

Caption: Workflow for the MTT Cell Viability Assay.

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line in the appropriate medium.

    • Trypsinize and resuspend the cells.

    • Seed the cells into a 96-well plate at a suitable density.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate for a further period (e.g., 15 minutes to overnight, depending on the solubilization solution) with gentle shaking.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow the manufacturer's instructions for any kits or reagents used.

References

Application Notes and Protocols: AAT-008 Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AAT-008 is a potent, selective, and orally active antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor EP4.[1][2] The EP4 receptor, a G-protein-coupled receptor, is involved in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[2] PGE2, produced by cyclooxygenase (COX) enzymes, can promote tumor growth and metastasis by signaling through its four receptor subtypes (EP1-4).[3][4] this compound specifically blocks the EP4 receptor, thereby inhibiting downstream signaling pathways that contribute to tumorigenesis and immune suppression.

These application notes provide guidelines and protocols for the use of this compound in cell culture experiments, with a focus on its application in cancer research.

Mechanism of Action

This compound functions as a competitive antagonist at the prostaglandin EP4 receptor. In normal physiological conditions, the binding of PGE2 to the EP4 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels can, in turn, modulate the activity of various downstream effectors, including protein kinase A (PKA), which can influence gene transcription and cellular processes. In the context of cancer, PGE2-EP4 signaling has been shown to promote tumor cell proliferation, survival, and invasion, while also suppressing the anti-tumor immune response. This compound, by blocking PGE2 from binding to the EP4 receptor, prevents this signaling cascade.

Signaling Pathway Diagram

AAT008_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Activates AAT008 This compound AAT008->EP4 Inhibits AC Adenylyl Cyclase EP4->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival, Immune Suppression) CREB->Gene_Expression Regulates

Caption: this compound inhibits the PGE2-EP4 signaling pathway.

Data Presentation

In Vitro Activity of this compound
Cell LineCancer TypeIC50 (µM)Notes
HCT-116Colon CancerModerately Significant ActivityThe specific IC50 value is not provided in the search results, but the compound showed moderately significant cytotoxic activity.
HT-29Colon Cancer37This value is for a nicotinamide (B372718) derivative of this compound, indicating the potential range of activity.
MDA-MB-231Breast CancerWeak Activity at 500 µMThe compound showed weak activity at a high concentration, suggesting lower efficacy in this cell line.
In Vivo Efficacy of this compound in Combination with Radiotherapy (CT26WT Colon Cancer Model)
Treatment GroupMean Tumor Doubling Time (days)
Vehicle (unirradiated)4.0
3 mg/kg this compound (unirradiated)4.4
10 mg/kg this compound (unirradiated)4.6
30 mg/kg this compound (unirradiated)5.5
Vehicle + Radiotherapy6.1
3 mg/kg this compound + Radiotherapy7.7
10 mg/kg this compound + Radiotherapy16.5
30 mg/kg this compound + Radiotherapy21.1

Data from in vivo studies on Balb/c mice bearing CT26WT colon tumors.

Experimental Protocols

General Guidelines for this compound Preparation and Storage

This compound is typically supplied as a solid or in a DMSO solution.

  • Reconstitution: If supplied as a solid, reconstitute in DMSO to create a stock solution. For example, to make a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.

  • Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium for each experiment. Ensure the final concentration of DMSO in the culture medium is consistent across all treatment groups, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).

Protocol 1: In Vitro Cytotoxicity Assay

This protocol outlines a general procedure to determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, HT-29)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

Experimental Workflow: In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_treatment Prepare serial dilutions of this compound adhere->prepare_treatment treat_cells Treat cells with This compound and vehicle prepare_treatment->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add cell viability reagent incubate->add_reagent read_plate Measure absorbance/ fluorescence add_reagent->read_plate analyze_data Calculate viability and IC50 read_plate->analyze_data end_process End analyze_data->end_process

Caption: Workflow for determining this compound cytotoxicity.

Protocol 2: Flow Cytometry Analysis of Immune Cell Markers

This protocol is adapted from in vivo studies and can be applied to co-culture systems of immune cells and cancer cells treated with this compound.

Materials:

  • Co-culture of cancer cells and immune cells (e.g., PBMCs)

  • This compound

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD8, CD69 for effector T cells; CD4, CD25, FoxP3 for regulatory T cells)

  • Fixation/Permeabilization buffer (for intracellular staining like FoxP3)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Establish a co-culture of cancer cells and immune cells. Treat the co-culture with this compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Harvest the cells and prepare a single-cell suspension.

  • Surface Staining: Resuspend the cells in flow cytometry buffer and stain with antibodies against surface markers (e.g., CD45, CD8, CD69) according to the antibody manufacturer's protocol. Incubate in the dark.

  • Wash: Wash the cells with flow cytometry buffer to remove unbound antibodies.

  • Intracellular Staining (if applicable): If staining for intracellular markers like FoxP3, fix and permeabilize the cells using a fixation/permeabilization buffer. Then, stain with the intracellular antibody.

  • Wash: Wash the cells again.

  • Data Acquisition: Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to quantify the populations of different immune cell subsets (e.g., effector T cells, regulatory T cells).

Logical Relationship: this compound's Effect on the Tumor Microenvironment

TME_Effect AAT008 This compound Treatment EP4_Blockade EP4 Receptor Blockade on Immune & Cancer Cells AAT008->EP4_Blockade PGE2_Inhibition Inhibition of PGE2-mediated Immunosuppression EP4_Blockade->PGE2_Inhibition Teff_Increase Increased Effector T cell (Teff) Proliferation & Function PGE2_Inhibition->Teff_Increase Treg_Decrease Decreased Regulatory T cell (Treg) Function PGE2_Inhibition->Treg_Decrease Immune_Response Enhanced Anti-Tumor Immune Response Teff_Increase->Immune_Response Treg_Decrease->Immune_Response Tumor_Growth_Delay Tumor Growth Delay Immune_Response->Tumor_Growth_Delay

References

Application Notes and Protocols for AAT-008 Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for preclinical evaluation of AAT-008, a potent and selective prostaglandin (B15479496) EP4 receptor antagonist, in animal models of cancer. Additionally, a proposed study design for investigating the therapeutic potential of this compound in an Alzheimer's disease animal model is presented, based on the established role of the EP4 receptor in neuroinflammation.

I. This compound in a Murine Colon Cancer Radiosensitization Model

This section details the use of this compound in combination with radiotherapy in a syngeneic mouse model of colon cancer. This compound has been shown to enhance the efficacy of radiotherapy by modulating the tumor immune microenvironment.[1][2]

Data Presentation

Table 1: In Vivo Efficacy of this compound with Radiotherapy in CT26WT Tumor Model

Treatment GroupMean Effector T cell (Teff) Proportion in Tumor (%)Mean Regulatory T cell (Treg) Proportion in Tumor (%)Mean Teff/Treg RatioTumor Growth Delay
Vehicle + 9 Gy RT314.010Baseline
10 mg/kg this compound + 9 Gy RT43Not ReportedNot ReportedAdditive Effect
30 mg/kg this compound + 9 Gy RTNot Reported1.522Supra-additive Effect

Data compiled from studies investigating the radiosensitizing effects of this compound.[1][2]

Experimental Protocols

1. Animal Model and Tumor Implantation

  • Animal Strain: Female BALB/c mice, 7 weeks old.

  • Cell Line: CT26.WT murine colon carcinoma cells.

  • Protocol:

    • Culture CT26.WT cells in DMEM supplemented with 10% FBS and 1% L-glutamine.

    • Harvest exponentially growing cells and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10^5 cells) subcutaneously into the right hind leg of each mouse.

    • Allow tumors to grow until they reach a mean diameter of approximately 10-15 mm before initiating treatment.

2. This compound Administration and Radiotherapy

  • This compound Formulation: Prepare a suspension of this compound in a vehicle such as methyl cellulose.

  • Dosing and Administration:

    • Administer this compound orally (p.o.) via gavage at doses of 3, 10, or 30 mg/kg/day.

    • Treatment can be administered once or twice daily for up to 19 days.

  • Radiotherapy:

    • On day 3 of this compound treatment, locally irradiate the tumors with a single dose of 9 Gy using an X-ray machine.

    • To avoid potential radioprotective effects of the vehicle, administer this compound approximately 3 hours before irradiation.

  • Control Groups:

    • Vehicle control (oral administration of methyl cellulose).

    • This compound alone (at each dose level).

    • Vehicle + Radiotherapy.

3. Tumor Growth Monitoring and Endpoint

  • Measurement: Measure tumor dimensions (length and width) every other day using calipers.

  • Tumor Volume Calculation: Tumor Volume (mm³) = (Length x Width²) / 2.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or if signs of distress are observed, in accordance with institutional animal care and use committee guidelines.

4. Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

  • Tissue Processing:

    • At the study endpoint, excise tumors and mechanically dissociate them into a single-cell suspension.

    • Enzymatic digestion using a tumor dissociation kit can enhance cell recovery.

  • Staining:

    • Stain the single-cell suspension with fluorescently labeled antibodies against cell surface markers.

    • For identification of effector T cells (Teff), use antibodies against CD45, CD8, and CD69.

    • For regulatory T cells (Treg), use antibodies against CD4, CD25, and FoxP3 (requires intracellular staining).

  • Data Acquisition and Analysis:

    • Acquire stained cells on a flow cytometer.

    • Analyze the data to quantify the proportions of Teff (CD45+CD8+CD69+) and Treg (CD4+CD25+FoxP3+) cells within the tumor.

Visualization

AAT008_Cancer_Workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Regimen cluster_analysis Data Collection and Analysis start 7-week-old BALB/c mice implant Subcutaneous implantation of CT26.WT cells start->implant growth Tumor growth to 10-15 mm implant->growth aat008 Oral this compound (3, 10, 30 mg/kg/day) growth->aat008 rt 9 Gy Radiotherapy (Day 3) monitor Tumor volume measurement (every other day) aat008->monitor aat008->monitor rt->monitor flow Flow cytometry of TILs (endpoint) monitor->flow

Experimental workflow for this compound and radiotherapy in a murine colon cancer model.

AAT008_MoA_Cancer cluster_tumor PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 binds & activates Treg Regulatory T cells (Tregs) (immunosuppressive) EP4->Treg promotes AAT008 This compound AAT008->EP4 antagonizes Teff Effector T cells (Teffs) (anti-tumor immunity) Treg->Teff suppresses Tumor Tumor Microenvironment

Proposed mechanism of this compound in the tumor microenvironment.

II. Proposed this compound Study Design for an Alzheimer's Disease Animal Model

While this compound has not been directly tested in Alzheimer's disease (AD) models, the EP4 receptor is implicated in neuroinflammation, a key pathological feature of AD. Signaling through the EP4 receptor in microglia has been shown to suppress inflammatory responses and promote the clearance of amyloid-beta (Aβ) peptides. This provides a strong rationale for investigating the therapeutic potential of an EP4 antagonist like this compound in an AD context.

Rationale

In early stages of AD, conditional deletion of the microglial EP4 receptor in APP-PS1 mice resulted in increased inflammatory gene expression and Aβ deposition. This suggests that EP4 signaling is protective in the initial phases of the disease. Therefore, an EP4 antagonist like this compound could be hypothesized to have a beneficial effect by modulating microglial activation and function.

Proposed Experimental Design

1. Animal Model

  • Model: APP/PS1 transgenic mouse model of Alzheimer's disease. This model develops Aβ plaques and exhibits cognitive deficits.

  • Age: Initiate treatment in young adult mice (e.g., 3-4 months of age) to investigate the potential of this compound to prevent or slow early-stage pathology.

2. This compound Administration

  • Dosing: Based on previous studies, a dose range of 1-10 mg/kg/day administered orally could be a starting point.

  • Duration: Chronic administration for 3-6 months to assess long-term effects on pathology and cognition.

  • Control Group: Age-matched APP/PS1 mice receiving vehicle.

3. Outcome Measures

  • Behavioral Testing:

    • Morris Water Maze: To assess spatial learning and memory.

    • Y-Maze: To evaluate short-term working memory.

    • Novel Object Recognition: To test recognition memory.

  • Histopathological and Biochemical Analysis (at study endpoint):

    • Immunohistochemistry/ELISA: Quantify Aβ plaque load in the hippocampus and cortex.

    • Immunohistochemistry: Assess microgliosis (Iba1 staining) and astrogliosis (GFAP staining) around plaques.

    • qRT-PCR/Western Blot: Measure levels of pro-inflammatory and anti-inflammatory cytokines in brain tissue.

    • Synaptic Marker Analysis: Evaluate synaptic density (e.g., synaptophysin staining).

Visualization

AAT008_AD_Hypothesis Abeta Amyloid-beta (Aβ) peptides Microglia Microglia Abeta->Microglia activates EP4 EP4 Receptor Inflammation Neuroinflammation (pro-inflammatory cytokines) Microglia->Inflammation promotes Phagocytosis Aβ Phagocytosis Microglia->Phagocytosis mediates EP4->Inflammation suppresses EP4->Phagocytosis enhances AAT008 This compound AAT008->EP4 antagonizes Neuron Neuronal Health Inflammation->Neuron damages Phagocytosis->Abeta clears

Hypothesized role of this compound in modulating microglial function in Alzheimer's disease.

AAT008_AD_Workflow cluster_setup Animal Model and Treatment cluster_behavior Behavioral Assessment cluster_analysis Post-mortem Analysis start APP/PS1 mice (3-4 months old) treatment Chronic oral this compound (3-6 months) start->treatment mwm Morris Water Maze treatment->mwm ymaze Y-Maze nor Novel Object Recognition abeta Aβ Plaque Load mwm->abeta gliosis Microgliosis & Astrogliosis cytokines Inflammatory Cytokines

Proposed experimental workflow for this compound in an Alzheimer's disease mouse model.

References

Application Notes and Protocols for AAT-008 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AAT-008 is a potent, selective, and orally active antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1][2] The EP4 receptor is a G-protein-coupled receptor that stimulates cyclic adenosine (B11128) monophosphate (cAMP) production and is implicated in various biological processes, including inflammation, pain, and cancer progression.[1] By selectively blocking the PGE2-EP4 signaling pathway, this compound represents a promising therapeutic agent for novel analgesic, immunomodulating, and antineoplastic strategies.[1] Preclinical studies in mice have demonstrated its potential as a radiosensitizer, enhancing the efficacy of radiotherapy by stimulating anti-tumor immune responses.[3]

These application notes provide a comprehensive overview of the dosage and administration of this compound in mice, based on published preclinical data, to guide researchers in designing and executing relevant in vivo studies.

Data Presentation: this compound Dosage and Efficacy in Mice

The following tables summarize the quantitative data from a key study investigating this compound in a murine colon cancer model (CT26WT cells in Balb/c mice).

Table 1: this compound Dosing and Administration Regimen

Parameter Description Reference
Compound This compound (EP4 Receptor Antagonist)
Animal Model Balb/c mice with CT26WT colon tumors
Administration Route Oral (p.o.) gavage
Vehicle Methyl cellulose (B213188)
Dosage Range 3, 10, and 30 mg/kg/day
Dosing Frequency Once or twice daily

| Treatment Duration | Up to 19 days | |

Table 2: Efficacy of this compound on Tumor Growth Delay (with and without Radiotherapy)

Treatment Group Dosing Frequency Mean Tumor Doubling Time (Days) Statistical Significance vs. RT alone
Experiment 1
Vehicle (No RT) Once Daily 5.9 N/A
10 mg/kg this compound (No RT) Once Daily 6.3 N/A
30 mg/kg this compound (No RT) Once Daily 6.9 N/A
Vehicle + RT (9 Gy) Once Daily 8.8 N/A
10 mg/kg this compound + RT Once Daily 11.0 Not specified
30 mg/kg this compound + RT Once Daily 18.2 P<0.05
Experiment 2
Vehicle (No RT) Twice Daily 4.0 N/A
3 mg/kg this compound (No RT) Twice Daily 4.4 N/A
10 mg/kg this compound (No RT) Twice Daily 4.6 N/A
30 mg/kg this compound (No RT) Twice Daily 5.5 P<0.05 vs. Vehicle
Vehicle + RT (9 Gy) Twice Daily 6.1 N/A
3 mg/kg this compound + RT Twice Daily 7.7 P<0.05
10 mg/kg this compound + RT Twice Daily 16.5 P<0.05

| 30 mg/kg this compound + RT | Twice Daily | 21.1 | P<0.05 |

Table 3: Immunological Effects of this compound in Combination with Radiotherapy

Parameter Vehicle + RT This compound + RT Dose of this compound P-Value
Mean Effector T cell (Teff) Proportion 31% 43% 10 mg/kg/day Not specified
Mean Regulatory T cell (Treg) Proportion 4.0% 1.5% 30 mg/kg/day P=0.04

| Mean Teff/Treg Ratio | 10 | 22 | 30 mg/kg/day | P=0.04 |

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound

This protocol details the preparation and administration of this compound to mice via oral gavage.

Materials:

  • This compound compound

  • Vehicle (e.g., Methyl cellulose solution)

  • Sterile water or saline

  • Balance and weigh boats

  • Vortex mixer and/or sonicator

  • Appropriate size syringes (e.g., 1 mL)

  • Gavage needles (flexible or rigid, 20-22 gauge for adult mice)

  • Animal scale

Procedure:

  • Animal Handling: All procedures must be performed in compliance with institutional animal care and use guidelines.

  • Dosage Calculation: Calculate the required amount of this compound based on the mean body weight of the mice in each group and the target dose (e.g., 3, 10, or 30 mg/kg). The final volume for oral gavage in an adult mouse should generally not exceed 10 mL/kg.

  • Preparation of Formulation:

    • Weigh the calculated amount of this compound powder.

    • Prepare the methyl cellulose vehicle according to standard laboratory procedures.

    • Suspend the this compound powder in the required volume of vehicle.

    • Vortex or sonicate the suspension until it is homogeneous. Prepare fresh daily unless stability data indicates otherwise.

  • Administration by Oral Gavage:

    • Properly restrain the mouse, ensuring the head and body form a straight line to facilitate the passage of the gavage needle.

    • Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).

    • Gently insert the gavage needle into the esophagus via the side of the mouth. Do not force the needle.

    • Once the needle is in place, slowly administer the calculated volume of the this compound suspension.

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress post-administration.

Protocol 2: Murine Tumor Growth Delay Model

This protocol outlines an in vivo efficacy study to evaluate this compound as a radiosensitizer.

Materials and Methods:

  • Animal Model: 7-week-old Balb/c mice.

  • Cell Line: CT26WT murine colon cancer cells.

  • Cell Culture: Culture CT26WT cells under standard conditions. Harvest cells during the exponential growth phase for injection.

  • Tumor Implantation: Inject 5x10^5 CT26WT cells subcutaneously into the right hind leg of each mouse.

  • Tumor Monitoring: Begin measuring tumors once they are palpable. Use calipers to measure tumor dimensions every other day. Calculate tumor volume using the formula: V = (π/6) × (length × width × height).

  • Treatment Initiation: Initiate treatment when the mean tumor diameter reaches a predetermined size (e.g., 10-15 mm).

  • Dosing Groups:

    • Group 1: Vehicle (e.g., methyl cellulose)

    • Group 2: this compound (e.g., 30 mg/kg/day, p.o.)

    • Group 3: Vehicle + Radiotherapy (RT)

    • Group 4: this compound (e.g., 30 mg/kg/day, p.o.) + RT

  • This compound Administration: Administer this compound or vehicle orally once or twice daily according to the schedule.

  • Radiotherapy: On a specified day (e.g., Day 3 post-treatment initiation), locally irradiate the tumors with a single dose (e.g., 9 Gy) using a small animal irradiator. On the day of irradiation, this compound should be administered approximately 3 hours prior to radiation.

  • Endpoint: Continue treatment and tumor measurement until tumors reach a predetermined endpoint size or for a specified duration. Calculate tumor doubling time for each group to assess efficacy.

Visualizations

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Monitoring cluster_groups Treatment Groups cluster_analysis Phase 3: Analysis animal_prep Acclimate Balb/c Mice (7 weeks old) implant Implant 5x10^5 Cells (Subcutaneous) animal_prep->implant cell_culture Culture CT26WT Colon Cancer Cells cell_culture->implant monitor Monitor Tumor Growth (Measure every other day) implant->monitor randomize Randomize into Groups (Tumor ~10-15 mm) monitor->randomize g1 Vehicle randomize->g1 Daily p.o. g2 This compound (3-30 mg/kg) randomize->g2 Daily p.o. g3 Vehicle + RT randomize->g3 Daily p.o. g4 This compound + RT randomize->g4 Daily p.o. endpoint Continue Monitoring until Endpoint Reached g1->endpoint g2->endpoint rt_admin Radiotherapy (RT) (Single 9 Gy dose on Day 3) g3->rt_admin g4->rt_admin rt_admin->endpoint data_analysis Calculate Tumor Doubling Time & Immune Cell Populations endpoint->data_analysis

Caption: Experimental workflow for an in vivo tumor growth delay study.

G cluster_pathway PGE2-EP4 Signaling in the Tumor Microenvironment PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 AC Adenylate Cyclase EP4->AC Activates cAMP cAMP AC->cAMP Converts ATP to Treg Regulatory T cell (Treg) Activation cAMP->Treg Promotes Teff_Inhibit Effector T cell (Teff) Inhibition cAMP->Teff_Inhibit Promotes Immune_Supp Immune Suppression & Tumor Growth Treg->Immune_Supp Teff_Inhibit->Immune_Supp AAT008 This compound AAT008->EP4 Blocks

Caption: this compound mechanism of action via EP4 receptor antagonism.

References

Application Notes and Protocols: Preparation of AAT-008 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AAT-008 is a potent, selective, and orally active antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor EP4, with Ki values of 0.97 nM and 6.1 nM for human and rat EP4 receptors, respectively[1]. As a key mediator in inflammation, pain, and cancer signaling pathways, the EP4 receptor is a significant target in drug development[2][3]. This compound has demonstrated efficacy in delaying tumor growth in combination with radiotherapy and in reducing inflammatory pain in preclinical models[1][4]. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research purposes.

Chemical Properties and Data Presentation

This compound is characterized by the following chemical properties, summarized in the table below for easy reference.

PropertyValueReference
Chemical Formula C21H16ClFN2O4
Molecular Weight 414.81 g/mol
CAS Number 847727-81-5
Appearance White to off-white solid
Purity ≥98%
Solubility DMSO: 100 mg/mL (241.07 mM)

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Stock Solution Preparation Protocol (100 mM in DMSO)
  • Preparation: Before handling the compound, ensure that you are wearing appropriate PPE. Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 41.48 mg of this compound.

  • Dissolution:

    • Add the weighed this compound powder to a sterile microcentrifuge tube or vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For a 100 mM stock solution, add 1 mL of DMSO for every 41.48 mg of this compound.

    • It is noted that this compound is hygroscopic, and the use of newly opened DMSO is recommended for optimal solubility.

  • Mixing:

    • Cap the tube or vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes. Visually inspect the solution to ensure complete dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • For long-term storage, store the aliquots at -80°C for up to 6 months.

    • For short-term storage, the solution can be kept at -20°C for up to 1 month.

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

G Experimental Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex ultrasonicate Ultrasonicate if Necessary vortex->ultrasonicate If not fully dissolved aliquot Aliquot into Single-Use Tubes vortex->aliquot ultrasonicate->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store end Stock Solution Ready for Use store->end G This compound Mechanism of Action cluster_pathway PGE2-EP4 Signaling Pathway PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds to AC Adenylate Cyclase EP4->AC Activates cAMP cAMP AC->cAMP Produces Downstream Downstream Effects (Inflammation, Pain, Cancer Progression) cAMP->Downstream AAT008 This compound AAT008->EP4 Antagonizes

References

AAT-008 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of AAT-008, a potent and selective prostaglandin (B15479496) EP4 receptor antagonist, in various common laboratory solvents. This document also includes comprehensive protocols for determining the solubility of this compound and an overview of the signaling pathway it modulates.

Solubility of this compound

This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] It exhibits lower solubility in ethanol (B145695) and aqueous solutions. The solubility data is crucial for the preparation of stock solutions and for conducting various in vitro and in vivo experiments.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in different solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

SolventConcentrationMethodReference
Dimethyl Sulfoxide (DMSO)≥ 10 mMNot specified[2]
Dimethylformamide (DMF)Not specifiedNot specified
EthanolNot specifiedNot specified
Phosphate-Buffered Saline (PBS)> 10 µMNot specified[3][4]

Note: The available data for DMF, Ethanol, and a more precise value for PBS is limited. Researchers should determine the solubility for their specific experimental conditions.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh the appropriate amount of this compound powder required to prepare the desired volume of a 10 mM solution. The molecular weight of this compound is 414.81 g/mol .[5]

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage. For short-term storage (days to weeks), the solution can be kept at 4°C.

Protocol for Determining Kinetic Solubility of this compound

This high-throughput method provides a rapid assessment of the solubility of this compound in aqueous buffers.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent for spectrophotometric analysis)

  • Plate shaker

  • Microplate reader capable of measuring absorbance at the λmax of this compound

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in DMSO.

  • Add a small volume (e.g., 2 µL) of each this compound dilution and the DMSO control to the wells of a 96-well plate.

  • Add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on solubility.

  • Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours) on a plate shaker.

  • After incubation, measure the absorbance of each well at the λmax of this compound. The appearance of a precipitate will cause light scattering, leading to an increase in absorbance.

  • The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation under these conditions.

Protocol for Determining Equilibrium Solubility of this compound (Shake-Flask Method)

This method determines the thermodynamic solubility of this compound, which is the concentration of a saturated solution at equilibrium.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., Water, PBS at various pH values)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the solvent of interest to the vial.

  • Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV.

  • The measured concentration represents the equilibrium solubility of this compound in that solvent under the tested conditions.

Signaling Pathway

This compound is a selective antagonist of the Prostaglandin E2 (PGE2) receptor EP4. The binding of PGE2 to the EP4 receptor activates downstream signaling cascades that are involved in various physiological and pathological processes, including inflammation, pain, and cancer progression.

The EP4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase (AC). This results in an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to cellular responses. The EP4 receptor can also signal through a Gαs-independent pathway involving β-arrestin. By blocking the binding of PGE2 to the EP4 receptor, this compound inhibits these downstream signaling events.

Below is a diagram illustrating the PGE2/EP4 signaling pathway and the point of inhibition by this compound.

PGE2_EP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds & Activates AAT008 This compound AAT008->EP4 Inhibits Gas Gαs EP4->Gas Activates beta_arrestin β-Arrestin EP4->beta_arrestin Recruits AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Inflammation, Proliferation) CREB->Gene Regulates PI3K_Akt PI3K/Akt Pathway beta_arrestin->PI3K_Akt Activates Cellular_Responses Cellular Responses (e.g., Migration) PI3K_Akt->Cellular_Responses Leads to

PGE2/EP4 Signaling Pathway and this compound Inhibition.
Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_equilibrium Equilibrium Solubility cluster_analysis Data Analysis start Start weigh Weigh this compound start->weigh add_solvent Add Solvent weigh->add_solvent kinetic_prep Prepare Dilutions in DMSO add_solvent->kinetic_prep For Kinetic equil_add Add Excess Solid to Solvent add_solvent->equil_add For Equilibrium kinetic_add Add to Aqueous Buffer in 96-well Plate kinetic_prep->kinetic_add kinetic_shake Shake (1-2h) kinetic_add->kinetic_shake kinetic_read Read Absorbance kinetic_shake->kinetic_read analyze Determine Solubility (mg/mL or µM) kinetic_read->analyze equil_shake Shake (24-48h) equil_add->equil_shake equil_separate Centrifuge/Filter equil_shake->equil_separate equil_quantify Quantify by HPLC equil_separate->equil_quantify equil_quantify->analyze

Workflow for Solubility Determination of this compound.

References

Application Notes and Protocols for AAT-008 in EP4 Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AAT-008 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] The EP4 receptor, a G-protein-coupled receptor (GPCR), is implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] Selective blockade of the EP4 receptor signaling pathway is a promising therapeutic strategy for various diseases.[1] These application notes provide detailed protocols for characterizing the binding of this compound to the human EP4 receptor using a competitive radioligand binding assay.

EP4 Receptor Signaling Pathway

The EP4 receptor is primarily coupled to the Gs alpha subunit (Gαs), which upon activation by PGE2, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade plays a crucial role in mediating the diverse biological effects of PGE2. However, evidence also suggests that the EP4 receptor can couple to other signaling pathways, including the Gi alpha subunit (Gαi) and β-arrestin.

EP4_Signaling_Pathway PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds Gs Gs EP4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription CREB->Gene Experimental_Workflow A Prepare Reagents (Membranes, [3H]-PGE2, this compound, Buffers) B Add Binding Buffer, Membranes, and this compound/PGE2 (NSB) to 96-well plate A->B C Add [3H]-PGE2 to initiate binding B->C D Incubate at room temperature (e.g., 60-120 minutes) C->D E Transfer to pre-treated GF/C filter plate D->E F Rapidly filter and wash with ice-cold Wash Buffer E->F G Dry the filter plate F->G H Add scintillation cocktail G->H I Count radioactivity using a microplate scintillation counter H->I J Data Analysis (Calculate IC50 and Ki) I->J

References

Application Notes and Protocols for AAT-008 in cAMP Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in cellular signaling, mediating the effects of a wide variety of hormones and neurotransmitters. The production of cAMP is primarily regulated by the activity of adenylyl cyclase, an enzyme that is, in turn, modulated by G protein-coupled receptors (GPCRs). GPCRs that couple to the stimulatory G protein (Gs) activate adenylyl cyclase, leading to an increase in intracellular cAMP levels. Conversely, GPCRs that couple to the inhibitory G protein (Gi) suppress adenylyl cyclase activity, resulting in decreased cAMP production.[1]

Given its central role in signal transduction, the measurement of intracellular cAMP levels is a cornerstone of drug discovery and development for screening and characterizing compounds that target GPCRs. This document provides detailed protocols for the use of AAT-008, a hypothetical test compound, in functional assays to determine its effect on cAMP signaling. The protocols described herein are based on a competitive immunoassay format, a common and robust method for quantifying cAMP.

Principle of the cAMP Functional Assay

The protocols outlined below utilize a competitive immunoassay principle to quantify intracellular cAMP levels. In this assay, free cAMP in a cell lysate sample competes with a labeled cAMP tracer for a limited number of binding sites on a specific anti-cAMP antibody. The amount of labeled cAMP tracer bound to the antibody is inversely proportional to the concentration of cAMP in the sample. The signal generated by the labeled tracer can be detected and used to determine the concentration of cAMP in the cell lysate by comparing it to a standard curve.

This methodology can be adapted to various detection technologies, such as Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), and Enzyme-Linked Immunosorbent Assay (ELISA). The following protocols are generalized and can be adapted to specific assay formats and instrumentation.

Signaling Pathways

The following diagrams illustrate the canonical Gs and Gi signaling pathways and the potential points of intervention for a test compound like this compound.

Gs_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR_Gs Gs-Coupled GPCR Agonist->GPCR_Gs Activates Gs_protein Gs Protein GPCR_Gs->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates AAT_008_Agonist This compound (Agonist) AAT_008_Agonist->GPCR_Gs Activates AAT_008_Antagonist This compound (Antagonist) AAT_008_Antagonist->GPCR_Gs Blocks

Figure 1: Gs Signaling Pathway

Gi_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR_Gi Gi-Coupled GPCR Agonist->GPCR_Gi Activates Gi_protein Gi Protein GPCR_Gi->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates AAT_008_Agonist This compound (Agonist) AAT_008_Agonist->GPCR_Gi Activates AAT_008_Antagonist This compound (Antagonist) AAT_008_Antagonist->GPCR_Gi Blocks Forskolin (B1673556) Forskolin Forskolin->Adenylyl_Cyclase Activates

Figure 2: Gi Signaling Pathway

Experimental Protocols

Two primary protocols are provided below: one to assess the potential agonist activity of this compound and another to evaluate its antagonist activity.

Protocol 1: Agonist Mode Assay for this compound

This protocol is designed to determine if this compound can stimulate cAMP production, which is characteristic of an agonist for a Gs-coupled receptor.

Agonist_Workflow Start Start Cell_Culture Culture and seed cells in 384-well plate Start->Cell_Culture Incubate_Overnight Incubate overnight (37°C, 5% CO2) Cell_Culture->Incubate_Overnight Prepare_Compounds Prepare serial dilutions of this compound and control agonist Incubate_Overnight->Prepare_Compounds Add_Compounds Add compounds to cells Prepare_Compounds->Add_Compounds Incubate_Stimulation Incubate for stimulation (e.g., 30 min at RT) Add_Compounds->Incubate_Stimulation Lyse_Cells Lyse cells and add detection reagents Incubate_Stimulation->Lyse_Cells Incubate_Detection Incubate for detection (e.g., 1 hour at RT) Lyse_Cells->Incubate_Detection Read_Plate Read plate on a compatible reader Incubate_Detection->Read_Plate Analyze_Data Analyze data and determine EC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 3: Agonist Assay Workflow
  • Cells expressing the target Gs-coupled GPCR

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • This compound

  • Reference agonist

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP standard

  • cAMP assay kit (including labeled cAMP tracer, anti-cAMP antibody, and lysis buffer)

  • 384-well white opaque assay plates

  • Plate reader capable of detecting the assay signal

  • Cell Preparation:

    • Culture cells to approximately 80-90% confluency.

    • Harvest cells and resuspend in cell culture medium at the desired density.

    • Dispense cells into a 384-well white opaque assay plate (e.g., 5,000 cells/well in 10 µL).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.[2]

  • Compound Preparation:

    • Prepare a stock solution of this compound and the reference agonist in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compounds in assay buffer to generate a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Assay Protocol:

    • Carefully remove the cell culture medium from the assay plate.

    • Add 10 µL of assay buffer to each well.

    • Add 5 µL of the diluted this compound, reference agonist, or vehicle control to the appropriate wells.

    • Incubate the plate at room temperature for 30 minutes.

    • Prepare the detection reagents according to the manufacturer's instructions. This typically involves diluting the labeled cAMP tracer and the anti-cAMP antibody in the lysis buffer.

    • Add 5 µL of the detection reagent mixture to each well.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Generate a cAMP standard curve by plotting the signal versus the known cAMP concentrations.

    • Convert the raw signal from the sample wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

CompoundEC50 (nM)Max Response (% of Ref. Agonist)Signal-to-BackgroundZ'-Factor
This compound12.595150.75
Reference Agonist5.2100180.80
Protocol 2: Antagonist Mode Assay for this compound

This protocol is designed to determine if this compound can inhibit agonist-induced cAMP production, which is characteristic of an antagonist for a Gs-coupled receptor, or if it can inhibit forskolin-stimulated cAMP production in cells expressing a Gi-coupled receptor.

Antagonist_Workflow Start Start Cell_Culture Culture and seed cells in 384-well plate Start->Cell_Culture Incubate_Overnight Incubate overnight (37°C, 5% CO2) Cell_Culture->Incubate_Overnight Prepare_Antagonist Prepare serial dilutions of this compound Incubate_Overnight->Prepare_Antagonist Add_Antagonist Add this compound to cells Prepare_Antagonist->Add_Antagonist Incubate_Pre Pre-incubate with this compound (e.g., 15 min at RT) Add_Antagonist->Incubate_Pre Prepare_Agonist Prepare agonist at EC80 concentration Incubate_Pre->Prepare_Agonist Add_Agonist Add agonist to cells Prepare_Agonist->Add_Agonist Incubate_Stimulation Incubate for stimulation (e.g., 30 min at RT) Add_Agonist->Incubate_Stimulation Lyse_Cells Lyse cells and add detection reagents Incubate_Stimulation->Lyse_Cells Incubate_Detection Incubate for detection (e.g., 1 hour at RT) Lyse_Cells->Incubate_Detection Read_Plate Read plate on a compatible reader Incubate_Detection->Read_Plate Analyze_Data Analyze data and determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 4: Antagonist Assay Workflow
  • Cells expressing the target GPCR (Gs or Gi)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • This compound

  • Reference antagonist

  • Reference agonist (for Gs-coupled receptors) or Forskolin (for Gi-coupled receptors)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP standard

  • cAMP assay kit

  • 384-well white opaque assay plates

  • Plate reader

  • Cell Preparation:

    • Follow the same procedure as in the agonist mode assay.

  • Compound Preparation:

    • Prepare a stock solution of this compound and the reference antagonist.

    • Perform a serial dilution of the compounds in assay buffer.

    • Prepare the reference agonist at a concentration that elicits 80% of its maximal response (EC80). For Gi-coupled receptors, prepare forskolin at a concentration that gives a robust signal.

  • Assay Protocol:

    • Carefully remove the cell culture medium from the assay plate.

    • Add 5 µL of assay buffer to each well.

    • Add 5 µL of the diluted this compound, reference antagonist, or vehicle control to the appropriate wells.

    • Incubate the plate at room temperature for 15 minutes.

    • Add 5 µL of the EC80 concentration of the reference agonist (for Gs assays) or forskolin (for Gi assays) to all wells except the negative control wells.

    • Incubate the plate at room temperature for 30 minutes.

    • Add 5 µL of the detection reagent mixture to each well.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Generate a cAMP standard curve and convert raw signals to cAMP concentrations.

    • Plot the cAMP concentration as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundIC50 (nM)Min Response (% of Max Signal)Signal-to-BackgroundZ'-Factor
This compound25.85120.72
Reference Antagonist10.32140.78

Conclusion

The protocols described in these application notes provide a robust framework for characterizing the functional activity of the hypothetical compound this compound on cAMP signaling pathways. By following these detailed methodologies, researchers can effectively determine whether this compound acts as an agonist or antagonist of a target GPCR and quantify its potency. The provided workflows and data presentation tables serve as a guide for conducting these experiments and analyzing the resulting data in a clear and structured manner. These assays are fundamental in the early stages of drug discovery and are essential for the pharmacological profiling of novel compounds.

References

Application Notes and Protocols: AAT-008 in Combination with Radiotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AAT-008 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor EP4.[1][2] Emerging preclinical evidence suggests that this compound can enhance the efficacy of radiotherapy, positioning it as a promising candidate for combination cancer therapy.[3][4] Prostaglandin E2, often overexpressed in the tumor microenvironment, promotes tumor growth and immune evasion. By blocking the PGE2-EP4 signaling pathway, this compound is believed to counteract these effects and sensitize tumors to radiation-induced cell killing, primarily by modulating the anti-tumor immune response.[3]

These application notes provide a summary of the preclinical data and detailed protocols for investigating the synergistic effects of this compound and radiotherapy.

Mechanism of Action: this compound and Radiotherapy Synergy

Radiotherapy is a cornerstone of cancer treatment that induces cancer cell death primarily through DNA damage. However, its effectiveness can be limited by the immunosuppressive tumor microenvironment. Prostaglandin E2 (PGE2) is a key immunosuppressive molecule that signals through its receptors, including EP4, on various immune cells.

The proposed mechanism for the synergistic effect of this compound and radiotherapy involves the following steps:

  • Radiotherapy-Induced Tumor Cell Death: Radiation kills cancer cells, leading to the release of tumor-associated antigens.

  • PGE2-Mediated Immunosuppression: In the tumor microenvironment, PGE2 binds to EP4 receptors on immune cells, leading to the suppression of anti-tumor immunity. This includes inhibiting the function of effector T cells (Teff) and promoting the activity of regulatory T cells (Treg), which dampen the immune response.

  • This compound Mediated Reversal of Immunosuppression: this compound, as an EP4 antagonist, blocks the binding of PGE2 to its receptor. This action is hypothesized to restore and enhance the anti-tumor immune response by:

    • Increasing the infiltration and activation of cytotoxic CD8+ effector T cells (Teff) within the tumor.

    • Decreasing the population and suppressive function of regulatory T cells (Treg).

  • Enhanced Anti-Tumor Immunity: The revitalized immune system, particularly the increased ratio of effector T cells to regulatory T cells, can more effectively recognize and eliminate cancer cells, including those damaged by radiotherapy. This leads to a more robust and durable anti-tumor response.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound in the context of the tumor microenvironment and its interaction with radiotherapy.

PGE2_EP4_Signaling cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T cell) Tumor Cell Tumor Cell PGE2 PGE2 Tumor Cell->PGE2 releases EP4 Receptor EP4 Receptor PGE2->EP4 Receptor binds Immunosuppression Immunosuppression EP4 Receptor->Immunosuppression activates Anti-tumor Immunity Anti-tumor Immunity Immunosuppression->Anti-tumor Immunity inhibits Anti-tumor Immunity->Tumor Cell attacks This compound This compound This compound->EP4 Receptor blocks Radiotherapy Radiotherapy Radiotherapy->Tumor Cell damages

Caption: PGE2-EP4 signaling pathway and this compound mechanism.

Preclinical Data

Preclinical studies using a murine colon cancer model (CT26WT cells in Balb/c mice) have demonstrated the potential of this compound to enhance the efficacy of radiotherapy.

In Vivo Tumor Growth Delay

The combination of this compound with radiotherapy resulted in a significant delay in tumor growth compared to either treatment alone. While this compound as a single agent showed minimal effect, its combination with a single 9 Gy dose of radiation led to an additive and, at higher doses, a supra-additive anti-tumor effect.

Modulation of the Tumor Immune Microenvironment

Flow cytometry analysis of tumors from treated mice revealed significant changes in the immune cell populations.

Table 1: Effect of this compound and Radiotherapy on Tumor Infiltrating T-cells

Treatment GroupMean Proportion of Effector T cells (Teff) (%)Mean Proportion of Regulatory T cells (Treg) (%)Mean Teff/Treg Ratio
Radiotherapy (9 Gy) alone314.010
This compound (10 mg/kg) + Radiotherapy (9 Gy)43Not ReportedNot Reported
This compound (30 mg/kg) + Radiotherapy (9 Gy)Not Reported1.522

Data is compiled from experiments described in Manabe et al., 2023. Note that different dosing schedules and experimental endpoints were used for the Teff and Treg analyses.

Experimental Protocols

The following are detailed protocols based on published preclinical studies for evaluating the combination of this compound and radiotherapy.

In Vivo Tumor Growth Delay Study

Objective: To evaluate the anti-tumor efficacy of this compound in combination with radiotherapy in a syngeneic mouse tumor model.

Materials:

  • Cell Line: CT26WT murine colon carcinoma cells

  • Animals: 6- to 8-week-old female BALB/c mice

  • Drug: this compound, formulated for oral gavage

  • Vehicle Control: Appropriate vehicle for this compound

  • Irradiation Source: X-ray irradiator capable of delivering a precise dose of radiation

  • Calipers: For tumor measurement

Workflow Diagram:

Experimental_Workflow cluster_Preparation Preparation cluster_Tumor_Implantation Tumor Implantation cluster_Treatment Treatment cluster_Monitoring Monitoring & Endpoint Tumor Cell Culture Tumor Cell Culture Subcutaneous injection of CT26WT cells Subcutaneous injection of CT26WT cells Tumor Cell Culture->Subcutaneous injection of CT26WT cells Animal Acclimatization Animal Acclimatization Animal Acclimatization->Subcutaneous injection of CT26WT cells Tumor Growth to Palpable Size Tumor Growth to Palpable Size Subcutaneous injection of CT26WT cells->Tumor Growth to Palpable Size Randomization into Treatment Groups Randomization into Treatment Groups Tumor Growth to Palpable Size->Randomization into Treatment Groups This compound or Vehicle Administration (Daily) This compound or Vehicle Administration (Daily) Randomization into Treatment Groups->this compound or Vehicle Administration (Daily) Radiotherapy (Single Dose) Radiotherapy (Single Dose) Randomization into Treatment Groups->Radiotherapy (Single Dose) Tumor Volume Measurement (Bi-weekly) Tumor Volume Measurement (Bi-weekly) This compound or Vehicle Administration (Daily)->Tumor Volume Measurement (Bi-weekly) Radiotherapy (Single Dose)->Tumor Volume Measurement (Bi-weekly) Endpoint Reached (Tumor Volume Limit) Endpoint Reached (Tumor Volume Limit) Tumor Volume Measurement (Bi-weekly)->Endpoint Reached (Tumor Volume Limit) Body Weight Monitoring Body Weight Monitoring Body Weight Monitoring->Endpoint Reached (Tumor Volume Limit) Data Analysis Data Analysis Endpoint Reached (Tumor Volume Limit)->Data Analysis

Caption: Experimental workflow for the in vivo tumor growth study.

Procedure:

  • Cell Culture: Culture CT26WT cells in appropriate media and conditions.

  • Tumor Implantation: Subcutaneously inject 5 x 10^5 CT26WT cells in 100 µL of PBS into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every other day. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of approximately 100-150 mm³, randomize mice into the following treatment groups (n=8-10 mice per group):

    • Vehicle Control

    • This compound alone (e.g., 10 mg/kg and 30 mg/kg)

    • Radiotherapy alone (9 Gy)

    • This compound (e.g., 10 mg/kg and 30 mg/kg) + Radiotherapy (9 Gy)

  • Drug Administration: Administer this compound or vehicle via oral gavage daily for the duration of the study (e.g., 14-21 days).

  • Radiotherapy: On a designated day (e.g., Day 3 after randomization), irradiate the tumors of mice in the radiotherapy groups with a single dose of 9 Gy. Anesthetize the mice and shield the rest of their bodies during irradiation.

  • Data Collection: Continue to measure tumor volume and body weight every other day until the tumors reach the predetermined endpoint (e.g., 2000 mm³).

  • Data Analysis: Plot mean tumor growth curves for each group. Calculate tumor growth delay and perform statistical analysis to determine the significance of the differences between the treatment groups.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with this compound and radiotherapy.

Materials:

  • Tumors harvested from treated mice (from the in vivo study)

  • Collagenase D, Dispase, and DNase I for tissue digestion

  • 70 µm cell strainers

  • Red blood cell lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fluorescently conjugated antibodies against murine CD45, CD3, CD4, CD8, FoxP3, etc.

  • Flow cytometer

Procedure:

  • Tumor Dissociation: At a predetermined time point after treatment (e.g., 7-10 days after radiotherapy), euthanize the mice and excise the tumors. Mince the tumors and digest them in a solution of collagenase D, dispase, and DNase I to obtain a single-cell suspension.

  • Cell Preparation: Pass the cell suspension through a 70 µm cell strainer. Lyse red blood cells using a lysis buffer. Wash the cells with FACS buffer.

  • Antibody Staining: Stain the cells with a cocktail of fluorescently labeled antibodies specific for different immune cell markers. For intracellular staining (e.g., FoxP3), use a fixation and permeabilization kit according to the manufacturer's instructions.

  • Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to quantify the proportions of different immune cell populations (e.g., CD8+ T cells, CD4+ FoxP3+ regulatory T cells) within the CD45+ leukocyte gate.

Conclusion

The combination of the EP4 antagonist this compound with radiotherapy represents a promising strategy to enhance anti-tumor efficacy. The preclinical data strongly suggest that this compound can overcome the immunosuppressive tumor microenvironment, thereby sensitizing tumors to the effects of radiation. The provided protocols offer a framework for further investigation into this novel combination therapy. Further studies are warranted to explore the full potential of this compound in different cancer models and to pave the way for future clinical trials.

References

Application Notes and Protocols for Flow Cytometry Analysis of AAT-008 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AAT-008 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor EP4.[1][2] The PGE2-EP4 signaling pathway is implicated in promoting tumor growth, metastasis, and creating an immunosuppressive tumor microenvironment.[2][3] By blocking this pathway, this compound is being investigated for its potential in cancer therapy, particularly as a radiosensitizer that enhances anti-tumor immune responses. Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of this compound, enabling multi-parametric analysis of individual cells to assess its effects on apoptosis, cell cycle progression, and the composition of immune cell populations.

This document provides detailed protocols for flow cytometry analysis of cells treated with this compound, focusing on apoptosis, cell cycle, and immunophenotyping of tumor-infiltrating lymphocytes.

Mechanism of Action: this compound Signaling Pathway

Prostaglandin E2 (PGE2), often abundant in the tumor microenvironment, binds to the EP4 receptor on both tumor and immune cells. This interaction triggers downstream signaling cascades that can promote cancer cell survival and suppress the activity of effector T cells while promoting regulatory T cells (Tregs), thus fostering an immunosuppressive environment. This compound acts as a competitive antagonist at the EP4 receptor, blocking PGE2-mediated signaling. This inhibition is hypothesized to reverse immunosuppression, for instance by increasing the proportion of effector T cells (Teff) and decreasing the proportion of Tregs, thereby enhancing the anti-tumor immune response.

G cluster_TME Tumor Microenvironment cluster_Cell Tumor or Immune Cell PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds Downstream Downstream Signaling (e.g., cAMP production) EP4->Downstream Activates ImmuneSuppression Immunosuppression & Tumor Growth Promotion Downstream->ImmuneSuppression AAT008 This compound AAT008->EP4 Blocks

Caption: this compound blocks PGE2 binding to the EP4 receptor.

Application 1: Analysis of Apoptosis Induction

While this compound's primary mechanism is not direct cytotoxicity, its modulation of the immune system can lead to T-cell mediated killing of tumor cells, which undergo apoptosis. Additionally, in some contexts, blocking pro-survival signals may render cancer cells more susceptible to apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect and quantify apoptosis.

Experimental Protocol: Apoptosis Analysis using Annexin V and PI

This protocol describes the detection of apoptosis in cell lines following treatment with this compound.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., CT26WT colon cancer cells) in 6-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.

    • Treat cells with desired concentrations of this compound (e.g., 1 µM, 10 µM, 30 µM) and a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

    • Transfer the cell suspensions to flow cytometry tubes and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

Data Interpretation:

  • Healthy cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation: Apoptosis Analysis
Treatment GroupConcentration% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control0 µM95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound1 µM94.8 ± 2.52.9 ± 0.72.3 ± 0.6
This compound10 µM90.1 ± 3.06.5 ± 1.23.4 ± 0.9
This compound30 µM85.6 ± 3.510.2 ± 1.84.2 ± 1.1

Note: Data are hypothetical and for illustrative purposes.

Workflow Diagram: Apoptosis Analysis

G A Seed and Treat Cells with this compound B Harvest Cells (Adherent + Floating) A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V and Propidium Iodide D->E F Incubate 15 min in Dark E->F G Add Binding Buffer F->G H Analyze by Flow Cytometry G->H

Caption: Experimental workflow for apoptosis analysis.

Application 2: Cell Cycle Analysis

Investigating the effect of this compound on the cell cycle of cancer cells can reveal if the compound has cytostatic effects, potentially in synergy with other treatments like radiotherapy. Propidium Iodide (PI) staining of DNA in fixed and permeabilized cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

This protocol details the procedure for analyzing cell cycle distribution in this compound treated cells.

Materials:

  • This compound and vehicle control

  • Complete cell culture medium

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1-2 x 10^6 cells in appropriate culture flasks or plates.

    • Treat cells with this compound and vehicle control as described in the apoptosis protocol.

    • Incubate for the desired duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells and wash once with cold PBS.

    • Resuspend the cell pellet (approx. 1 x 10^6 cells) in 1 mL of cold PBS.

    • While gently vortexing, add the cell suspension dropwise into a tube containing 9 mL of ice-cold 70% ethanol for fixation.

    • Incubate at 4°C for at least 30 minutes (or store at -20°C for longer periods).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the pellet in 500 µL of PI/RNase A staining solution.

    • Incubate for 15-30 minutes at 37°C or room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a linear scale for the PI signal (FL2 or equivalent).

    • Use software like ModFit or FlowJo to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation: Cell Cycle Analysis
Treatment GroupConcentration% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control0 µM55.4 ± 4.128.3 ± 3.216.3 ± 2.5
This compound1 µM54.9 ± 3.829.1 ± 3.516.0 ± 2.3
This compound10 µM60.1 ± 4.525.2 ± 2.914.7 ± 2.1
This compound30 µM68.5 ± 5.218.3 ± 2.613.2 ± 1.9

Note: Data are hypothetical, suggesting a potential G1 arrest, and for illustrative purposes.

Workflow Diagram: Cell Cycle Analysis

G A Seed and Treat Cells with this compound B Harvest Cells A->B C Fix in Cold 70% Ethanol B->C D Wash with PBS C->D E Stain with PI/RNase A Solution D->E F Incubate 30 min E->F G Analyze by Flow Cytometry F->G H Model Cell Cycle Distribution G->H G A Excise & Dissociate Tumor Tissue B Prepare Single-Cell Suspension A->B C Block Fc Receptors B->C D Surface Stain (CD45, CD8, CD4, etc.) C->D E Fix and Permeabilize Cells D->E F Intracellular Stain (e.g., FoxP3) E->F G Analyze by Flow Cytometry F->G

References

Troubleshooting & Optimization

Troubleshooting AAT-008 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers working with AAT-008.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experimentation in a question-and-answer format.

Question: Why am I observing high background signal in my luminescence-based kinase assay?

High background can obscure the specific signal from your experiment, leading to a low signal-to-background ratio. The potential causes and solutions are outlined below.

Potential Causes and Solutions

Potential Cause Recommended Solution
Reagent Contamination Use fresh, sterile buffers and reagents. Ensure pipette tips are new for each addition.
Suboptimal ATP Concentration Titrate the ATP concentration. An excessively high concentration can lead to non-specific kinase activity.
Impure Kinase Preparation Use a highly purified kinase preparation. Validate the purity of your enzyme stock via SDS-PAGE.
Incorrect Plate Reader Settings Optimize the read time and gain settings on your luminometer. A shorter read time can sometimes reduce background.

Troubleshooting Workflow The following diagram illustrates a logical workflow for diagnosing high background signals.

start High Background Signal Detected check_reagents 1. Check Reagents (Fresh Buffers, ATP stock) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace Reagents & Rerun reagents_ok->replace_reagents No check_enzyme 2. Validate Kinase Purity (Run SDS-PAGE) reagents_ok->check_enzyme Yes replace_reagents->start enzyme_ok Purity Acceptable? check_enzyme->enzyme_ok new_enzyme Source New Enzyme Batch enzyme_ok->new_enzyme No optimize_atp 3. Titrate ATP Concentration enzyme_ok->optimize_atp Yes new_enzyme->start atp_ok Signal Improved? optimize_atp->atp_ok optimize_reader 4. Optimize Plate Reader Settings (Gain, Read Time) atp_ok->optimize_reader No resolved Issue Resolved atp_ok->resolved Yes optimize_reader->resolved Yes contact_support Contact Support optimize_reader->contact_support No PAMP PAMP Receptor Toll-like Receptor PAMP->Receptor KinaseX Kinase-X Receptor->KinaseX SubstrateY Substrate-Y KinaseX->SubstrateY  ATP -> ADP Response Inflammatory Response SubstrateY->Response  Phosphorylation AAT008 This compound AAT008->KinaseX step1 1. Prepare this compound Serial Dilution step2 2. Add Kinase-X and Substrate-Y Peptide step1->step2 step3 3. Add ATP to Initiate Reaction step2->step3 step4 4. Incubate at RT for 60 min step3->step4 step5 5. Add Detection Reagent (Measures remaining ATP) step4->step5 step6 6. Incubate at RT for 30 min step5->step6 step7 7. Read Luminescence step6->step7 step8 8. Calculate IC50 step7->step8

Technical Support Center: Optimizing AAT-008 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental concentration of AAT-008 for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and orally active antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] The EP4 receptor is a G-protein-coupled receptor that, upon binding PGE2, stimulates cyclic adenosine (B11128) monophosphate (cAMP) production.[2] By blocking this interaction, this compound inhibits the downstream signaling pathways associated with the EP4 receptor, which are involved in inflammation, pain, and cancer.[1]

Q2: What is the first step in determining the optimal concentration of this compound for my in vitro experiments?

A2: The initial and most critical step is to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line. This involves treating your cells with a wide range of this compound concentrations (e.g., from nanomolar to micromolar) and assessing cell viability or a more specific functional endpoint.

Q3: How do I choose the appropriate cell line for my experiments with this compound?

A3: The choice of cell line should be driven by your research question. Since this compound targets the EP4 receptor, it is crucial to use cell lines known to express this receptor. The EP4 receptor is expressed in various cancer cells and immune cells. Your selection should align with the cancer type or biological process you are investigating.

Q4: What is a suitable solvent for this compound and what are the storage conditions?

A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is important to keep the final concentration of DMSO in your cell culture medium low (typically below 0.5%) to avoid solvent-induced toxicity. Stock solutions of this compound should be stored at -20°C or -80°C for long-term stability.

Q5: What is the recommended exposure time for this compound in in vitro studies?

A5: The optimal exposure time will depend on the specific assay and the biological question being addressed. A time-course experiment is recommended to determine the ideal duration for observing the desired effect. Common time points for initial studies are 24, 48, and 72 hours.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect of this compound 1. The concentration is too low. 2. The compound is not active in the chosen cell line (e.g., low EP4 receptor expression). 3. The incubation time is too short.1. Test a higher concentration range. 2. Verify EP4 receptor expression in your cell line via Western Blot or qPCR. Consider using a different, more sensitive cell line. 3. Increase the incubation time.
Excessive cell death, even at low concentrations 1. This compound is highly cytotoxic to the chosen cell line. 2. The cells are particularly sensitive. 3. The solvent (DMSO) concentration is too high and contributing to toxicity.1. Use a lower concentration range. 2. Reduce the incubation time. 3. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
High variability between replicate wells 1. Inconsistent cell seeding. 2. Uneven distribution of this compound. 3. "Edge effects" in the multi-well plate.1. Ensure the cell suspension is thoroughly mixed before seeding. 2. Mix the this compound solution well before adding it to the wells. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Inconsistent results between experiments 1. Variation in cell passage number or confluency. 2. Degradation of this compound stock solution.1. Use cells within a consistent passage number range and seed them to reach a similar confluency at the time of treatment. 2. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.

Experimental Protocols & Data Presentation

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic or anti-proliferative effects of this compound on a cell line and to determine its IC50 value.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Hypothetical IC50 Values for this compound (48-hour treatment):

Cell LineCancer TypeIC50 (µM)
CT26Colon Carcinoma1.5
HT-29Colorectal Adenocarcinoma4.5
MDA-MB-231Breast Adenocarcinoma> 50
A549Lung Carcinoma12.8
Apoptosis (Annexin V) Assay

This assay is used to quantify the number of apoptotic cells following treatment with this compound.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Hypothetical Apoptosis Data for CT26 Cells (48-hour treatment):

This compound Conc. (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Vehicle)95.22.12.7
185.68.36.1
562.325.412.3
1040.142.517.4
Western Blot Analysis

This technique can be used to analyze the expression of proteins in the EP4 signaling pathway or markers of apoptosis.

Methodology:

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

AAT_008_Signaling_Pathway This compound Mechanism of Action PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds AC Adenylate Cyclase EP4->AC Activates AAT008 This compound AAT008->EP4 Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Downstream Downstream Effects (Inflammation, Proliferation) CREB->Downstream Regulates Gene Transcription

Caption: this compound blocks PGE2 binding to the EP4 receptor, inhibiting downstream signaling.

Experimental_Workflow Workflow for Optimizing this compound Concentration cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Data Analysis DoseResponse Dose-Response Curve (e.g., MTT Assay) IC50 Determine IC50 DoseResponse->IC50 Apoptosis Apoptosis Assay (Annexin V) IC50->Apoptosis Select concentrations around IC50 WesternBlot Western Blot (Pathway Analysis) IC50->WesternBlot Select concentrations around IC50 Analysis Analyze and Interpret Results Apoptosis->Analysis WesternBlot->Analysis

Caption: Experimental workflow for determining the optimal concentration of this compound.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results action action Start Unexpected Results? NoEffect No Effect Observed? Start->NoEffect HighToxicity High Toxicity Observed? Start->HighToxicity HighVariability High Variability? Start->HighVariability CheckConc Increase Concentration & Check EP4 Expression NoEffect->CheckConc Yes LowerConc Decrease Concentration & Check Solvent Toxicity HighToxicity->LowerConc Yes RefineTechnique Refine Seeding and Dispensing Technique HighVariability->RefineTechnique Yes

Caption: A logical approach to troubleshooting common issues in this compound experiments.

References

AAT-008 Technical Support Center: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of AAT-008. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.

Summary of Storage Conditions

For quick reference, the following table summarizes the recommended storage conditions for this compound in both solid form and as a stock solution.

FormConditionTemperatureDurationLight/Moisture
Solid Short-term0 - 4°CDays to weeksDry and dark[1]
Long-term-20°CMonths to years[1]Dry and dark[1]
Stock Solution Short-term-20°CUp to 1 month[2][3]N/A
Long-term-80°CUp to 6 monthsN/A

Note: The shelf life of solid this compound is greater than two years if stored properly. For stock solutions, it is highly recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can compromise the stability of the compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and potential issues related to the stability and handling of this compound.

1. How should I store the solid this compound upon receipt?

Upon receiving the compound, it is recommended to store the solid powder in a dry, dark place. For short-term storage (days to weeks), refrigeration at 0 - 4°C is suitable. For long-term storage (months to years), it is best to store it at -20°C.

2. What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in DMSO.

3. How should I store my this compound stock solution?

Stock solutions of this compound should be stored frozen. For storage up to one month, -20°C is acceptable. For longer-term storage, up to six months, it is recommended to store the solution at -80°C. It is crucial to aliquot the stock solution into smaller, single-use volumes to prevent degradation from multiple freeze-thaw cycles.

4. I left the solid this compound at room temperature for a few days. Is it still usable?

This compound is shipped at ambient temperature and is considered stable for a few weeks during ordinary shipping. Therefore, leaving it at room temperature for a few days is unlikely to cause significant degradation. However, for optimal long-term stability, it is crucial to adhere to the recommended storage conditions as soon as possible.

5. My experimental results are inconsistent. Could it be related to the stability of this compound?

Inconsistent results can be a sign of compound degradation. Please review your storage and handling procedures.

  • Solid Form: Was the compound stored in a dry, dark environment at the correct temperature?

  • Stock Solution: How old is your stock solution, and at what temperature was it stored? Have you been using a single stock that has undergone multiple freeze-thaw cycles?

If you suspect degradation, it is advisable to use a fresh vial of this compound to prepare a new stock solution.

6. I noticed a change in the color or appearance of the solid this compound. What should I do?

Any change in the physical appearance of the compound could indicate degradation or contamination. It is not recommended to use the compound if you observe any such changes. Please contact your supplier for further assistance.

7. How should I handle this compound in the laboratory?

As a general laboratory practice, you should handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Experimental Protocols

While specific stability-indicating assays for this compound are not publicly available, a general approach to assess the stability of a compound in a specific experimental buffer or condition would involve the following:

Protocol: Assessing this compound Solution Stability

  • Preparation: Prepare a solution of this compound in the desired experimental buffer at the intended concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the initial peak area or concentration of this compound. This will serve as the baseline.

  • Storage: Store aliquots of the solution under the desired test conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), retrieve an aliquot and re-analyze it using the same analytical method.

  • Data Analysis: Compare the peak area or concentration of this compound at each time point to the initial (T=0) measurement. A significant decrease in the main peak, or the appearance of new peaks, would suggest degradation.

Troubleshooting Workflow for Stability Issues

The following diagram outlines a logical workflow for troubleshooting potential stability-related issues with this compound.

This compound Stability Troubleshooting This compound Stability Troubleshooting Workflow start Inconsistent Experimental Results Observed check_storage Review Storage Conditions of Solid Compound start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok check_solution_prep Review Stock Solution Preparation and Storage storage_ok->check_solution_prep Yes correct_storage Correct Storage Procedures storage_ok->correct_storage No solution_ok Solution Handling Correct? (Aliquoted, Freeze-Thaw) check_solution_prep->solution_ok use_new_vial Prepare Fresh Stock Solution from New Vial solution_ok->use_new_vial Yes correct_solution_handling Implement Proper Solution Handling (Aliquoting) solution_ok->correct_solution_handling No rerun_exp Repeat Experiment use_new_vial->rerun_exp results_ok Results Consistent? rerun_exp->results_ok results_ok->start Yes, Issue Resolved contact_support Contact Technical Support results_ok->contact_support No correct_storage->use_new_vial correct_solution_handling->use_new_vial

Caption: Troubleshooting workflow for this compound stability issues.

References

Potential off-target effects of AAT-008

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AAT-008 in their experiments. The focus is to address potential issues and guide the investigation of possible off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

This compound is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor EP4. It has been shown to have a high binding affinity for the human EP4 receptor with a Ki of 0.97 nM.[1] Studies indicate it has over 1,000-fold higher selectivity for the EP4 receptor compared to other prostanoid receptor subtypes (EP1, EP2, EP3).[2][3]

Q2: Are there any publicly documented off-target effects of this compound?

Currently, there is limited publicly available information detailing specific off-target effects of this compound. In vivo safety and toxicity studies have been mentioned in publications, with one report stating that no hematological safety concerns were observed.[4] However, the detailed data from these studies are not fully disclosed. As with any potent small molecule inhibitor, it is crucial for researchers to empirically determine the potential for off-target effects within their specific experimental models.

Q3: My experimental results with this compound are inconsistent with pure EP4 antagonism. What could be the cause?

If you observe effects that cannot be solely attributed to EP4 receptor blockade, consider the following possibilities:

  • Experimental System Variables: The unexpected phenotype may be specific to your cell line, animal model, or experimental conditions. The expression and role of EP4 and other potential targets can vary significantly between different biological systems.

  • Compound Stability and Metabolism: Ensure the compound is properly stored and handled to prevent degradation. Consider the metabolic stability of this compound in your system, as metabolites could have different activity profiles.

  • Potential Off-Target Engagement: At higher concentrations, the risk of this compound engaging with other related or unrelated targets increases. It is crucial to use the lowest effective concentration and include appropriate controls.

Q4: How can I experimentally assess the potential for off-target effects of this compound in my system?

To investigate potential off-target effects, a multi-pronged approach is recommended:

  • Dose-Response Analysis: Conduct a thorough dose-response curve for your observed phenotype. An atypical curve shape may suggest multiple targets with different affinities.

  • Rescue Experiments: Attempt to rescue the observed phenotype by adding downstream signaling molecules of the EP4 pathway (e.g., a cAMP analog like 8-bromo-cAMP). If the phenotype is not rescued, it may indicate the involvement of an alternative pathway.

  • Use of Structurally Unrelated EP4 Antagonists: Compare the effects of this compound with other known selective EP4 antagonists that have a different chemical structure. If the phenotype is consistent across different antagonists, it is more likely to be an on-target effect.

  • Broad Kinase or Receptor Profiling: For a comprehensive analysis, consider using commercially available screening services to test this compound against a panel of kinases, GPCRs, and other potential targets.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability/Proliferation Changes

Background: While this compound has been investigated for its anti-tumor effects, primarily through modulation of the tumor microenvironment, direct cytotoxic effects at high concentrations could indicate off-target activity.[5]

Troubleshooting Steps:

  • Confirm On-Target Effect:

    • Measure EP4 receptor expression in your cell line.

    • Assess the effect of this compound on cAMP levels following PGE2 stimulation to confirm EP4 antagonism.

  • Evaluate Off-Target Cytotoxicity:

    • Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo®) with a wide range of this compound concentrations.

    • Include a control cell line with low or no EP4 expression. Similar effects in both cell lines may suggest off-target effects.

Parameter Description
This compound Concentration Range 1 nM - 100 µM
Cell Lines EP4-positive and EP4-negative/low
Incubation Time 24, 48, 72 hours
Readout Cell Viability (e.g., % of vehicle control)
Issue 2: Unexplained Changes in Gene or Protein Expression

Background: this compound's primary mechanism involves blocking the PGE2-EP4 signaling pathway, which can influence the expression of various downstream genes, particularly those related to inflammation and immunity. However, changes in unrelated pathways could signal off-target activity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected gene/protein expression changes.

Experimental Protocols

Protocol 1: In Vitro EP4 Target Engagement Assay

Objective: To confirm that this compound is effectively antagonizing the EP4 receptor in the cell line of interest.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-treatment: Starve cells in a serum-free medium for 2-4 hours. Then, pre-treat with varying concentrations of this compound or vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with a known concentration of PGE2 (typically in the low nanomolar range) for 15-30 minutes. Include a non-stimulated control.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the this compound concentration. A dose-dependent inhibition of PGE2-induced cAMP production confirms on-target activity.

Protocol 2: Off-Target Liability Workflow

Objective: A systematic approach to de-risk potential off-target effects observed in phenotypic assays.

Off_Target_Workflow A Observed Phenotype with this compound B Confirm On-Target EP4 Antagonism (cAMP Assay) A->B C Phenotype reproduced with structurally distinct EP4 antagonist? B->C D Phenotype likely ON-TARGET C->D Yes E Phenotype potentially OFF-TARGET C->E No F Rescue experiment with downstream effector (e.g., cAMP analog) E->F G Is phenotype rescued? F->G G->D Yes H Consider broad target screening (Kinase/GPCR panels) G->H No

Caption: Experimental workflow to investigate potential off-target effects.

Summary of this compound In Vivo Data (Murine Colon Cancer Model)

The following table summarizes data from a study investigating the effects of this compound in a CT26WT colon cancer model in Balb/c mice.

Treatment GroupAdministrationMean Tumor Doubling Time (Days)Key ObservationReference
Unirradiated
Vehicle-4.0Baseline tumor growth
This compound (3 mg/kg/day)Twice Daily4.4Minimal effect alone
This compound (10 mg/kg/day)Twice Daily4.6Minimal effect alone
This compound (30 mg/kg/day)Twice Daily5.5Mild but significant growth delay
Irradiated (9 Gy)
Vehicle + RT-6.1Radiotherapy effect
This compound (3 mg/kg/day) + RTTwice Daily7.7Additive effect
This compound (10 mg/kg/day) + RTTwice Daily16.5Additive effect
This compound (30 mg/kg/day) + RTTwice Daily21.1Supra-additive effect

This guide is intended to support researchers in their use of this compound. Given the limited public data on its off-target profile, a careful and controlled experimental approach is strongly recommended.

References

AAT-008 Cytotoxicity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with AAT-008, a selective prostaglandin (B15479496) EP4 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor EP4.[1][2] The EP4 receptor is involved in various biological processes, including inflammation, pain, and cancer progression.[2] By blocking the PGE2-EP4 signaling pathway, this compound can modulate the tumor microenvironment and enhance anti-tumor immune responses.[3][4]

Q2: Am I expected to see direct cytotoxicity with this compound in my cell lines?

The growth delay effect of this compound administered alone appears to be minimal. While some weak to moderately significant activity has been noted in colon cancer cell lines such as HCT-116 and HT-29, the primary therapeutic potential of this compound observed in preclinical models is as a radiosensitizer. Therefore, you may not observe significant direct cytotoxicity when this compound is used as a monotherapy.

Q3: How does this compound enhance the effects of radiotherapy?

This compound is believed to enhance the efficacy of radiotherapy by stimulating the immune system against cancer cells. The PGE2-EP4 signaling pathway can suppress anti-tumor immune responses. By inhibiting this pathway, this compound may increase the proportion of effector T cells (Teff) within the tumor, thereby augmenting the anti-cancer effects of radiation.

Q4: In which cell lines has this compound been studied?

Based on the available literature, this compound has been primarily studied in the context of murine colon cancer using CT26WT cells in vivo. Preliminary in vitro cytotoxicity assays have also been performed on human colon cancer cell lines HCT-116 and HT-29, as well as the breast cancer cell line MDA-MB-231.

Troubleshooting Guides

Issue 1: No significant cytotoxicity observed with this compound treatment alone.

  • Explanation: As highlighted in the FAQs, this compound's primary role identified in recent studies is not direct cytotoxicity but immunomodulation and radiosensitization.

  • Recommendation:

    • Consider using this compound in combination with other treatments, such as radiotherapy, to assess its synergistic effects.

    • If evaluating in vivo, ensure that the tumor model has a competent immune system to observe the immunomodulatory effects of this compound.

    • For in vitro studies, consider co-culture systems with immune cells to better recapitulate the tumor microenvironment.

Issue 2: Variability in the radiosensitizing effect of this compound.

  • Explanation: The efficacy of this compound as a radiosensitizer can be dependent on the dosing regimen and the timing of administration relative to irradiation.

  • Recommendation:

    • Optimize the dosing of this compound. Studies have shown that a twice-daily administration can be more effective than once-daily.

    • Administer this compound several hours before irradiation to ensure adequate drug exposure at the time of radiation. One study administered this compound three hours prior to irradiation.

    • Ensure consistent tumor sizes at the start of the experiment, as this can influence treatment outcomes.

Quantitative Data Summary

Table 1: In Vivo Tumor Doubling Time of CT26WT Colon Tumors

Treatment GroupMean Tumor Doubling Time (Days) - UnirradiatedMean Tumor Doubling Time (Days) - Irradiated (9 Gy)
Vehicle4.06.1
This compound (3 mg/kg, twice daily)4.47.7
This compound (10 mg/kg, twice daily)4.616.5
This compound (30 mg/kg, twice daily)5.521.1
Data from a study where this compound was administered twice daily.

Table 2: In Vitro Cytotoxicity of this compound and a Related Compound

CompoundCell LineIC50 Value (µM)
Nicotinamide derivative this compoundHT-2937
I [R = Me; R1 = Me; Ar = 3-ClC6H4; X = C-Cl]HT-294.5
This table includes data for this compound and a more potent analog for comparison.

Experimental Protocols

In Vivo Radiosensitization Study in a Murine Colon Cancer Model

  • Cell Line and Animal Model: CT26WT mouse colon cancer cells are implanted into 6-week-old female Balb/c mice.

  • Tumor Induction: CT26WT cells are injected subcutaneously into the mice. Experiments typically commence when tumors reach a specific size (e.g., a mean diameter of 10 mm).

  • This compound Administration: this compound is administered orally at doses ranging from 3 to 30 mg/kg. Administration can be once or twice daily. A vehicle control (e.g., methyl cellulose) is used for the control group.

  • Radiotherapy: Tumors are locally irradiated with a single dose (e.g., 9 Gy) using an X-ray machine. This compound is typically administered a few hours before irradiation.

  • Tumor Growth Measurement: Tumor sizes are measured every other day to determine tumor growth delay and doubling time.

  • Immunophenotyping (Optional): At the end of the study, tumors can be excised and analyzed by flow cytometry to assess the populations of different immune cells, such as effector T cells (Teff) and regulatory T cells (Treg).

Visualizations

G cluster_0 PGE2-EP4 Signaling Pathway cluster_1 Mechanism of this compound PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds to cAMP Increased cAMP EP4->cAMP ImmuneSuppression Immune Suppression (e.g., Treg activation, reduced Teff function) cAMP->ImmuneSuppression AntiTumorImmunity Enhanced Anti-Tumor Immunity (e.g., Increased Teff infiltration) AAT008 This compound Block AAT008->Block Block->EP4

Caption: Proposed signaling pathway of this compound action.

G cluster_workflow In Vivo Radiosensitization Experimental Workflow start Tumor Cell Implantation tumor_growth Tumor Growth to Required Size start->tumor_growth treatment_start Start this compound/ Vehicle Dosing tumor_growth->treatment_start irradiation Irradiation (e.g., 9 Gy) treatment_start->irradiation continued_dosing Continued this compound/ Vehicle Dosing irradiation->continued_dosing tumor_measurement Tumor Measurement (every other day) continued_dosing->tumor_measurement tumor_measurement->continued_dosing Repeat endpoint Endpoint: Tumor Analysis/ Flow Cytometry tumor_measurement->endpoint

Caption: Experimental workflow for an in vivo radiosensitization study.

G cluster_troubleshooting Troubleshooting Unexpected Results with this compound start Unexpected Result: Minimal Effect of this compound q1 Is this compound being used as a monotherapy? start->q1 a1 Expected outcome. Consider combination therapy. q1->a1 Yes q2 Is the in vivo model immunocompromised? q1->q2 No end Re-evaluate experimental design a1->end a2 Immune effects may not be observable. Use an immunocompetent model. q2->a2 Yes q3 Is the dosing regimen optimized? q2->q3 No a2->end a3 Consider increasing dose frequency (e.g., twice daily). q3->a3 No q3->end Yes a3->end

References

Overcoming AAT-008 solubility issues in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AAT-008. The following information is designed to help overcome common challenges, particularly those related to solubility, during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO at a concentration of 100 mg/mL (241.07 mM); however, this requires ultrasonic treatment to fully dissolve.[1] It is crucial to use anhydrous, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.[1]

Q2: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer (e.g., PBS or cell culture medium). What should I do?

A2: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds dissolved in DMSO. This occurs because this compound is significantly less soluble in aqueous solutions. To address this, consider the following troubleshooting steps:

  • Optimize DMSO Concentration: Prepare intermediate dilutions of your concentrated stock in pure DMSO before the final dilution into your aqueous buffer. This prevents localized high concentrations of this compound from immediately precipitating.

  • Rapid Mixing: When preparing the final aqueous solution, add the DMSO stock to the aqueous buffer (not the other way around) and immediately vortex or pipette vigorously to ensure rapid and uniform dispersion.

  • Gentle Warming: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution can help improve solubility. However, be cautious with heat as it may degrade the compound over time.

  • pH Adjustment: If your experimental conditions allow, adjusting the pH of the aqueous buffer may improve the solubility of this compound, as it contains an ionizable carboxylic acid group. Acidic compounds are generally more soluble at a higher pH.

  • Use of Surfactants: For certain applications, the inclusion of a small amount of a biocompatible surfactant, such as Polysorbate 80 (Tween 80) or Cremophor EL, can help to maintain the compound's solubility in aqueous solutions.

Q3: What is the maximum final concentration of DMSO that is safe for my cell-based assays?

A3: For most cell lines, the final concentration of DMSO in the cell culture medium should be kept at or below 0.1% to avoid cytotoxic effects. It is essential to calculate your dilution scheme to ensure the final DMSO concentration does not exceed this limit while maintaining the desired concentration of this compound.

Q4: How should I prepare this compound for in vivo oral administration in mice?

A4: For oral gavage in mice, this compound can be formulated in a vehicle such as methyl cellulose (B213188). Published studies have successfully administered this compound orally to mice using a methyl cellulose suspension.

Solubility Data

The solubility of this compound in various solvents is a critical factor for successful experimental outcomes. The following table summarizes the known and expected solubility of this compound.

SolventConcentrationComments
DMSO 100 mg/mL (241.07 mM)Requires sonication for complete dissolution. Use of newly opened, anhydrous DMSO is recommended.[1]
Phosphate-Buffered Saline (PBS) >10 µM (for a precursor compound)The exact solubility of this compound in PBS has not been reported, but a lead compound in its development series showed solubility greater than 10 µM. It is advisable to experimentally determine the solubility for your specific lot and experimental conditions.
Ethanol (B145695) Not ReportedSolubility in ethanol is not specified in the available literature. It is recommended to perform a small-scale solubility test before preparing a stock solution.
Methanol (B129727) Not ReportedSolubility in methanol is not specified in the available literature. A preliminary solubility test is recommended.
Water Not ReportedThis compound is expected to have low solubility in water.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in various experimental buffers.

Materials:

  • This compound (MW: 414.81 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator

Methodology:

  • Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of this compound, the required volume is 241.07 µL.

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solutions for In Vitro Cell-Based Assays

Objective: To prepare a final working solution of this compound in an aqueous medium (e.g., cell culture medium) while minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Anhydrous, high-purity DMSO

  • Pre-warmed (37°C) aqueous buffer (e.g., cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.

  • Add a small volume of the final DMSO intermediate to your pre-warmed aqueous buffer. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.

  • Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.

  • Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%).

Visualizations

PGE2-EP4 Signaling Pathway

PGE2_EP4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Gs Gs EP4->Gs Activates Gi Gi EP4->Gi Activates PI3K PI3K EP4->PI3K Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Gs->AC Stimulates Gi->AC Inhibits PKA PKA cAMP->PKA CREB CREB PKA->CREB Akt Akt PI3K->Akt Akt->CREB Gene_Expression Gene Expression (Inflammation, Cell Growth) CREB->Gene_Expression AAT008 This compound AAT008->EP4

Caption: this compound inhibits the PGE2-EP4 signaling pathway.

Experimental Workflow for Solubility Troubleshooting

solubility_troubleshooting start Start: this compound Powder dissolve_dmso Dissolve in Anhydrous DMSO (with sonication) start->dissolve_dmso stock_solution 10 mM Stock Solution dissolve_dmso->stock_solution dilute_aqueous Dilute in Aqueous Buffer stock_solution->dilute_aqueous observe_precipitation Observe for Precipitation dilute_aqueous->observe_precipitation no_precipitation No Precipitation: Proceed with Experiment observe_precipitation->no_precipitation No precipitation Precipitation Occurs observe_precipitation->precipitation Yes troubleshoot Troubleshooting Steps precipitation->troubleshoot intermediate_dilution 1. Intermediate Dilution in DMSO troubleshoot->intermediate_dilution rapid_mixing 2. Rapid Mixing troubleshoot->rapid_mixing gentle_warming 3. Gentle Warming of Buffer troubleshoot->gentle_warming ph_adjustment 4. pH Adjustment troubleshoot->ph_adjustment surfactants 5. Use Surfactants troubleshoot->surfactants re_evaluate Re-evaluate Dilution success Success: Proceed with Experiment re_evaluate->success Resolved failure Failure: Consult Technical Support re_evaluate->failure Unresolved

Caption: Troubleshooting workflow for this compound solubility issues.

References

AAT-008 protocol refinement for improved reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

AAT-008 Protocol Technical Support Center

Welcome to the technical support center for the this compound protocol, a proprietary method for the sensitive quantification of SRC kinase activation in response to therapeutic interventions. This guide is designed to assist researchers, scientists, and drug development professionals in achieving optimal and reproducible results.

Troubleshooting Guide

This section addresses common issues that may be encountered during the this compound protocol.

Issue Potential Cause Recommended Solution
High Background Signal 1. Insufficient washing. 2. Cross-reactivity of the secondary antibody. 3. Over-exposure during imaging.1. Increase the number of wash steps and the volume of wash buffer. 2. Perform a secondary antibody-only control to confirm specificity. 3. Reduce the exposure time during signal detection.
Low Signal Intensity 1. Suboptimal antibody concentration. 2. Inactive therapeutic compound. 3. Low expression of SRC kinase in the chosen cell line.1. Titrate the primary and secondary antibodies to determine the optimal concentration. 2. Verify the activity of the therapeutic compound with an orthogonal assay. 3. Confirm SRC kinase expression levels in your cell line via Western Blot or qPCR.
Inconsistent Results Between Replicates 1. Variation in cell seeding density.[1][2] 2. Inconsistent incubation times.[1] 3. Pipetting errors.1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Use a calibrated timer for all incubation steps. 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
High Well-to-Well Variability 1. "Edge effect" in the microplate due to evaporation.[1] 2. Temperature fluctuations across the plate.[1] 3. Incomplete cell lysis.1. Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity. 2. Ensure the incubator provides uniform temperature distribution. 3. Gently agitate the plate after adding lysis buffer to ensure complete lysis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the this compound protocol?

A1: The this compound protocol is a cell-based ELISA designed to quantify the phosphorylation of a specific SRC kinase substrate. Upon cell lysis, the phosphorylated substrate is captured by a specific antibody coated on the microplate. A subsequent detection antibody, conjugated to an enzyme, binds to the captured substrate, and the addition of a chromogenic substrate results in a colorimetric signal that is proportional to the amount of activated SRC kinase.

Q2: Which cell lines are recommended for the this compound protocol?

A2: The choice of cell line can significantly impact the results. It is recommended to use cell lines with well-characterized SRC kinase expression and activity, such as HT-29 or A549 cells. However, the protocol can be adapted for other cell lines with appropriate optimization.

Q3: How should the critical reagents be stored?

A3: All antibodies and the enzyme conjugate should be stored at 4°C. The substrate solution should be protected from light and stored at room temperature. Avoid repeated freeze-thaw cycles for all reagents.

Q4: How can I be sure that the observed signal is specific to SRC kinase activation?

A4: To validate the specificity of the signal, it is recommended to include a negative control where cells are treated with a known SRC kinase inhibitor, such as Dasatinib, alongside your therapeutic compound. A significant reduction in the signal in the presence of the inhibitor would confirm the specificity of the assay.

Experimental Protocol: this compound Assay

This protocol outlines the key steps for quantifying SRC kinase activation in HT-29 cells.

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Treat the cells with the desired concentrations of your therapeutic compound and controls for the predetermined time.

  • Cell Lysis: Aspirate the media and add 100 µL of lysis buffer to each well. Incubate for 10 minutes on an orbital shaker.

  • Capture: Transfer 50 µL of the cell lysate to the this compound capture plate and incubate for 2 hours at room temperature.

  • Washing: Wash each well three times with 200 µL of wash buffer.

  • Detection: Add 100 µL of the detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 5.

  • Substrate Addition: Add 100 µL of the chromogenic substrate to each well and incubate for 15-30 minutes in the dark.

  • Signal Measurement: Measure the absorbance at 450 nm using a microplate reader.

Visualizations

This compound Experimental Workflow

G This compound Experimental Workflow A Cell Seeding (2x10^4 cells/well) B 24h Incubation (37°C, 5% CO2) A->B C Compound Treatment B->C D Cell Lysis (10 min) C->D E Lysate Transfer to Capture Plate D->E F Capture Incubation (2h, RT) E->F G Wash (3x) F->G H Detection Antibody (1h, RT) G->H I Wash (3x) H->I J Substrate Addition (15-30 min) I->J K Read Absorbance (450 nm) J->K

Caption: A flowchart of the this compound experimental protocol.

SRC Kinase Signaling Pathway

G Simplified SRC Kinase Signaling Pathway RTK Growth Factor Receptor (RTK) SRC SRC Kinase (Inactive) RTK->SRC Activation SRC_active SRC Kinase (Active) SRC->SRC_active Substrate Substrate SRC_active->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response AAT008 This compound Measures This Step pSubstrate->AAT008

Caption: The signaling cascade leading to SRC kinase activation.

References

AAT-008 Technical Support Center: Interpreting Unexpected Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource is designed for researchers, scientists, and drug development professionals working with AAT-008. It provides troubleshooting guidance and answers to frequently asked questions regarding unexpected data that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing minimal tumor growth delay with this compound as a monotherapy. Is this expected?

A1: Yes, this observation is consistent with preclinical findings. Studies in murine colon cancer models (CT26WT) have shown that this compound administered as a single agent has a minimal effect on tumor growth delay.[1][2] The primary therapeutic potential of this compound in oncology appears to be in combination with other treatments, such as radiotherapy.[1][2][3]

Q2: The synergistic effect of this compound with radiotherapy in our initial experiments appears to be only additive. How can we optimize for a supra-additive effect?

A2: Initial preclinical studies also reported an additive effect when this compound was administered once daily in combination with radiotherapy. A subsequent experiment that resulted in a supra-additive effect had two key modifications:

  • Tumor Size: Smaller tumors were used at the start of treatment.

  • Dosing Regimen: this compound was administered twice daily instead of once daily.

It is suggested that maintaining a sufficient concentration of this compound through more frequent dosing is crucial for achieving a synergistic effect with radiotherapy.

Q3: What is the proposed mechanism for the enhanced radiosensitivity with this compound?

A3: this compound is a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) EP4 receptor. The PGE2-EP4 signaling pathway is implicated in promoting tumor growth and metastasis. In the context of radiotherapy, this signaling pathway is believed to suppress anti-tumor immune responses. By blocking the EP4 receptor, this compound is thought to stimulate the immune system, enhancing the efficacy of radiotherapy. Specifically, it has been shown to increase the proportion of intratumoral effector T cells (Teff).

Data Summary

Table 1: In Vitro Potency of this compound

TargetKᵢ (nM)
Recombinant Human EP40.97
Recombinant Rat EP46.1

Source: MedchemExpress

Table 2: In Vivo Tumor Growth Delay in CT26WT Murine Colon Cancer Model (First Experiment - Once Daily Dosing)

Treatment GroupMean Tumor Doubling Time (days)
Vehicle (Unirradiated)5.9
10 mg/kg this compound (Unirradiated)6.3
30 mg/kg this compound (Unirradiated)6.9
Vehicle + Radiotherapy (9 Gy)8.8
10 mg/kg this compound + Radiotherapy (9 Gy)11.0
30 mg/kg this compound + Radiotherapy (9 Gy)18.2

Source: Manabe Y, et al. Transl Cancer Res. 2023

Table 3: In Vivo Tumor Growth Delay in CT26WT Murine Colon Cancer Model (Second Experiment - Twice Daily Dosing)

Treatment GroupObserved Effect with Radiotherapy (9 Gy)
3 mg/kg/day this compoundAdditive
10 mg/kg/day this compoundAdditive
30 mg/kg/day this compoundSupra-additive

Source: Manabe Y, et al. Transl Cancer Res. 2023

Experimental Protocols

Murine Colon Cancer Model for Tumor Growth Delay Studies

  • Cell Line: CT26WT mouse colon cancer cells.

  • Animal Model: Balb/c mice.

  • Tumor Implantation: Subcutaneous injection of CT26WT cells.

  • This compound Administration: Oral administration of this compound at doses ranging from 3 to 30 mg/kg/day. The drug was administered either once or twice daily.

  • Radiotherapy: Localized irradiation of tumors at a dose of 9 Gy using an X-ray machine. On the day of irradiation, this compound was administered 3 hours prior to radiation.

  • Tumor Measurement: Tumor sizes were measured every other day to determine tumor growth delay.

Source: Manabe Y, et al. Transl Cancer Res. 2023

Visualizations

PGE2_EP4_Signaling_Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling Tumor Cells Tumor Cells PGE2 PGE2 Tumor Cells->PGE2 produces Immune Cells Immune Cells EP4 EP4 Receptor PGE2->EP4 binds to cAMP cAMP EP4->cAMP activates Gene Transcription Gene Transcription cAMP->Gene Transcription regulates Immune Suppression Immune Suppression Gene Transcription->Immune Suppression Tumor Growth Tumor Growth Gene Transcription->Tumor Growth AAT008 This compound AAT008->EP4 blocks

Caption: this compound blocks the PGE2-EP4 signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor Implantation Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization This compound Administration This compound Administration Randomization->this compound Administration Radiotherapy Radiotherapy This compound Administration->Radiotherapy 3 hours prior Tumor Measurement Tumor Measurement This compound Administration->Tumor Measurement Radiotherapy->Tumor Measurement Calculate TGD Calculate Tumor Growth Delay Tumor Measurement->Calculate TGD

Caption: Workflow for in vivo this compound and radiotherapy studies.

References

AAT-008 quality control and purity testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity testing of AAT-008.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of this compound?

A1: The primary techniques for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). HPLC is used for quantifying the main compound and known impurities, while LC-MS is employed for identifying unknown impurities and degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can be used for quantitative purposes (qNMR).

Q2: What are the typical acceptance criteria for the purity of this compound?

A2: The acceptance criteria for this compound purity can vary based on the intended use (e.g., in vitro study vs. preclinical trial). However, a general specification is provided in the table below.

TestMethodSpecification
Appearance Visual InspectionWhite to off-white solid
Identity FTIR / NMRConforms to reference standard
Purity (HPLC) HPLC-UV≥ 98.0%
Individual Impurity HPLC-UV≤ 0.10%
Total Impurities HPLC-UV≤ 1.0%
Residual Solvents GC-HSAs per ICH Q3C guidelines
Water Content Karl Fischer Titration≤ 0.5%
Heavy Metals ICP-MS≤ 10 ppm

Q3: How should this compound samples be prepared for HPLC analysis?

A3: It is recommended to dissolve this compound in a solvent that is compatible with the mobile phase.[1] A common practice is to dissolve the sample in the initial mobile phase composition to avoid peak distortion.[2] For example, if using a reversed-phase method starting with 90% water and 10% acetonitrile, use this mixture as the sample diluent. Ensure the sample is fully dissolved before injection.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

HPLC Analysis Troubleshooting

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Silanols Use a high-purity silica (B1680970) column or add a mobile phase modifier like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1%).[3]
Column Overload Reduce the injection volume or the concentration of the sample.
Sample Solvent Incompatibility Dissolve the sample in a solvent weaker than or the same as the mobile phase.
Contamination on Column Frit Flush the column or replace the in-line filter and guard column.

Issue 2: Inconsistent Retention Times

  • Possible Causes & Solutions:

CauseSolution
Mobile Phase Composition Change Prepare fresh mobile phase daily and keep bottles capped to prevent evaporation. Ensure proper mixing if preparing online.
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.
Pump Malfunction / Leaks Check for leaks in the system and perform pump maintenance as needed. A noisy baseline can indicate pump issues.
Column Degradation Replace the column if it has been used extensively or under harsh pH conditions.

Issue 3: Extraneous or "Ghost" Peaks

  • Possible Causes & Solutions:

CauseSolution
Late Elution from Previous Injection Increase the run time of the gradient method to ensure all components from the previous sample have eluted.
Contaminated Mobile Phase or Diluent Use high-purity, HPLC-grade solvents and prepare fresh solutions.
Sample Carryover Implement a needle wash step with a strong solvent between injections.

Experimental Protocols

Protocol 1: Purity Determination of this compound by Reversed-Phase HPLC (RP-HPLC)
  • Instrumentation:

    • HPLC system with UV detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic Acid (0.1%)

  • Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Prepare a 1 mg/mL solution of this compound in 50:50 Acetonitrile/Water.
  • System Suitability:

    • Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the this compound peak should be between 0.8 and 1.5.

Visualizations

AAT_008_QC_Workflow cluster_0 Sample Reception cluster_1 Initial Testing cluster_2 Purity & Impurity Analysis cluster_3 Final QC Checks cluster_4 Release Raw_Material This compound Raw Material Appearance Appearance Raw_Material->Appearance Identity Identity (FTIR) Appearance->Identity HPLC_Purity HPLC Purity Identity->HPLC_Purity LCMS_Impurity LC-MS Impurity Profile HPLC_Purity->LCMS_Impurity GC_Residual GC Residual Solvents LCMS_Impurity->GC_Residual Water_Content Water Content (KF) GC_Residual->Water_Content Heavy_Metals Heavy Metals (ICP-MS) Water_Content->Heavy_Metals Release Release for Use Heavy_Metals->Release

Caption: General Quality Control Workflow for this compound.

HPLC_Troubleshooting Start HPLC Issue Observed Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention_Time Retention Time Shift? Peak_Shape->Retention_Time No Check_Overload Reduce Concentration/ Injection Volume Peak_Shape->Check_Overload Yes Pressure High Backpressure? Retention_Time->Pressure No Check_Mobile_Phase Prepare Fresh Mobile Phase Retention_Time->Check_Mobile_Phase Yes Check_Frit Check/Replace In-line Filter Pressure->Check_Frit Yes End Issue Resolved Pressure->End No Check_Solvent Check Sample Solvent Check_Overload->Check_Solvent Check_Column Check Column Health Check_Solvent->Check_Column Check_Column->End Check_Temp Verify Column Temperature Check_Mobile_Phase->Check_Temp Check_Pump Inspect Pump & Connections Check_Temp->Check_Pump Check_Pump->End Flush_Column Flush Column Check_Frit->Flush_Column Replace_Guard Replace Guard Column Flush_Column->Replace_Guard Replace_Guard->End

Caption: Troubleshooting Decision Tree for HPLC Issues.

References

Technical Support Center: Managing AAT-008 Variability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in animal studies involving AAT-008.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and orally active antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor EP4.[1][2] Prostaglandin E2 can promote tumor growth and metastasis.[3][4] this compound works by blocking the EP4 receptor, thereby interfering with the signaling pathways that contribute to cancer progression.[1] In the context of cancer therapy, this compound has been shown to enhance the radiosensitivity of tumors, likely by stimulating an anti-tumor immune response.

Q2: We are observing significant inter-animal variability in tumor growth delay in our mouse xenograft studies with this compound. What are the potential causes and how can we mitigate them?

A2: High inter-animal variability is a common challenge in in vivo studies and can be attributed to a combination of biological and procedural factors. Here are some potential causes and mitigation strategies:

  • Animal-Related Factors:

    • Genetics: Even within inbred strains, there can be genetic drift and epigenetic differences that influence drug response.

      • Mitigation: Source animals from a reputable vendor and ensure they are from a consistent genetic background. Report the specific substrain in your records.

    • Health Status: Subclinical infections or underlying health issues can significantly impact the immune system and drug metabolism, leading to variable responses.

      • Mitigation: Use specific-pathogen-free (SPF) animals and monitor their health closely throughout the study.

    • Age and Weight: Differences in age and weight can affect drug metabolism and distribution.

      • Mitigation: Use animals within a narrow age and weight range. Randomize animals into treatment groups based on body weight to ensure even distribution.

  • Environmental Factors:

    • Housing Conditions: Variations in cage density, bedding material, light-dark cycles, and noise levels can induce stress and affect physiological responses.

      • Mitigation: Standardize housing conditions for all animals in the study.

    • Diet: The composition of the diet can influence drug absorption and metabolism.

      • Mitigation: Provide a standardized diet to all animals and ensure consistent access to food and water. Consider fasting protocols prior to oral dosing to reduce variability in gastric emptying.

  • Procedural Factors:

    • Drug Formulation and Dosing: Inconsistent preparation of the this compound formulation or inaccuracies in dosing can be a major source of variability.

      • Mitigation: Prepare fresh formulations for each experiment and verify the concentration. Use calibrated equipment for dosing and ensure the dosing volume is accurately calculated based on the most recent body weight. For oral gavage, ensure all personnel are highly proficient to minimize stress and ensure accurate delivery to the stomach.

    • Tumor Implantation: Variability in the number of viable tumor cells injected, the injection site, and the initial tumor size can lead to different growth kinetics.

      • Mitigation: Standardize the tumor cell implantation technique. Monitor initial tumor volumes and randomize animals into groups only when tumors have reached a predetermined size range.

Q3: What are the recommended dosing regimens for this compound in mice?

A3: Based on published studies, this compound has been administered orally to Balb/c mice at doses ranging from 3 to 30 mg/kg/day, given either once or twice daily. The effectiveness of this compound, particularly in combination with radiotherapy, can be dose and frequency-dependent.

Table 1: Summary of this compound Dosing and Efficacy in a Murine Colon Cancer Model (CT26WT)

Dosing Regimen (Oral)Treatment GroupKey Findings
30 mg/kg/day (once daily)This compound + Radiotherapy (RT)Additive effect on tumor growth delay.
3 mg/kg/day (twice daily)This compound + RTAdditive effect on tumor growth delay.
10 mg/kg/day (twice daily)This compound + RTAdditive effect on tumor growth delay.
30 mg/kg/day (twice daily)This compound + RTSupra-additive effect on tumor growth delay.

Troubleshooting Guides

Issue 1: Inconsistent Pharmacokinetic (PK) Profile of this compound

If you are observing high variability in the plasma concentrations of this compound between animals, consider the following:

Table 2: Troubleshooting Inconsistent this compound Pharmacokinetics

Potential CauseTroubleshooting Steps
Formulation Issues Ensure the this compound formulation is homogenous and stable. For suspensions, ensure adequate mixing before each dose.
Inaccurate Dosing Verify the calibration of pipettes and balances. Ensure the oral gavage technique is consistent and delivers the full dose.
Variable Food Intake Implement a consistent fasting period before dosing to standardize gastric emptying and absorption.
Biological Variation Consider the impact of animal stress on gastrointestinal motility. Acclimatize animals to handling and dosing procedures.

Issue 2: Lack of Expected Efficacy or High Variability in Efficacy Studies

If this compound is not producing the expected anti-tumor effect or the results are highly variable, review the following:

Table 3: Troubleshooting Lack of Efficacy or High Variability

Potential CauseTroubleshooting Steps
Suboptimal Dosing Review the dosing regimen. Consider dose and frequency optimization studies. Twice-daily dosing may be more effective.
Tumor Model Resistance The tumor model may not be sensitive to EP4 inhibition. Verify EP4 receptor expression in your tumor cell line.
Compromised Immune Response This compound's efficacy in combination with radiotherapy is linked to an enhanced immune response. Ensure you are using an immunocompetent mouse strain.
Inconsistent Radiotherapy If using in combination with radiotherapy, ensure consistent and accurate delivery of the radiation dose to the tumor.

Experimental Protocols

Protocol 1: Oral Gavage in Rodents

  • Animal Preparation:

    • Acclimatize the animal to handling for several days before the procedure.

    • Confirm the animal's body weight to calculate the correct dose volume.

    • Ensure the animal is properly restrained to prevent injury.

  • Dosing:

    • Use a sterile, appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch for mice). The tip should be rounded to prevent esophageal trauma.

    • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.

    • Gently insert the gavage needle into the esophagus and advance it to the predetermined length.

    • Administer the this compound formulation slowly and steadily.

    • Withdraw the needle gently.

    • Monitor the animal for any signs of distress after the procedure.

Visualizations

AAT008_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_downstream Downstream Effects PGE2 PGE2 EP4_Receptor EP4 Receptor PGE2->EP4_Receptor Binds AC Adenylate Cyclase EP4_Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Pro-tumorigenic factors) CREB->Gene_Expression Regulates Tumor_Progression Tumor Progression & Immune Suppression Gene_Expression->Tumor_Progression AAT_008 This compound AAT_008->EP4_Receptor Blocks

Caption: Simplified signaling pathway of the EP4 receptor and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Acclimatization Animal Acclimatization (e.g., 1 week) Tumor_Implantation Tumor Cell Implantation (e.g., CT26WT cells) Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups (based on tumor volume & body weight) Tumor_Growth->Randomization Dosing This compound or Vehicle Dosing (Oral, Once or Twice Daily) Randomization->Dosing Tumor_Measurement Tumor Volume Measurement (e.g., every other day) Dosing->Tumor_Measurement Body_Weight Body Weight Monitoring Dosing->Body_Weight Radiotherapy Radiotherapy (optional) (e.g., 9 Gy) Radiotherapy->Tumor_Measurement Tumor_Measurement->Body_Weight Endpoint Study Endpoint (e.g., Tumor size, humane endpoints) Body_Weight->Endpoint

Caption: General experimental workflow for an in vivo efficacy study of this compound.

Troubleshooting_Logic High_Variability High Inter-Animal Variability Observed Review_Animal_Factors Review Animal Factors (Genetics, Health, Age, Weight) High_Variability->Review_Animal_Factors Review_Environmental_Factors Review Environmental Factors (Housing, Diet) High_Variability->Review_Environmental_Factors Review_Procedural_Factors Review Procedural Factors (Dosing, Tumor Implantation) High_Variability->Review_Procedural_Factors Standardize_Animals Standardize Animal Source, Health, Age, and Weight Review_Animal_Factors->Standardize_Animals Standardize_Environment Standardize Housing and Diet Review_Environmental_Factors->Standardize_Environment Standardize_Procedures Standardize Dosing and Experimental Techniques Review_Procedural_Factors->Standardize_Procedures

Caption: Logical troubleshooting workflow for addressing high variability in this compound animal studies.

References

Validation & Comparative

AAT-008: Unveiling High Selectivity for the EP4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of AAT-008, a potent and selective antagonist for the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4), against other known EP4 antagonists. The data presented herein underscores the selectivity profile of this compound, offering valuable insights for researchers engaged in inflammation, pain, and immuno-oncology studies.

Unparalleled Selectivity Profile of this compound

This compound demonstrates exceptional selectivity for the human EP4 receptor. Experimental data, summarized in the table below, highlights its high affinity for the EP4 receptor and significantly lower affinity for other prostanoid receptor subtypes. This high selectivity minimizes the potential for off-target effects, making this compound a precise tool for investigating EP4-mediated signaling pathways.

CompoundAlternative NamesPotency (Ki) at human EP4 (nM)Selectivity against other EP Receptors (IC50 in nM)
EP1
This compound -0.97 [1]>20,000
GrapiprantCJ-023,423, AAT-007, RQ-0713 ± 4[1]>10,000
ONO-AE3-208AE3-2081.3[1]3,600
ER-819762-- (IC50 = 59 nM)[1]>10,000

The EP4 Receptor Signaling Cascade

The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand PGE2, primarily couples to the Gs alpha subunit (Gαs). This initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression. This compound, as a selective antagonist, effectively blocks this pathway by preventing PGE2 from binding to the EP4 receptor.

EP4_Signaling_Pathway cluster_membrane Cell Membrane EP4 EP4 Receptor Gs Gs EP4->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts PGE2 PGE2 PGE2->EP4 binds AAT008 This compound AAT008->EP4 blocks Gs->AC activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Antagonism Measurement start Start: Characterize this compound Selectivity binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional cAMP Assay binding_assay->functional_assay data_analysis Data Analysis and Comparison functional_assay->data_analysis conclusion Conclusion: High Selectivity Confirmed data_analysis->conclusion binding_desc Determine Ki for EP4 and other EP receptors functional_desc Determine IC50 against PGE2-induced cAMP production

References

A Comparative Analysis of AAT-008 and Other EP4 Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for scientists and drug development professionals on the performance of AAT-008 relative to other selective EP4 receptor antagonists, supported by experimental data.

This guide provides a comprehensive comparison of this compound with other prominent EP4 antagonists, focusing on their pharmacological profiles, preclinical efficacy, and pharmacokinetic properties. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in the pursuit of novel therapeutics targeting the EP4 receptor.

Introduction to EP4 Receptor Antagonism

The prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4) is a G-protein coupled receptor that plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Selective blockade of the EP4 receptor has emerged as a promising therapeutic strategy, potentially offering the efficacy of traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors with an improved safety profile.[2][3] EP4 antagonists work by preventing the binding of PGE2 to the EP4 receptor, thereby inhibiting downstream signaling pathways.[1]

In Vitro Potency and Selectivity

The in vitro activity of EP4 antagonists is a critical determinant of their therapeutic potential. The following table summarizes the binding affinity (Ki) and functional antagonism (IC50) of this compound and other selected EP4 antagonists against human and rat EP4 receptors.

CompoundTargetKi (nM)IC50 (nM)Reference
This compound human EP40.97-
rat EP46.1-
Grapiprant (B1672139) (CJ-023,423) human EP41312
rat EP420-
E7046 human EP4-10.19 - 13.5
Compound 36 human EP4-4.3
ONO-AE3-208 human EP41.3-
MK-2894 EP40.562.5
CJ-42794 EP4-10

Table 1: In Vitro Potency of Selected EP4 Antagonists. This table provides a comparative overview of the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of various EP4 antagonists.

Preclinical Efficacy

The in vivo efficacy of EP4 antagonists has been evaluated in various animal models of pain, inflammation, and cancer. This compound has demonstrated significant pharmacological improvements over grapiprant in models of acute and chronic inflammatory pain.

Inflammatory Pain Models

In a carrageenan-induced mechanical hyperalgesia model in rats, oral administration of this compound showed a minimal effective dose (MED) of 1 mg/kg, significantly lower than that of grapiprant (30 mg/kg). Similarly, in a chronic inflammatory pain model using complete Freund's adjuvant (CFA), this compound exhibited an analgesic effect at an MED of 1 mg/kg, compared to 20 mg/kg for grapiprant. Other EP4 antagonists, such as CJ-023,423, have also shown efficacy in reducing thermal and mechanical hyperalgesia in rodent models.

Arthritis Models

EP4 antagonists have shown promise in animal models of arthritis. ER-819762 was effective in collagen-induced arthritis (CIA) and glucose-6-phosphate isomerase (GPI)-induced arthritis models in mice. CJ-023,423 demonstrated significant inhibitory effects on paw swelling, synovial inflammation, and bone destruction in rat adjuvant-induced arthritis (AIA).

Oncology Models

The role of the PGE2-EP4 signaling pathway in cancer progression has led to the investigation of EP4 antagonists as potential anti-cancer agents. This compound has been shown to delay tumor growth in mice with CT26WT colon tumors, particularly when combined with radiotherapy. E7046 has undergone a first-in-human phase I study in patients with advanced cancers, demonstrating manageable tolerability and immunomodulatory effects. Vorbipiprant (CR6086), in combination with an anti-PD-1 antibody, has shown promising activity in refractory microsatellite-stable metastatic colorectal cancer. ONO-AE3-208 has been shown to suppress cell invasion, migration, and metastasis of prostate cancer in preclinical models.

Pharmacokinetic Profiles

The pharmacokinetic properties of an EP4 antagonist are crucial for determining its dosing regimen and overall clinical utility. The table below summarizes key pharmacokinetic parameters for this compound, Grapiprant, and E7046.

CompoundSpeciesT1/2 (h)Oral Bioavailability (%)Reference
This compound Rat4.5973.6
Dog8.4380.6
Monkey14.573.3
Grapiprant Dog4.6-
Cat4.439.6
Rabbit2.18-
Horse11.1-
E7046 Human12-
Mouse3>31

Table 2: Pharmacokinetic Parameters of Selected EP4 Antagonists. This table compares the elimination half-life (T1/2) and oral bioavailability of this compound, Grapiprant, and E7046 in various species.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the EP4 receptor signaling pathway and a typical experimental workflow for screening EP4 antagonists.

EP4_Signaling_Pathway EP4 Receptor Signaling Pathway PGE2 PGE2 EP4R EP4 Receptor PGE2->EP4R Binds Gs Gαs EP4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Inflammation, Pain, Cancer) CREB->Gene Regulates Antagonist EP4 Antagonist (e.g., this compound) Antagonist->EP4R Blocks

Caption: EP4 Receptor Signaling Pathway.

Experimental_Workflow Experimental Workflow for EP4 Antagonist Screening cluster_0 In Vitro Assays cluster_1 In Vivo Models cluster_2 Pharmacokinetics Binding Receptor Binding Assay (Determine Ki) Functional cAMP Functional Assay (Determine IC50) Binding->Functional Leads to Pain Inflammatory Pain Models (e.g., Carrageenan, CFA) Functional->Pain Arthritis Arthritis Models (e.g., CIA, AIA) Functional->Arthritis Cancer Tumor Xenograft Models Functional->Cancer PK PK Studies in Animals (Determine T1/2, Bioavailability) Pain->PK Arthritis->PK Cancer->PK

Caption: EP4 Antagonist Screening Workflow.

Experimental Protocols

EP4 Receptor Binding Assay

This assay is performed to determine the binding affinity (Ki) of a test compound for the EP4 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat EP4 receptor.

  • Radioligand Binding: The membranes are incubated with a radiolabeled prostaglandin, typically [3H]PGE2, in the presence of varying concentrations of the test compound.

  • Separation and Detection: Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation counter.

  • Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the PGE2-induced production of cyclic AMP (cAMP), a key second messenger in the EP4 signaling pathway.

Methodology:

  • Cell Culture: Cells stably expressing the EP4 receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.

  • Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of the EP4 antagonist.

  • Agonist Stimulation: Cells are then stimulated with a fixed concentration of PGE2 (typically the EC80) to induce cAMP production.

  • cAMP Measurement: Intracellular cAMP levels are measured using a variety of methods, including Homogeneous Time-Resolved Fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), or bioluminescent assays (e.g., cAMP-Glo™).

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the PGE2-induced cAMP production, is determined.

In Vivo Inflammatory Pain Model (Carrageenan-induced Hyperalgesia)

This model is used to assess the analgesic efficacy of a compound in an acute inflammatory setting.

Methodology:

  • Induction of Inflammation: A local inflammation is induced by injecting a solution of carrageenan into the plantar surface of a rat's hind paw.

  • Compound Administration: The test compound is administered orally or via another relevant route at various doses.

  • Nociceptive Testing: Mechanical hyperalgesia (increased sensitivity to a mechanical stimulus) is measured at different time points using a device like the von Frey filament test.

  • Data Analysis: The dose-dependent reduction in hyperalgesia is determined to establish the minimal effective dose (MED) of the compound.

Tumor Growth Delay Assay

This assay evaluates the anti-tumor efficacy of an EP4 antagonist in a preclinical cancer model.

Methodology:

  • Tumor Cell Implantation: Cancer cells (e.g., CT26WT colon carcinoma) are implanted subcutaneously into immunocompetent mice.

  • Treatment: Once tumors reach a palpable size, mice are treated with the EP4 antagonist, vehicle control, and/or other therapies like radiotherapy.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: The delay in tumor growth in the treated groups compared to the control group is calculated to assess the efficacy of the treatment.

References

AAT-008 Mechanism of Action: A Comparative Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AAT-008, a selective EP4 receptor antagonist, with other emerging alternatives targeting the prostaglandin (B15479496) E2 (PGE2) pathway for cancer immunotherapy. The objective is to offer a comprehensive overview of their mechanisms of action, supported by experimental data, to inform research and development decisions.

Introduction to PGE2-EP4 Signaling in Cancer

Prostaglandin E2 (PGE2) is a key signaling molecule in the tumor microenvironment that promotes cancer cell proliferation, migration, invasion, and metastasis. It exerts its effects by binding to four G-protein-coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has been identified as a critical mediator of PGE2-induced immunosuppression, making it a prime target for therapeutic intervention. This compound and its alternatives are at the forefront of this therapeutic strategy.

Mechanism of Action of this compound and Alternatives

This compound is a potent and selective antagonist of the prostaglandin EP4 receptor.[1] By blocking the binding of PGE2 to EP4, this compound aims to reverse the immunosuppressive effects of PGE2 within the tumor microenvironment. This leads to an enhanced anti-tumor immune response, primarily by increasing the infiltration and activity of effector T cells (Teff) and modulating the function of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).

Several other compounds with similar or related mechanisms of action are in various stages of preclinical and clinical development. This guide will focus on a comparative analysis of this compound with the following alternatives:

  • Vorbipiprant (CR6086): A selective EP4 receptor antagonist.

  • E7046: A selective EP4 receptor antagonist.

  • ONO-4578: A selective EP4 receptor antagonist.

  • Grapiprant (CJ-023,423): A selective EP4 receptor antagonist.

  • TPST-1495: A dual antagonist of EP2 and EP4 receptors.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and its alternatives, allowing for a direct comparison of their potency and efficacy in preclinical and clinical settings.

Table 1: In Vitro Potency of EP4 Receptor Antagonists

CompoundTarget(s)Assay TypeSpeciesPotency (Kᵢ / IC₅₀)
This compound EP4Radioligand Binding ([³H]PGE₂)Human0.97 nM (Kᵢ)[1]
Grapiprant EP4Radioligand Binding ([³H]PGE₂)Human13 ± 4 nM (Kᵢ)[1][2]
Radioligand Binding ([³H]PGE₂)Dog24 ± 2.7 nM (Kᵢ), 35 ± 3.9 nM (IC₅₀)[3]
ONO-4578 EP4cAMP InhibitionMouse & HumanSingle-digit nM (IC₅₀)
TPST-1495 EP2/EP4Not SpecifiedNot SpecifiedNot Specified

Table 2: Preclinical Efficacy in Cancer Models

CompoundCancer ModelKey Findings
This compound Murine Colon Cancer (CT26WT)Minimal tumor growth delay as a single agent. Additive to supra-additive effect when combined with radiotherapy. Increased Teff proportion and Teff/Treg ratio in tumors.
Vorbipiprant Murine MSS Colorectal CancerSignificantly enhanced the activity of PD-1 blockade.
E7046 Murine Syngeneic Tumor Models (e.g., CT-26)Inhibited tumor growth, dependent on myeloid and CD8+ T cells. Superior to celecoxib (B62257) in reducing polyp formation in an APCMin/+ mouse model.
ONO-4578 Murine Syngeneic Tumor Models (CT26, MC38, GL261)Potent anti-tumor activity alone and enhanced anti-tumor effects when combined with an anti-PD-1 antibody. Reduced infiltration of M2 macrophages.
TPST-1495 Syngeneic Mouse Colon Cancer ModelsPotent and significant anti-tumor immune responses and tumor regression. Superior to single EP4 antagonists in reversing PGE2-mediated immune suppression.

Table 3: Clinical Trial Data Overview

CompoundPhaseCancer Type(s)Key Findings
This compound PreclinicalNot ApplicableNot Applicable
Vorbipiprant (with balstilimab) Phase Ib/IIaRefractory pMMR/MSS Metastatic Colorectal CancerDisease Control Rate (DCR): 50%; Overall Response Rate (ORR): 11%; Median Progression-Free Survival (PFS): 2.6 months; Median Overall Survival (OS): 14.2 months.
E7046 Phase IAdvanced Solid TumorsManageable tolerability. Best response of stable disease in 23% of patients, with over half having a treatment duration of 18 weeks or more.
ONO-4578 (with nivolumab) Phase IAdvanced Solid TumorsWell-tolerated. One partial response and stable disease in several patients.
Phase IIHER2-negative Gastric/GEJ CancerCombination with nivolumab (B1139203) and chemotherapy met the primary endpoint of statistically significant prolongation of PFS.
TPST-1495 Phase IAdvanced Solid TumorsManageable safety profile. Disease control rate of 43% in both monotherapy and combination with pembrolizumab (B1139204) cohorts.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to validate these compounds, the following diagrams are provided.

PGE2_EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling EP4 EP4 Receptor AC Adenylyl Cyclase EP4->AC Activates PGE2 PGE2 PGE2->EP4 Binds AAT008 This compound (Antagonist) AAT008->EP4 Blocks cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Proliferation, Survival, Immunosuppression) CREB->Gene_Expression Regulates

Figure 1. Simplified PGE2-EP4 Signaling Pathway and this compound's Point of Intervention.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cAMP_Assay cAMP Measurement Assay Tumor_Model Syngeneic Mouse Tumor Model cAMP_Assay->Tumor_Model Proceed to In Vivo Studies Binding_Assay Radioligand Binding Assay Binding_Assay->cAMP_Assay Confirm Functional Antagonism Treatment Administer this compound +/- Radiotherapy Tumor_Model->Treatment Tumor_Growth Tumor Growth Delay Measurement Treatment->Tumor_Growth Flow_Cytometry Flow Cytometry of Tumor Infiltrating Lymphocytes Treatment->Flow_Cytometry

Figure 2. General Experimental Workflow for Cross-Validating EP4 Antagonists.

Experimental Protocols

Below are summaries of the key experimental methodologies used in the characterization of this compound and its alternatives.

cAMP Measurement Assay

This assay is a direct functional assessment of EP4 receptor antagonism.

  • Cell Culture: HEK293 cells stably expressing the human EP4 receptor are cultured in appropriate media.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) or vehicle control.

  • Agonist Stimulation: An EP4 agonist, such as PGE2, is added to the cells at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available kit, often based on competitive enzyme immunoassay (EIA) or fluorescence resonance energy transfer (FRET).

  • Data Analysis: The antagonist's potency is determined by calculating the IC₅₀ value from the concentration-response curve of cAMP inhibition.

In Vivo Tumor Growth Delay Study

This study evaluates the anti-tumor efficacy of the EP4 antagonist in a living organism.

  • Tumor Cell Implantation: Syngeneic tumor cells (e.g., CT26WT colon carcinoma) are subcutaneously injected into immunocompetent mice (e.g., BALB/c).

  • Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups. The EP4 antagonist is administered orally at various doses, alone or in combination with other treatments like radiotherapy.

  • Tumor Measurement: Tumor volume is measured at regular intervals using calipers.

  • Data Analysis: Tumor growth curves are plotted for each treatment group. The time for tumors to reach a predetermined size (e.g., 1000 mm³) is calculated to determine tumor growth delay.

Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)

This method is used to analyze the immune cell populations within the tumor microenvironment.

  • Tumor Digestion: Resected tumors are mechanically and enzymatically digested to obtain a single-cell suspension.

  • Cell Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies specific for various immune cell markers (e.g., CD45, CD8, CD4, FoxP3, CD69).

  • Flow Cytometry Acquisition: Stained cells are analyzed on a flow cytometer to identify and quantify different immune cell subsets (e.g., Teff, Treg).

  • Data Analysis: The proportions of different immune cell populations and the ratio of Teff to Treg cells are calculated to assess the immunomodulatory effects of the treatment.

Conclusion

This compound is a potent and selective EP4 receptor antagonist with a clear mechanism of action centered on reversing PGE2-mediated immunosuppression in the tumor microenvironment. Comparative data suggests that while several selective EP4 antagonists demonstrate promising preclinical and early clinical activity, there are nuances in their potency and demonstrated efficacy in different models and clinical settings. The dual EP2/EP4 antagonist, TPST-1495, presents an alternative strategy by targeting two key pro-tumorigenic receptors in the PGE2 pathway. The choice of a specific EP4 antagonist for further development will likely depend on a comprehensive evaluation of its pharmacological profile, safety, and efficacy in relevant cancer types, both as a monotherapy and in combination with other immunotherapies. The experimental protocols outlined in this guide provide a framework for the continued cross-validation of these promising therapeutic agents.

References

AAT-008 in Cancer Cell Line Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of AAT-008, a selective prostaglandin (B15479496) E2 (PGE2) receptor EP4 antagonist, and its performance in cancer models relative to other EP4 antagonists. Due to the limited availability of public in vitro data for this compound, this guide leverages available in vivo findings and compares them with data from other well-characterized EP4 antagonists to provide a comprehensive outlook for research and drug development professionals.

Mechanism of Action: Targeting the PGE2-EP4 Signaling Axis

Prostaglandin E2 (PGE2) is a key signaling molecule often upregulated in the tumor microenvironment, where it promotes cancer progression through interaction with its receptors, primarily the EP4 receptor. Activation of the EP4 receptor triggers downstream signaling cascades, including the cyclic AMP/protein kinase A (cAMP/PKA), phosphoinositide 3-kinase/protein kinase B (PI3K/Akt), and extracellular signal-regulated kinase (ERK) pathways. These pathways are integral to cell proliferation, migration, invasion, and suppression of the anti-tumor immune response. This compound, as a selective EP4 antagonist, is designed to block these pro-tumorigenic signals.

PGE2-EP4 Signaling Pathways in Cancer

PGE2_EP4_Signaling PGE2-EP4 Signaling Pathways in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binding AC Adenylyl Cyclase (AC) EP4->AC Activates PI3K PI3K EP4->PI3K Ras Ras EP4->Ras cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Transcription Gene Transcription CREB->Transcription NFkB->Transcription AP1->Transcription Proliferation Proliferation ↑ Migration Migration ↑ Invasion Invasion ↑ Apoptosis Apoptosis ↓ ImmuneSuppression Immune Suppression ↑ AAT008 This compound AAT008->EP4 Inhibits

Caption: PGE2-EP4 signaling pathways promoting cancer.

Comparative Performance of this compound and Other EP4 Antagonists

While direct comparative in vitro studies for this compound are not publicly available, this section summarizes the available data for this compound and other notable EP4 antagonists, E7046 (Palupiprant) and Grapiprant, to provide a relative understanding of their anti-cancer activities.

In Vitro Efficacy

Comprehensive in vitro data for this compound, such as IC50 values across various cancer cell lines, remains to be published. However, data for other EP4 antagonists provide a benchmark for the potential efficacy of this drug class.

Table 1: In Vitro Efficacy of Selected EP4 Antagonists

CompoundCancer Cell LineAssayIC50Reference
This compound Not Publicly Available---
E7046 (Palupiprant) 3LL (Lewis Lung Carcinoma)cAMP Inhibition13.5 nM[1]
CT26 (Colon Carcinoma)Not SpecifiedNot Specified[1]
Panc02 (Pancreatic Cancer)Not SpecifiedNot Specified[1]
Grapiprant Not Publicly Available--[2]

Note: The absence of data is denoted by "-".

In Vivo Efficacy

A study on this compound in a murine colon cancer model (CT26WT cells in Balb/c mice) demonstrated its potential as a radiosensitizer.[3] When administered in combination with radiotherapy, this compound led to a significant tumor growth delay compared to radiotherapy alone. The study also suggested that this compound enhances the anti-tumor immune response by increasing the ratio of effector T cells to regulatory T cells within the tumor.

Table 2: Summary of In Vivo Studies of this compound and Other EP4 Antagonists

CompoundCancer ModelKey FindingsReference
This compound Murine Colon Cancer (CT26WT)- Enhances radiosensitivity. - Significantly delays tumor growth in combination with radiotherapy. - Increases the effector T cell/regulatory T cell ratio in the tumor microenvironment.
E7046 (Palupiprant) Murine Colon Cancer (CT26), Breast Cancer (4T1)- Demonstrates single-agent anti-tumor activity. - Inhibits tumor growth and metastasis. - Modulates the tumor immune microenvironment.
RQ-15986 Murine Breast Cancer- Inhibits spontaneous lung metastasis. - Enhances Natural Killer (NK) cell function.
ONO-AE3-208 Murine Prostate Cancer- Suppresses bone metastasis. - Inhibits in vitro cell invasion and migration.

Experimental Protocols

Detailed experimental protocols for the in vitro evaluation of this compound are not publicly available. However, standard methodologies for assessing the efficacy of anti-cancer compounds are well-established.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow Cell Viability Assay Workflow (MTT) start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compound Treat with this compound (various concentrations) incubate1->treat_compound incubate2 Incubate 48-72h treat_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solvent Add Solubilization Solution incubate3->add_solvent measure_abs Measure Absorbance (570 nm) add_solvent->measure_abs analyze_data Calculate IC50 measure_abs->analyze_data end End analyze_data->end

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect apoptosis, or programmed cell death, induced by a test compound.

  • Cell Treatment: Treat cancer cells with the test compound at various concentrations for a specified period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Conclusion

This compound is a promising selective EP4 antagonist with demonstrated in vivo efficacy as a radiosensitizer in a murine colon cancer model. Its mechanism of action, through the inhibition of the pro-tumorigenic PGE2-EP4 signaling pathway, suggests its potential as a therapeutic agent in various cancers. However, the lack of publicly available in vitro data for this compound makes direct comparisons with other EP4 antagonists challenging. Further studies are warranted to fully characterize the in vitro activity of this compound across a panel of cancer cell lines and to directly compare its efficacy with other compounds in this class. The provided experimental protocols offer a standardized framework for conducting such comparative studies. The continued investigation of this compound and other EP4 antagonists holds the potential to yield novel therapeutic strategies for cancer treatment.

References

Benchmarking AAT-008 performance against standard treatments

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the novel EP4 receptor antagonist, AAT-008, against standard therapeutic regimens in oncology and inflammatory conditions.

For Immediate Release

This guide offers a detailed comparison of the investigational drug this compound against current standard-of-care treatments for specific cancers and inflammatory diseases. This compound is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4), a key player in tumor growth, immune suppression, and inflammation.[1][2] This document is intended for researchers, scientists, and drug development professionals, providing an objective analysis supported by preclinical experimental data.

Enhancing Radiotherapy in Colorectal Cancer: A Preclinical Breakthrough

Recent preclinical studies have highlighted the potential of this compound to significantly enhance the efficacy of radiotherapy in colorectal cancer.[1][3] In a key study utilizing a murine colon cancer model, the combination of this compound with radiotherapy demonstrated a supra-additive effect in delaying tumor growth compared to radiotherapy alone.[2]

Comparative Efficacy of this compound in a Murine Colon Cancer Model
Treatment GroupMean Tumor Doubling Time (days)Fold Increase in Tumor Doubling Time vs. Vehicle
Vehicle4.0 - 5.91.0
This compound (10 mg/kg)4.4 - 6.3~1.1
This compound (30 mg/kg)5.5 - 6.9~1.3
Radiotherapy (RT) alone (9 Gy)6.1 - 8.8~1.5 - 2.2
RT + this compound (10 mg/kg)16.5~4.1
RT + this compound (30 mg/kg)18.2 - 21.1~4.5 - 5.3

Data compiled from Manabe et al. The ranges in doubling time reflect results from two separate experiments under slightly different conditions.

Modulating the Tumor Microenvironment

This compound's synergistic effect with radiotherapy is attributed to its ability to modulate the tumor microenvironment. The drug has been shown to increase the proportion of effector T cells (Teff) and decrease the proportion of regulatory T cells (Treg) within the tumor, leading to a more favorable Teff/Treg ratio for anti-tumor immunity.

Treatment GroupMean Teff Proportion (%)Mean Treg Proportion (%)Teff/Treg Ratio
RT alone (9 Gy)314.010
RT + this compound (10 mg/kg)43Not ReportedNot Reported
RT + this compound (30 mg/kg)Not Reported1.522

Data from Manabe et al. Teff and Treg proportions were measured in separate experimental series.

Mechanism of Action: Targeting the EP4 Signaling Pathway

This compound exerts its effects by blocking the binding of prostaglandin E2 (PGE2) to the EP4 receptor. This receptor, upon activation, triggers multiple downstream signaling cascades that are implicated in cancer progression and inflammation. The primary pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). However, the EP4 receptor can also signal through other pathways, including those involving Gαi and β-arrestin.

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds to G_protein Gαs/Gαi/β-arrestin EP4->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates G_protein->AC Stimulates (Gαs) Inhibits (Gαi) PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activates (Gαi/β-arrestin) ERK_MAPK ERK/MAPK Pathway G_protein->ERK_MAPK Activates (β-arrestin) Gene_Expression Gene Expression (Proliferation, Survival, Inflammation, Immune Suppression) PI3K_Akt->Gene_Expression ERK_MAPK->Gene_Expression CREB->Gene_Expression Regulates AAT008 This compound AAT008->EP4 Blocks

Caption: Prostaglandin EP4 Receptor Signaling Pathway and the inhibitory action of this compound.

Potential Applications in Pain and Inflammation

Beyond oncology, selective EP4 receptor antagonism with this compound holds promise for the treatment of acute and chronic inflammatory pain. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, while effective, are associated with gastrointestinal and cardiovascular side effects due to their broad inhibition of prostaglandin synthesis. By selectively targeting the EP4 receptor, this compound may offer a more favorable safety profile. Preclinical models of inflammatory pain have demonstrated the analgesic potential of EP4 antagonists. However, direct comparative studies of this compound against standard NSAIDs are not yet publicly available.

Experimental Protocols

Murine Colon Cancer Model with Radiotherapy

The primary preclinical study evaluating this compound's efficacy as a radiosensitizer utilized an established murine colon cancer model.

  • Cell Line and Animal Model: CT26WT colon cancer cells were implanted into the hind legs of Balb/c mice.

  • Tumor Growth and Treatment Initiation: Treatments were initiated when tumors reached a mean diameter of approximately 10-15 mm.

  • This compound Administration: this compound was administered orally at doses of 3, 10, and 30 mg/kg/day, either once or twice daily.

  • Radiotherapy: A single dose of 9 Gy of radiation was delivered to the tumors on day 3 of the experiment.

  • Efficacy Assessment: Tumor sizes were measured every other day to determine tumor growth delay and doubling time.

  • Immunophenotyping: Tumors were harvested at the end of the study for flow cytometry analysis to determine the proportions of various immune cell populations, including effector T cells (CD45+CD8+CD69+) and regulatory T cells.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_assessment Assessment Cell_Implantation Implant CT26WT cells in Balb/c mice Tumor_Growth Allow tumors to grow to ~10-15 mm Cell_Implantation->Tumor_Growth AAT008_Admin Oral this compound or Vehicle (Daily) Tumor_Growth->AAT008_Admin Radiotherapy Single 9 Gy Radiation Dose (Day 3) Tumor_Measurement Measure tumor size every other day AAT008_Admin->Tumor_Measurement Radiotherapy->Tumor_Measurement Flow_Cytometry Harvest tumors for flow cytometry Tumor_Measurement->Flow_Cytometry

Caption: Experimental workflow for the preclinical evaluation of this compound with radiotherapy.

Conclusion and Future Directions

The preclinical data for this compound, particularly in the context of colorectal cancer, is promising. The agent's ability to enhance the efficacy of radiotherapy by modulating the tumor immune microenvironment suggests a potential paradigm shift in cancer treatment. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential and safety profile of this compound in humans. Direct comparative studies against standard-of-care treatments for pain and inflammation will also be crucial in defining its role in these indications.

References

Safety Operating Guide

Proper Disposal and Handling of AAT-008: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety, operational, and disposal guidance for researchers, scientists, and drug development professionals, this document outlines the proper procedures for handling and disposing of AAT-008, a potent and selective prostaglandin (B15479496) EP4 receptor antagonist. The information herein is intended to supplement, not replace, institutional and regulatory safety protocols.

This compound is a halogenated aromatic compound. As with any active pharmaceutical ingredient, proper handling and disposal are paramount to ensure personnel safety and environmental protection. This guide provides a summary of key data, detailed experimental protocols, and visual aids to facilitate safe laboratory practices.

Key Safety and Handling Data

The following table summarizes essential information for the safe handling and storage of this compound.

ParameterInformationReference
Chemical Name 4-((1S)-1-(((5-chloro-2-(3-fluorophenoxy)-3-pyridinyl)carbonyl)amino)ethyl)benzoic acid
Molecular Formula C21H16ClFN2O4
Appearance Solid
Storage Conditions Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[1]
Personal Protective Equipment (PPE) Safety glasses with side-shields, gloves, and lab coat.
Engineering Controls Use in a well-ventilated area. For procedures that may generate dust, use a fume hood.
In case of skin contact Wash off immediately with plenty of water for at least 15 minutes.
In case of eye contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
In case of ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
In case of inhalation Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

Proper Disposal Procedures

As a halogenated organic compound, this compound requires disposal as hazardous waste. The primary recommended method of disposal is incineration by a licensed professional waste disposal service.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, tubes), and solutions, in a dedicated and clearly labeled hazardous waste container. This container should be specifically designated for "Halogenated Organic Waste."[2] Do not mix with non-halogenated waste.[3]

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name of this compound, and any other components of the waste mixture.

  • Storage: Store the sealed hazardous waste container in a designated and secure area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.

  • Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol). The rinsate must be collected and disposed of as halogenated hazardous waste. After triple-rinsing, the container can be disposed of as non-hazardous waste, provided the label is defaced.

  • Spill Cleanup: In the event of a spill, wear appropriate PPE. For a solid spill, carefully sweep up the material and place it in the designated halogenated waste container. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in the waste container. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Note: It is a violation of regulations to dispose of halogenated organic compounds down the drain or in regular trash.

Experimental Protocols

In Vivo Administration of this compound in a Murine Model

The following protocol is a summary of a published study and should be adapted to meet specific experimental needs and institutional guidelines for animal care and use.[4][5]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Oral gavage needles

  • Appropriate mouse strain (e.g., Balb/c)

Procedure:

  • Preparation of Dosing Solution: Prepare a suspension of this compound in the chosen vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, a 1 mg/mL solution would require a 200 µL administration volume). Ensure the suspension is homogenous before each administration.

  • Animal Handling: Handle mice according to approved animal care and use protocols.

  • Administration: Administer the this compound suspension or vehicle control orally via gavage. Dosing volumes should be calculated based on the individual animal's weight. Dosing can be performed once or twice daily.

  • Monitoring: Monitor animals for any adverse effects throughout the study period.

Quantitative Data from a Murine Colon Cancer Study:

ParameterValue
Mouse StrainBalb/c
Tumor Cell LineCT26WT
This compound Doses3, 10, and 30 mg/kg/day
Administration RouteOral gavage
Dosing FrequencyOnce or twice daily
Study DurationUp to 19 days
VehicleMethyl cellulose
In Vitro Prostaglandin E2 (PGE2)-Induced cAMP Assay

This protocol is a general method to assess the antagonist activity of this compound on the EP4 receptor in a cell-based assay. It is based on the principle that activation of the EP4 receptor by its ligand, PGE2, leads to an increase in intracellular cyclic AMP (cAMP). This compound is expected to inhibit this PGE2-induced cAMP production.

Materials:

  • This compound

  • Prostaglandin E2 (PGE2)

  • Cell line expressing the human EP4 receptor (e.g., HEK293-EP4)

  • Cell culture medium and supplements

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • 96-well or 384-well assay plates

Procedure:

  • Cell Culture: Culture the EP4-expressing cells according to standard protocols.

  • Cell Plating: Seed the cells into the assay plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of PGE2.

  • Antagonist Incubation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add a concentration of PGE2 that is known to elicit a sub-maximal response (e.g., EC80) to the wells containing this compound and to control wells (no antagonist).

  • Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the PGE2-induced cAMP production.

Signaling Pathway and Experimental Workflow

PGE2-EP4 Signaling Pathway

This compound acts as an antagonist at the prostaglandin E2 receptor 4 (EP4). The binding of the natural ligand, prostaglandin E2 (PGE2), to the EP4 receptor, a G-protein coupled receptor, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase through a stimulatory G-protein (Gs). This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a cellular response.

PGE2_EP4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds Gs Gs Protein EP4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response Leads to AAT008 This compound AAT008->EP4 Blocks

Caption: this compound blocks the PGE2-EP4 signaling pathway.

Experimental Workflow for In Vitro Antagonist Assay

The following diagram illustrates the key steps in an in vitro cell-based assay to determine the potency of this compound as an EP4 receptor antagonist.

experimental_workflow start Start cell_culture Culture EP4- expressing cells start->cell_culture plating Plate cells in assay plate cell_culture->plating compound_prep Prepare this compound serial dilutions plating->compound_prep antagonist_incubation Incubate cells with this compound compound_prep->antagonist_incubation agonist_addition Add PGE2 to stimulate cells antagonist_incubation->agonist_addition cAMP_production Incubate for cAMP production agonist_addition->cAMP_production detection Lyse cells and detect cAMP cAMP_production->detection analysis Analyze data and determine IC50 detection->analysis end End analysis->end

Caption: Workflow for this compound in vitro antagonist assay.

References

Essential Safety and Operational Protocols for Handling AAT-008

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety, handling, and disposal procedures for the research compound AAT-008. All personnel must review and understand these protocols before commencing any work with this compound.

Risk Assessment and Hazard Summary

A thorough risk assessment must be conducted before handling this compound. The following table summarizes the known hazards based on available safety data.

Hazard ClassificationDescriptionMitigation Measures
Acute Toxicity Potential for harm if ingested, inhaled, or in contact with skin.Use appropriate personal protective equipment (PPE), handle in a well-ventilated area or fume hood, and follow strict hygiene protocols.
Skin Corrosion/Irritation May cause skin irritation upon direct contact.Wear nitrile gloves and a lab coat. In case of contact, wash the affected area immediately with soap and water.
Eye Damage/Irritation May cause serious eye irritation or damage.Wear safety goggles with side shields. If a splash risk exists, use a face shield in addition to goggles.
Respiratory Sensitization Inhalation of dust or aerosols may cause respiratory irritation.Handle in a fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.[1] This serves as the last line of defense against exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.Provides a barrier against skin contact.
Eye Protection Safety goggles with side shields.Protects eyes from splashes and airborne particles.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.Minimizes the risk of inhaling dust or aerosols.
Step-by-Step Handling Procedures

Adherence to the following procedural steps is critical to ensure safe handling of this compound.

3.1. Preparation

  • Consult Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for this compound.

  • Assemble PPE: Don all required personal protective equipment as specified in the table above.

  • Prepare Work Area: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Have spill containment materials readily available.

  • Weighing: If weighing the solid compound, perform this task within the fume hood to contain any dust.

3.2. Handling

  • Avoid Contact: Do not allow the compound to come into contact with skin, eyes, or clothing.[1]

  • Minimize Dust: Handle the solid form of this compound carefully to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly. Ensure adequate mixing without splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

3.3. Post-Handling

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.

  • Waste Disposal: Dispose of all waste materials according to the disposal plan outlined below.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste TypeCollection and StorageDisposal Method
Solid Waste Collect in a designated, labeled, and sealed hazardous waste container.Arrange for pickup and disposal by a certified hazardous waste management company.
Liquid Waste Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.Arrange for pickup and disposal by a certified hazardous waste management company.
Contaminated PPE Place used gloves, and any other disposable contaminated items in a designated hazardous waste bag within the laboratory.Dispose of as solid hazardous waste.
Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

IncidentImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to handle it, contain the spill with absorbent material. Place the absorbed material in a sealed container for hazardous waste disposal. If the spill is large or you are not comfortable cleaning it, evacuate the lab and contact the institutional safety office.

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 post1 Decontaminate Area handle3->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE & Wash Hands post2->post3

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal_Workflow cluster_segregation Segregation & Collection start Waste Generation (Solid, Liquid, PPE) solid_waste Solid Waste Container start->solid_waste liquid_waste Liquid Waste Container start->liquid_waste ppe_waste Contaminated PPE Bag start->ppe_waste disposal_pickup Arrange Hazardous Waste Pickup solid_waste->disposal_pickup liquid_waste->disposal_pickup ppe_waste->disposal_pickup final_disposal Certified Disposal disposal_pickup->final_disposal

Caption: The process for proper segregation and disposal of this compound waste.

Risk_Assessment_Logic identify_hazards Identify Hazards (SDS, Literature) assess_exposure Assess Potential Exposure Routes (Inhalation, Dermal, Ingestion) identify_hazards->assess_exposure determine_controls Determine Control Measures (PPE, Ventilation, Procedures) assess_exposure->determine_controls implement_procedures Implement Safe Handling & Disposal Procedures determine_controls->implement_procedures

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。